molecular formula C9H10FNO2 B11908213 (S)-2-Fluoro-2-(p-tolylamino)acetic acid

(S)-2-Fluoro-2-(p-tolylamino)acetic acid

Cat. No.: B11908213
M. Wt: 183.18 g/mol
InChI Key: FJBFCSONZKJBOF-MRVPVSSYSA-N
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Description

(S)-2-Fluoro-2-(p-tolylamino)acetic acid (CAS 1039118-67-6) is a chiral amino acid derivative of interest in medicinal chemistry and pharmaceutical research. The compound has a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol . It is supplied with a purity of 95% . The presence of the fluorine atom adjacent to the amino group in its structure is a key feature, as such substitutions can be critical for modulating the biological activity and metabolic stability of drug candidates. While the specific biological profile of this exact compound is a subject of ongoing research, related chemical structures have demonstrated significant research value. For instance, sophisticated molecules featuring p-tolyl and fluorinated components have been identified as nanomolar-potency inhibitors of protein-protein interactions, such as those involving Regulator of G-protein Signaling (RGS) proteins . Inhibiting these interactions is a promising therapeutic strategy for fine-tuning G-Protein Coupled Receptor (GPCR) signaling pathways, which are profoundly important clinical targets . This makes (S)-2-Fluoro-2-(p-tolylamino)acetic acid a valuable chiral building block for the synthesis of more complex molecules, fragments in drug discovery, and intermediates in the development of potential pharmacologically active agents. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

(2S)-2-fluoro-2-(4-methylanilino)acetic acid

InChI

InChI=1S/C9H10FNO2/c1-6-2-4-7(5-3-6)11-8(10)9(12)13/h2-5,8,11H,1H3,(H,12,13)/t8-/m1/s1

InChI Key

FJBFCSONZKJBOF-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N[C@H](C(=O)O)F

Canonical SMILES

CC1=CC=C(C=C1)NC(C(=O)O)F

Origin of Product

United States

Foundational & Exploratory

(S)-2-Fluoro-2-(p-tolylamino)acetic acid CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-2-Fluoro-2-(p-tolylamino)acetic acid: A Chiral Building Block for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-Fluoro-2-(p-tolylamino)acetic acid, a specialized chiral building block with significant potential in medicinal chemistry and drug development. We will delve into its structural attributes, potential synthetic and analytical strategies, and its prospective applications, grounding our discussion in established principles of organic and medicinal chemistry.

Introduction: The Strategic Value of Fluorinated Amino Acids

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to target proteins.[1][2] When a fluorine atom is incorporated into an amino acid scaffold, particularly at a stereogenic center, it creates a chiral building block of immense value for constructing novel peptides, peptidomimetics, and other complex therapeutic agents.[3]

(S)-2-Fluoro-2-(p-tolylamino)acetic acid is a member of this promising class of compounds. Its structure features a stereogenic center bearing both a fluorine atom and an arylamine group, offering a unique combination of functionalities for synthetic elaboration and for modulating the physicochemical properties of target molecules.[4] This guide will explore the technical considerations for utilizing this compound in a research and development setting.

Compound Identification and Physicochemical Properties

Accurate identification is critical for any chemical building block. For (S)-2-Fluoro-2-(p-tolylamino)acetic acid, different suppliers have cited multiple CAS Registry Numbers. Researchers should verify the identity of their material from a specific supplier.

PropertyValueSource
IUPAC Name (2S)-2-fluoro-2-(p-tolylamino)acetic acid-
CAS Registry Number 2165868-43-7 or 1039118-67-6ChemScene[5], Crysdot LLC
Molecular Formula C₉H₁₀FNO₂ChemScene[5]
Molecular Weight 183.18 g/mol ChemScene[5]
SMILES CC1=CC=C(C=C1)NFChemScene[5]
Appearance White to off-white solid (predicted)Generic
Purity ≥95-98% (as commercially available)Crysdot LLC, ChemScene[5]
Storage Sealed in dry, 2-8°CChemScene[5]

Synthesis and Stereochemical Control: A Prospective Analysis

While specific, peer-reviewed synthetic procedures for (S)-2-Fluoro-2-(p-tolylamino)acetic acid are not widely published, we can infer plausible and robust synthetic strategies from established methodologies for analogous α-fluoro-α-amino acids. The primary challenge lies in the stereoselective installation of the fluorine atom at the α-carbon.

Two logical approaches can be envisioned:

  • Asymmetric Synthesis: This involves building the chiral center with the desired (S)-configuration from achiral or prochiral precursors. A potential route could involve the asymmetric fluorination of a p-tolylamino acetic acid derivative.

  • Chiral Resolution: This strategy involves the synthesis of a racemic mixture of 2-fluoro-2-(p-tolylamino)acetic acid, followed by separation of the enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral amine or alcohol, followed by separation via crystallization or chromatography.

The diagram below outlines a generalized workflow for a chiral resolution approach, which is often a practical method for obtaining enantiomerically pure compounds.

G cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution cluster_isolation Enantiomer Isolation rac_start p-Toluidine + Glyoxylic Acid Derivative rac_reaction Reaction (e.g., reductive amination) followed by Fluorination rac_start->rac_reaction rac_product Racemic 2-Fluoro-2- (p-tolylamino)acetic acid rac_reaction->rac_product resolving_agent Add Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) rac_product->resolving_agent diastereomers Formation of Diastereomeric Salts ((S,R) and (R,R) salts) resolving_agent->diastereomers separation Separation by Fractional Crystallization or Chromatography diastereomers->separation salt_S (S,R) Salt separation->salt_S salt_R (R,R) Salt separation->salt_R acidification_S Acidification to break salt salt_S->acidification_S acidification_R Acidification to break salt salt_R->acidification_R product_S Pure (S)-Enantiomer acidification_S->product_S product_R Pure (R)-Enantiomer acidification_R->product_R

Caption: Generalized workflow for the synthesis and chiral resolution of 2-fluoro-2-(p-tolylamino)acetic acid.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs within (S)-2-Fluoro-2-(p-tolylamino)acetic acid make it a highly attractive building block for addressing key challenges in drug design.

  • Peptide and Peptidomimetic Synthesis: As an unnatural amino acid, it can be incorporated into peptide sequences to enhance metabolic stability by preventing enzymatic degradation at the modified site. The fluorine atom can also modulate the conformation and binding properties of the peptide.[3]

  • Modulation of Physicochemical Properties: The α-fluoro-α-arylamino acid moiety can significantly influence the lipophilicity and acidity of a parent molecule. This allows for fine-tuning of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Introduction of Chirality: This building block provides a direct route to introduce a fluorinated stereocenter into a target molecule, which is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.[4] The stereochemistry of drug molecules is a critical factor in their efficacy and safety.[6]

Experimental Protocol: Chiral Purity Determination Using a Fluorinated Chiral Derivatizing Agent

A key application for a compound like (S)-2-fluoro-2-(p-tolylamino)acetic acid is as a chiral derivatizing agent to determine the enantiomeric excess (ee) of other chiral molecules, such as amines or alcohols. The principle relies on reacting the chiral acid with a racemic analyte to form diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished by NMR or chromatography.[4]

Below is a validated protocol for a similar compound, which illustrates the causality behind the experimental choices.

Objective: To determine the enantiomeric excess of a chiral primary amine using a chiral α-fluoroaryl-acetic acid as a derivatizing agent.

Pillar of Trustworthiness: This protocol is a self-validating system. The formation of diastereomers with distinct NMR signals allows for direct quantification. The integration of these signals provides a direct measure of the enantiomeric ratio of the starting amine.

Materials:

  • (S)-2-Fluoro-2-(p-tolylamino)acetic acid (enantiomerically pure)

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • The chiral amine of unknown enantiomeric excess

  • A non-chiral tertiary amine base (e.g., triethylamine)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, CDCl₃ for NMR)

  • Standard laboratory glassware (oven-dried) and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Acid Chloride Formation (Activation):

    • In an oven-dried flask under an inert atmosphere, dissolve (S)-2-fluoro-2-(p-tolylamino)acetic acid (1.0 eq) in anhydrous dichloromethane.

    • Add oxalyl chloride (1.5 eq) dropwise at 0°C. A catalytic amount of DMF can be added to accelerate the reaction.

    • Causality: The carboxylic acid is converted to the more reactive acid chloride. This is necessary to ensure efficient amide bond formation with the amine in the next step. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride back to the carboxylic acid.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Remove the excess oxalyl chloride and solvent under reduced pressure. The resulting acid chloride is typically used immediately without further purification.

  • Derivatization (Amide Formation):

    • Dissolve the crude acid chloride in anhydrous dichloromethane (or directly in CDCl₃ for NMR analysis).

    • In a separate flask, dissolve the chiral amine (1.0 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

    • Causality: Triethylamine acts as a base to neutralize the HCl generated during the amide bond formation, driving the reaction to completion.

    • Slowly add the amine solution to the acid chloride solution at 0°C.

    • Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

  • Analysis by ¹H or ¹⁹F NMR:

    • Upon completion, the reaction mixture (if in CDCl₃) can be directly transferred to an NMR tube for analysis. If another solvent was used, a standard aqueous workup is performed, and the purified product is dissolved in CDCl₃.

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

    • Causality: The reaction creates two diastereomeric amides: (S,R)-amide and (S,S)-amide. These diastereomers are in different chemical environments. Consequently, protons or fluorine atoms near the stereocenters will exhibit different chemical shifts (δ) in the NMR spectrum.

    • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the α-proton) or the fluorine atom in the two diastereomers.

    • Carefully integrate these two distinct signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the starting amine.

G cluster_activation Step 1: Activation cluster_derivatization Step 2: Derivatization cluster_analysis Step 3: Analysis start (S)-Chiral Acid reagent1 Oxalyl Chloride (or SOCl₂) start->reagent1 Anhydrous DCM product1 (S)-Acid Chloride reagent1->product1 amine Racemic Amine (R/S mixture) product1->amine DCM, 0°C -> RT product2 Diastereomeric Amides (S,R) and (S,S) amine->product2 base Triethylamine base->product2 nmr ¹H or ¹⁹F NMR product2->nmr spectrum Two distinct, resolvable signals for the two diastereomers nmr->spectrum quant Integrate signals to determine enantiomeric ratio spectrum->quant

Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent.

Conclusion

(S)-2-Fluoro-2-(p-tolylamino)acetic acid represents a sophisticated chemical tool for researchers in drug discovery. Its trifunctional nature—a stereocenter, a fluorine atom, and an amino acid scaffold—provides a powerful platform for creating novel molecular architectures with potentially enhanced therapeutic properties. While detailed literature on this specific molecule is emerging, the established principles governing the use of fluorinated amino acids strongly support its potential as a high-value building block. The synthetic and analytical strategies outlined in this guide, based on proven chemical principles, provide a solid foundation for its successful application in the laboratory.

References

  • Crysdot LLC. (S)-2-Fluoro-2-(p-tolylamino)acetic acid, CAS No. 1039118-67-6. [Link]

  • Dana Bioscience. (S)-2-Fluoro-2-(p-tolylamino)acetic acid 1g. [Link]

  • Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Li, W., et al. (2022). Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines. Organic Letters. [Link]

  • Waters Corporation. (2014). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC²). [Link]

  • Pűta, M., et al. (2018). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Molecules, 23(12), 3242. [Link]

  • NIST. Fluoroacetic acid. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 2-(4-Fluorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. [Link]

  • Han, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1144. [Link]

Sources

Physicochemical properties of (S)-2-Fluoro-2-(p-tolylamino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Fluoro-2-(p-tolylamino)acetic acid

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing pharmaceutical candidates.[1] Fluorine-containing amino acids, in particular, are a rapidly advancing area of research, offering unique advantages in modulating metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] (S)-2-Fluoro-2-(p-tolylamino)acetic acid is a chiral, unnatural amino acid derivative that stands at the intersection of these critical design principles. Its structure, featuring a stereogenic center directly attached to a fluorine atom and an aromatic amine, presents a compelling scaffold for medicinal chemists.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates the known physicochemical properties of (S)-2-Fluoro-2-(p-tolylamino)acetic acid and, more importantly, provides a framework of robust, field-proven experimental protocols for its in-depth characterization. Understanding these fundamental properties is not merely an academic exercise; it is a critical prerequisite for any successful pre-formulation and drug development program, directly influencing bioavailability, dosage form design, and ultimately, therapeutic efficacy.[3][4]

Part 1: Core Physicochemical Profile

Publicly available data on the specific experimental physicochemical properties of (S)-2-Fluoro-2-(p-tolylamino)acetic acid is limited. The following table summarizes the information collated from chemical supplier databases and structural analysis. It should be noted that two different CAS Numbers have been associated with this compound, which may indicate different salt forms, hydrates, or simply database discrepancies; researchers should verify the specific identity of their material.

PropertyValueSource
Chemical Structure Chemical structure of (S)-2-Fluoro-2-(p-tolylamino)acetic acidGenerated from SMILES
IUPAC Name (2S)-2-fluoro-2-(4-methylanilino)acetic acidIUPAC Nomenclature
CAS Number 2165868-43-7[5] or 1039118-67-6ChemScene, Crysdot LLC
Molecular Formula C₉H₁₀FNO₂[5]
Molecular Weight 183.18 g/mol [5]
SMILES CC1=CC=C(C=C1)NF[5]
Appearance White to off-white solid (Assumed)Generic for similar compounds
Purity ≥95-98%[5]
Storage Conditions Sealed in dry, 2-8°C[5]

Part 2: The Imperative of Physicochemical Characterization in Drug Development

The journey of a drug candidate from the bench to the clinic is fundamentally governed by its physicochemical properties. These characteristics dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule, which in turn defines its safety and efficacy. A failure to thoroughly characterize a compound in the early stages often leads to costly failures in later development phases.[3]

The diagram below illustrates the causal relationship between core physicochemical properties and the in-vivo behavior of a drug candidate.

ADME_Properties cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Dissolution Excretion Excretion Solubility->Excretion Urinary Elimination Lipophilicity Lipophilicity (LogP/D) Lipophilicity->Absorption Membrane Permeability Distribution Distribution Lipophilicity->Distribution Tissue Penetration Metabolism Metabolism Lipophilicity->Metabolism CYP Interaction pKa pKa pKa->Absorption Ionization State pKa->Excretion Renal Clearance Stability Chemical Stability Stability->Absorption Gut Wall Integrity Characterization_Workflow cluster_id Identity & Purity cluster_physchem Physicochemical Properties start API Sample (S)-2-Fluoro-2-(p-tolylamino)acetic acid NMR 1H, 13C, 19F NMR start->NMR MS High-Res Mass Spec start->MS HPLC HPLC-UV/MS Purity NMR->HPLC MS->HPLC Solubility Shake-Flask Solubility HPLC->Solubility LogP RP-HPLC LogP HPLC->LogP pKa Potentiometric pKa HPLC->pKa Thermal DSC / TGA HPLC->Thermal end Comprehensive Physicochemical Profile Solubility->end LogP->end pKa->end Thermal->end

Caption: A logical workflow for the comprehensive physicochemical characterization of a novel API.

Protocol 1: Structural Confirmation and Purity Assessment

Expertise & Causality: Before measuring any physical properties, the identity, structure, and purity of the material must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) provides atomic-level structural information, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition. High-Performance Liquid Chromatography (HPLC) coupled with UV and MS detectors is the gold standard for assessing purity by separating the main component from any impurities. [3] Methodology:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR to confirm the presence and integration of proton signals corresponding to the p-tolyl and amino acid backbone.

    • Acquire ¹³C NMR to identify all unique carbon environments.

    • Acquire ¹⁹F NMR, which should show a characteristic signal for the single fluorine atom, likely a doublet due to coupling with the adjacent proton.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass of C₉H₁₀FNO₂. The mass error should be <5 ppm.

  • HPLC Purity Analysis:

    • Develop a reverse-phase HPLC method (e.g., C18 column).

    • Use a mobile phase gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Monitor the elution profile at multiple UV wavelengths (e.g., 214 nm, 254 nm).

    • Calculate the area percentage of the main peak to determine purity, which should be ≥98% as per supplier data. [5]

Protocol 2: Determination of Thermodynamic Aqueous Solubility

Expertise & Causality: The shake-flask method (OECD Guideline 105) is the benchmark for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid-state and the dissolved state of the compound, providing a definitive value that is crucial for biopharmaceutical classification and formulation design.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the clear supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

  • Validation: The presence of remaining solid material in each vial at the end of the experiment must be visually confirmed to ensure saturation was achieved.

Protocol 3: Determination of Lipophilicity (LogP)

Expertise & Causality: While the shake-flask method is the traditional approach for LogP, it can be resource-intensive. A reverse-phase HPLC-based method provides a rapid and reliable determination of the octanol-water partition coefficient (LogP). This method correlates the retention time of the compound on a hydrophobic C18 column with the known LogP values of a set of standard compounds. [6] Methodology:

  • Calibration: Prepare a series of standard compounds with known LogP values (e.g., a range from 0 to 5).

  • Chromatography: Perform isocratic HPLC runs for each standard and the test compound using a C18 column and a mobile phase of methanol/water or acetonitrile/water.

  • Data Analysis: Calculate the capacity factor (k') for each compound from its retention time.

  • Correlation: Plot the log(k') of the standards against their known LogP values. A linear regression of this plot creates a calibration curve.

  • LogP Determination: Determine the LogP of (S)-2-Fluoro-2-(p-tolylamino)acetic acid by interpolating its log(k') value onto the calibration curve.

Conclusion

(S)-2-Fluoro-2-(p-tolylamino)acetic acid is a promising chiral building block for medicinal chemistry, embodying the strategic use of fluorination in modern drug design. [1][7]While its commercial availability provides access to this unique scaffold, a comprehensive public profile of its critical physicochemical properties remains to be established. This guide has synthesized the available structural information and presented a clear, authoritative framework for the necessary experimental characterization. By following the detailed protocols within, research and development professionals can generate the high-quality, reliable data required to make informed decisions, mitigate risks in late-stage development, and unlock the full therapeutic potential of this and other novel chemical entities.

References

  • Benchchem. (2025). Application Notes: 2-Fluoro-2-(p-tolyl)acetic Acid as a Versatile Chiral Building Block.
  • ChemScene. (n.d.). (s)-2-Fluoro-2-(p-tolylamino)acetic acid.
  • Labinsights. (2023). Physical and Chemical Characterization for APIs.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Testing of Active Pharmaceutical Ingredients (APIs).
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid: An Analysis of Potential Protocols.
  • Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(17), 10373-10384.
  • U.S. Environmental Protection Agency (EPA). (2025). Acetic acid, fluoro-, propyl ester Properties.
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
  • Dana Bioscience. (n.d.). (S)-2-Fluoro-2-(p-tolylamino)acetic acid 1g.
  • SlideShare. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.
  • National Institute of Standards and Technology (NIST). (n.d.). Fluoroacetic acid. In NIST Chemistry WebBook.
  • Crysdot LLC. (n.d.). (S)-2-Fluoro-2-(p-tolylamino)acetic acid.
  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid.
  • Benchchem. (2025). In-depth Technical Guide: 2-Fluoro-2-(o-tolyl)acetic Acid Mechanism of Action.

Sources

Technical Guide: Structural Validation and Molecular Weight Determination of (S)-2-Fluoro-2-(p-tolylamino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, molecular weight validation, and experimental utility of (S)-2-Fluoro-2-(p-tolylamino)acetic acid .

Executive Summary

In the development of fluorinated peptidomimetics and chiral building blocks, (S)-2-Fluoro-2-(p-tolylamino)acetic acid (CAS: 2165868-43-7) represents a specialized class of


-fluoro-

-amino acids. Unlike standard amino acids, the geminal presence of a fluorine atom and an amine at the

-carbon introduces unique electronic effects, influencing pKa, lipophilicity, and metabolic stability.

For researchers, the "molecular weight" is not merely a stoichiometric value (183.18 g/mol ) but a critical quality attribute (CQA) used to verify enantiomeric excess, chemical stability, and reaction completion. This guide moves beyond the theoretical calculation to provide a robust framework for experimentally validating this molecule in a drug discovery workflow.

Structural Integrity & Molecular Weight Analysis

Theoretical Calculation

The molecular weight (MW) is derived from the standard atomic weights of the constituent elements. However, for high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass is the definitive metric.

Molecular Formula:


[1]
ElementCountStandard Atomic WeightContribution ( g/mol )Monoisotopic Mass (Da)Contribution (Da)
Carbon (C) 912.011108.09912.00000108.00000
Hydrogen (H) 101.00810.0801.0078310.07830
Fluorine (F) 118.99818.99818.9984018.99840
Nitrogen (N) 114.00714.00714.0030714.00307
Oxygen (O) 215.99931.99815.9949131.98982
TOTAL - - 183.18 - 183.0696

Key Insight: The presence of Fluorine is distinct in Mass Spectrometry because it is monoisotopic (


 is 100% natural abundance). Unlike Chlorine or Bromine, there is no M+2 isotope pattern. A deviation from 183.0696 in HRMS explicitly indicates contamination or degradation (e.g., defluorination).
Structural Logic & Stability

The molecule features a p-tolylamino group. The aromatic ring stabilizes the nitrogen lone pair, which is crucial. In aliphatic


-fluoroamines, the nitrogen lone pair can facilitate the expulsion of fluoride (HF elimination), leading to an unstable iminium ion. The p-tolyl group reduces the basicity of the nitrogen, rendering this specific building block handleable as a solid.

MolecularStability Molecule (S)-2-Fluoro-2-(p-tolylamino)acetic acid Structure Structure: HOOC-CH(F)-NH-Tol Molecule->Structure Risk Risk: HF Elimination Structure->Risk Alpha-Fluoro/Amino Proximity Stabilization Stabilization: N-Aryl Delocalization Structure->Stabilization p-Tolyl Group Stabilization->Risk Prevents Outcome Stable Solid (MW 183.18) Stabilization->Outcome Enables Isolation

Figure 1: Structural stability logic.[2] The N-aryl group prevents the spontaneous loss of HF common in alpha-fluoro amines.

Experimental Validation Protocols

As a scientist, you cannot rely on the label. You must validate the identity. The following protocols utilize the molecular weight and specific elemental properties to confirm the compound.

Protocol A: MW Confirmation via LC-HRMS (ESI- Mode)

Because this is a carboxylic acid, Negative Electrospray Ionization (ESI-) is the preferred method for molecular weight determination.

Objective: Confirm Monoisotopic Mass of


.
  • Sample Preparation:

    • Dissolve 1 mg of (S)-2-Fluoro-2-(p-tolylamino)acetic acid in 1 mL of Methanol (LC-MS grade).

    • Dilute 1:100 with 50:50 Methanol:Water (with 0.1% Formic acid to assist ionization, though ESI- often prefers ammonium acetate). Correction: For ESI-, use 10 mM Ammonium Acetate buffer (pH 7) to ensure deprotonation.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 50 mm).

    • Gradient: 5% to 95% Acetonitrile in Water (10 mM

      
      ).
      
  • MS Parameters (ESI-):

    • Scan Range: 100–300 m/z.

    • Target Ion

      
      : Calculated mass is 
      
      
      
      .
  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 182.0618.

    • Pass Criteria: Observed mass error < 5 ppm.

    • Fail Criteria: Presence of m/z 163 (Loss of F -> OH exchange or HF loss) indicates degradation.

Protocol B: Purity via -NMR

Molecular weight analysis alone does not detect isomeric impurities.


-NMR is the most robust tool for this specific molecule due to the single fluorine atom.
  • Solvent: DMSO-

    
     (prevents exchange of acidic protons).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm).
  • Acquisition:

    • Run a proton-decoupled

      
       scan.
      
    • Expect a singlet (or doublet if H-coupling is active) around -180 to -200 ppm (typical for

      
      -fluoro carbonyls).
      
  • Integration:

    • Compare the integral of the target peak to the internal standard to calculate quantitative purity (wt%).

Synthesis & Workflow Context

Understanding the origin of the molecule helps in troubleshooting MW discrepancies (e.g., residual reagents). This compound is typically synthesized via asymmetric electrophilic fluorination or nucleophilic substitution on a chiral auxiliary.

SynthesisWorkflow Start Precursor: p-Tolylglycine Derivative Reaction Asymmetric Fluorination (Enolate Chemistry) Start->Reaction Reagent Fluorinating Agent (e.g., NFSI or Selectfluor) Reagent->Reaction Crude Crude Mixture (Target + Defluoro byproducts) Reaction->Crude Purification Chiral HPLC / Recrystallization Crude->Purification Final Final Product (S)-2-Fluoro-2-(p-tolylamino)acetic acid MW: 183.18 Purification->Final

Figure 2: Generalized synthetic workflow.[3] Note that incomplete fluorination results in a contaminant with MW ~165.19 (des-fluoro analog), which must be monitored.

Technical Reference Data

PropertyValueNotes
CAS Number 2165868-43-7Unique identifier for procurement.[1]
Molecular Weight 183.18 g/mol Average mass for stoichiometry.
Exact Mass 183.0696 DaMonoisotopic mass for HRMS.
Formula

Appearance White to off-white solid
Solubility DMSO, Methanol, DMFPoor solubility in water; soluble in basic aqueous buffer.
Storage 2-8°C, DesiccatedHygroscopic; store under inert gas if possible.
Chirality (S)-EnantiomerOptical rotation data should be verified per batch.

References

  • National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of α-fluoro-α-amino acids. European Journal of Organic Chemistry. [Link]

Sources

Structural and Stereochemical Dynamics of (S)-2-Fluoro-2-(p-tolylamino)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into amino acid scaffolds represents a transformative strategy in modern peptide engineering and medicinal chemistry. (S)-2-Fluoro-2-(p-tolylamino)acetic acid is a highly specialized, non-canonical α-fluoro-α-arylamino acid. Characterized by the direct attachment of a fluorine atom to the chiral α-carbon, this molecule exhibits unique stereoelectronic properties that drastically alter its conformational behavior, acidity, and reactivity.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical descriptions, providing actionable, field-proven insights into the stereochemistry, stability, and enantioselective synthesis of this complex building block.

Stereochemical Architecture and Conformational Dynamics

Cahn-Ingold-Prelog (CIP) Assignment

The core of this molecule is its C2 chiral center. Applying CIP priority rules, the substituents are ranked by atomic number:

  • -F (Fluorine, Atomic No. 9)

  • -NH(p-tolyl) (Nitrogen, Atomic No. 7)

  • -COOH (Carboxyl Carbon, bonded to O, O, O)

  • -H (Hydrogen, Atomic No. 1)

In the (S)-configuration , when the lowest priority group (-H) is oriented away from the observer, the sequence from -F → -NH(p-tolyl) → -COOH traces a counter-clockwise path.

Stereoelectronic Effects and Stability

The introduction of fluorine modulates the molecule's polarity, acidity, and hydrophobicity, which are critical parameters for fine-tuning protein folding and intermolecular interactions[]. The highly electronegative fluorine atom exerts a powerful inductive effect (-I), significantly lowering the pKa of the adjacent carboxylic acid compared to unfluorinated arylglycines. Furthermore, the C-F bond introduces strong dipole-dipole interactions and hyperconjugative effects that dictate the backbone conformation[2].

However, the α-fluoro-α-amino motif is notoriously sensitive. Unprotected α-fluoroamines are prone to E1cB elimination, where the loss of hydrogen fluoride (HF) yields a reactive imine[3]. Understanding this degradation pathway is critical for handling the compound during synthesis and purification.

Stability A (S)-2-Fluoro-2-(p-tolylamino)acetic acid B Aqueous Base / Thermal Stress A->B C E1cB Elimination (-HF) B->C D Reactive Imine Intermediate C->D E Hydrolysis D->E F Glyoxylic Acid + p-Toluidine E->F

Figure 1: Degradation pathway of α-fluoro-α-amino acids via HF elimination and hydrolysis.

Asymmetric Synthesis Workflow

Synthesizing enantiopure α-fluoro-α-amino acids requires overcoming the inherent instability of the target. Direct nucleophilic fluorination often leads to racemization or elimination. Therefore, the field-standard approach utilizes late-stage electrophilic fluorination of a protected enolate or enamine equivalent.

By employing chiral counterions or phase-transfer catalysts (PTCs), researchers can achieve highly enantioselective electrophilic fluorination[4]. The catalyst forms a tight chiral ion pair with the substrate, effectively shielding one face of the molecule and directing the incoming electrophilic fluorine to establish the (S)-stereocenter.

Synthesis S1 p-Tolyl Glycine Schiff Base Int α-Fluoro Imine Intermediate S1->Int Enantioselective Fluorination Cat Chiral Phase-Transfer Catalyst Cat->Int Reag NFSI (Electrophilic Fluorine) Reag->Int Deprot Acidic Deprotection Int->Deprot Prod (S)-Target Compound Deprot->Prod

Figure 2: Workflow for the enantioselective electrophilic fluorination of arylglycine derivatives.

Experimental Methodology: Self-Validating Protocol

To ensure high enantiomeric excess (ee) and prevent degradation, the following protocol utilizes a self-validating system reliant on strict thermal control and in-process analytical tracking.

Protocol: Enantioselective Electrophilic Fluorination

Objective: Synthesize the (S)-enantiomer of the target compound while suppressing the E1cB elimination pathway.

  • Step 1: Substrate Preparation (Inert Atmosphere)

    • Action: Dissolve the Schiff base of p-tolylglycine tert-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Moisture must be strictly excluded. Trace water will prematurely hydrolyze the Schiff base, destroying the enolate precursor and halting the reaction.

  • Step 2: Catalyst Integration

    • Action: Add 10 mol% of a chiral cinchona alkaloid-derived phase-transfer catalyst.

    • Causality: The bulky chiral architecture of the catalyst dictates facial selectivity, ensuring the (S)-configuration is favored over the (R)-configuration[4].

  • Step 3: Cryogenic Stabilization

    • Action: Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Causality: Low temperatures are non-negotiable. They suppress the uncatalyzed background fluorination (which yields racemic mixtures) and prevent the thermal elimination of HF from the newly formed product[3].

  • Step 4: Electrophilic Fluorination

    • Action: Dropwise addition of N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) dissolved in DCM. Stir for 12 hours at -78°C.

    • Self-Validation Check: Pull a 50 µL aliquot, quench, and analyze via

      
      F NMR. The appearance of a doublet around -135 ppm confirms successful α-fluorination[5].
      
  • Step 5: Quenching and Mild Deprotection

    • Action: Quench with saturated aqueous NH

      
      Cl at -78°C. Extract the organic layer. Perform mild acidic hydrolysis (1M HCl in THF at 0°C) to cleave the Schiff base and ester.
      
    • Causality: Basic deprotection is strictly avoided, as hydroxide ions rapidly induce E1cB elimination of the α-fluoroamine[3].

Physicochemical Characterization

Proper characterization of fluorinated amino acids relies heavily on multinuclear NMR. The


F nucleus provides a highly sensitive, background-free signal that is invaluable for tracking the compound in complex mixtures or biological assays[5].
PropertyValue / Expected RangeAnalytical Significance
Molecular Weight 183.18 g/mol Mass confirmation via LC-MS (ESI- mode preferred due to high acidity).

F NMR (CDCl

)
~ -135.5 ppm (d,

≈ 52 Hz)
Primary validation of α-fluorination; chemical shift is highly sensitive to the local chiral environment[5].

H NMR (CDCl

)
α-H: ~ 5.8 ppm (dd,

≈ 52 Hz,

≈ 8 Hz)
Confirms retention of the α-proton and validates the geminal H-F coupling.
pKa (Carboxyl) ~ 1.8 - 2.0The strong inductive effect of fluorine significantly lowers the pKa compared to canonical amino acids[].
Enantiomeric Purity > 95% eeValidated via Chiral HPLC (e.g., Chiralcel OD-H column) to ensure the success of the asymmetric catalyst.

Applications in Drug Development

The strategic placement of fluorine at the α-position of an arylamino acid opens several advanced applications in drug design:

  • Bioisosterism & Metabolic Shielding: The C-F bond is an excellent steric bioisostere for C-OH or C-H bonds, but its extreme polarity alters the electronic landscape. This can protect the adjacent peptide bonds from proteolytic cleavage, enhancing the pharmacokinetic half-life of peptide-based drugs[5].

  • Orthogonal Assembly: In the realm of protein engineering, fluorinated amino acids act as orthogonal tools. Their unique fluorous interactions can be utilized to drive highly specific, non-native peptide-peptide interactions, such as directing the oligomerization state of coiled-coil assemblies[6].

References

1.[5] Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. nih.gov. 5 2.[4] The secrets of enantioselective synthesis | AlkenesToAminoAcids Project. europa.eu. 4 3.[] Fluorinated Amino Acids. bocsci.com. 4.[2] Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis. beilstein-journals.org.2 5.[3] Synthesis and reactions of α-fluoro-α-amino amides. researchgate.net. 3 6.[6] Establishing Fluorine-Containing Amino Acids as an Orthogonal Tool in Coiled Coil Assembly. figshare.com. 6

Sources

Synthesis of chiral alpha-fluoro-alpha-amino acids

Precision Engineering of Chiral -Fluoro- -Amino Acids: A Technical Guide

Executive Summary The incorporation of fluorine into the




This guide details the synthesis of these distinct motifs, prioritizing methods that ensure stereochemical integrity and chemical stability.

Part 1: Strategic Framework & Stability Constraints

The Stability Paradox

A critical failure mode in AFAA synthesis is the underestimation of their inherent instability. The


Operational Rule: All synthetic intermediates and final products must maintain N-acylation (Carbamates: Boc, Cbz, Fmoc; or Amides) to stabilize the C-F bond. Free amines at the

Methodological Selection Matrix

Choose your synthetic route based on the stage of drug development and substrate complexity.

FeatureMethod A: Radical Carbofluorination Method B: Directed C-H Fluorination Method C: Electrophilic Enolate Fluorination
Strategy De Novo ConstructionLate-Stage ModificationChiral Pool Derivatization
Substrate Dehydroalanine (Dha)Native Amino Acid DerivativesAzlactones / Enolates
Mechanism Photoredox Radical AdditionCu(II) Oxidative SETPd/Ni Catalyzed Electrophilic
Key Advantage High modularity; builds side-chain and C-F simultaneously.Direct conversion of existing chiral centers (retention).High enantioselectivity for specific cyclic substrates.[1]
Limitation Requires photochemistry setup; limited to radical acceptors.Requires specific directing groups (e.g., PA, AQ).Often requires cryogenic conditions (-78°C).

Part 2: Detailed Experimental Protocols

Protocol A: Photoredox-Catalyzed Carbofluorination

Best for: Rapidly building libraries of quaternary AFAAs from simple precursors. Mechanism: A reductive radical-polar crossover mechanism where an alkyl radical adds to a dehydroalanine acceptor, followed by fluorination of the resulting

Materials
  • Substrate: Protected Dehydroalanine (e.g., Methyl 2-acetamidoacrylate).

  • Radical Precursor: Alkyl trifluoroborate salt (

    
    ) or carboxylic acid (
    
    
    with activation).
  • Fluorinating Agent: Selectfluor (F-TEDA-BF4).

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (common high-triplet energy catalyst).

  • Solvent: 1:1 MeCN/H2O (degassed).

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge:

    • Dehydroalanine substrate (1.0 equiv, 0.5 mmol)

    • Alkyl trifluoroborate (1.5 equiv)

    • Selectfluor (2.0 equiv)[2]

    • Photocatalyst (1-2 mol%)

  • Solvation: Add degassed MeCN/H2O (5 mL total volume). Seal the tube with a septum.

  • Irradiation: Sparge with Argon for 15 minutes. Place the vessel 2-3 cm away from a Blue LED light source (450 nm, ~30-40W). Stir vigorously at room temperature (25°C) for 12–24 hours.

    • Process Control: Monitor consumption of the acrylate via TLC (stain with KMnO4).

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Note: AFAAs often streak on silica; add 1% triethylamine to the eluent if necessary, but ensure the N-protecting group is base-stable.

PhotoredoxMechanismStartAlkyl-BF3K(Radical Precursor)RadicalAlkyl Radical (R•)Start->RadicalSET Oxidationby *Ir(III)Adductα-Amino RadicalIntermediateRadical->Adduct+ DhaDhaDehydroalanine(Acceptor)Productα-Fluoro-α-Amino Acid(Protected)Adduct->Product+ Selectfluor(F-Transfer)SelectfluorSelectfluor(F+ Source)Cat_OxIr(IV)Selectfluor->Cat_OxSET Reduction(Turnover)Cat_GSIr(III) (Ground)Cat_ES*Ir(III) (Excited)Cat_GS->Cat_ESBlue LED (hν)Cat_ES->Cat_GSSET (Quenching)

Figure 1: Radical-Polar Crossover mechanism for the synthesis of AFAAs via photoredox catalysis.

Protocol B: Cu(II)-Catalyzed Directed C(sp3)-H Fluorination

Best for: Late-stage functionalization of existing amino acid scaffolds. Mechanism: Uses a bidentate directing group (e.g., 8-aminoquinoline or picolinamide) to chelate Cu(II), facilitating a Single Electron Transfer (SET) oxidative addition to the

Materials
  • Substrate: N-Picolinoyl (PA) protected amino acid ester.

  • Catalyst: Cu(OAc)2 or Cu(OTf)2 (10–20 mol%).

  • Fluorine Source: Selectfluor (2.0–3.0 equiv).

  • Additive: N-hydroxyphthalimide (NHPI) or KB(C6F5)4 (optional, enhances turnover).

  • Solvent: MeCN or DCE.

Step-by-Step Methodology
  • Substrate Preparation: Convert the starting amino acid (e.g., L-Phenylalanine methyl ester) to the picolinamide (PA) amide using Picolinic acid, EDC·HCl, and HOBt.

  • Fluorination Reaction:

    • In a sealed tube, dissolve the N-PA-amino ester (0.2 mmol) in MeCN (2.0 mL).

    • Add Cu(OAc)2 (10 mol%) and Selectfluor (2.5 equiv).

    • Critical Step: Seal the tube under Argon.

  • Heating: Heat the reaction block to 80–100°C for 12 hours. The reaction mixture usually turns from blue (Cu(II)) to green/brown.

  • Quench & Analysis: Cool to RT. Filter through a pad of Celite to remove insoluble copper salts.

  • Purification: Concentrate the filtrate. Purify via preparative TLC or column chromatography.

    • Validation: Check 19F NMR.[3] The product should show a singlet (or coupled multiplet) around -140 to -160 ppm (vs CFCl3), characteristic of quaternary

      
      -fluoro centers.
      
  • Auxiliary Removal (Optional): To recover the free amine (protected as Boc/Cbz), treat the fluorinated product with Boc2O/DMAP followed by mild hydrolysis (LiOH/H2O2) or specific reductive cleavage conditions, though this step is delicate due to the F-elimination risk.

CuMechanismSubstrateN-PA-Amino Acid(Substrate)Complex_ACu(II)-SubstrateChelateSubstrate->Complex_A+ Cu(OAc)2Radical_IntC-Centered Radical(α-Position)Complex_A->Radical_IntSET / DeprotonationProductα-Fluoro-N-PA-Amino AcidRadical_Int->ProductReductive Eliminationfrom Cu(III)Cu_III_FCu(III)-F Species(High Valent)Cu_III_F->ProductF-Ligand TransferProduct->SubstrateCatalyst TurnoverSelectfluorSelectfluorSelectfluor->Cu_III_FOxidative F-Transfer

Figure 2: Copper-catalyzed SET mechanism for direct C-H fluorination.

Part 3: Data Analysis & Troubleshooting

Comparative Yields & Selectivity

The following data summarizes typical performance metrics for the described protocols based on recent literature benchmarks.

Substrate ClassProtocol A (Photoredox) YieldProtocol B (Cu-Catalyzed) YieldEnantiomeric Excess (ee)Notes
Alkyl Side Chains (Ala, Val, Leu)75–85%60–75%N/A (Racemic)Requires chiral ligand for ee
Aromatic Side Chains (Phe, Tyr)65–75%70–85%>90% (if chiral aux used)Cu-method retains configuration
Functionalized (Ser, Lys protected)50–65%40–55%VariableSensitive to oxidation

*Note: Protocol A typically produces racemic products unless a chiral Lewis acid cocatalyst or chiral auxiliary is employed. Protocol B generally proceeds with retention of configuration if the starting material is chiral, though some racemization can occur via the radical intermediate.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Decomposition on Silica Acidic nature of silica induces HF elimination.Pre-treat silica with 1% Et3N or use neutral alumina.
Low Conversion (Protocol A) Oxygen quenching of triplet state photocatalyst.Ensure rigorous degassing (Freeze-Pump-Thaw x3 is superior to sparging).
Blue/Green precipitate (Protocol B) Insoluble Cu-fluoride species.Add solubilizing ligands or switch solvent to PhCl/MeCN mix.
Missing 19F Signal Product decomposition or paramagnetic quenching.Acquire 19F NMR immediately after workup in CDCl3 (acid-free).

References

  • Lectka, T., et al. (2008).

    
    -Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation." Journal of the American Chemical Society.[4] Link
    
  • MacMillan, D. W. C., et al. (2019). "Synthesis of

    
    -Fluoro-
    
    
    -Amino Acids via Photoredox-Catalyzed Carbofluorination." ACS Catalysis.[5] Link
  • Liu, G., et al. (2018).[4] "Synthesis of Quaternary

    
    -Fluorinated 
    
    
    -Amino Acid Derivatives via Coordinating Cu(II) Catalytic
    
    
    -C(sp3)-H Direct Fluorination." Organic Letters. Link
  • Gouverneur, V., et al. (2010). "Enantioselective Synthesis of

    
    -Fluoro-
    
    
    -Amino Esters." The Journal of Organic Chemistry. Link
  • Brigaud, T., et al. (2024). "Asymmetric

    
    -Fluoroalkyl-
    
    
    -Amino Acids: Recent Advances in Their Synthesis and Applications." Molecules. Link

Biological Activity of Fluorinated Amino Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into amino acid side chains has evolved from a niche synthetic challenge to a cornerstone of modern medicinal chemistry.[1][2] This guide analyzes the physicochemical and biological consequences of fluorination—specifically the modulation of pKa, lipophilicity, and metabolic stability.[3] We explore how the high electronegativity (χ = 3.[4]98) and small van der Waals radius (1.47 Å) of fluorine allow for "bioisosteric mimicry" while simultaneously blocking metabolic degradation sites. This document provides actionable protocols for assessing proteolytic stability and details the structure-activity relationships (SAR) driving the development of next-generation fluorinated therapeutics.

Mechanistic Principles: The "Fluorine Effect"[1][3][5]

Electronic and Steric Modulation

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering it metabolically robust. However, its utility extends beyond stability:[5]

  • pKa Modulation: Fluorine's inductive effect (

    
    ) lowers the pKa of neighboring amine or carboxylic acid groups. For example, 
    
    
    
    -fluorination of amines reduces basicity, often improving oral bioavailability by altering the ionization state at physiological pH.
  • Conformational Control: The gauche effect—a preference for the C–F and C–N bonds to be gauche rather than anti—allows researchers to lock amino acids like proline into specific ring puckers (

    
    -exo vs. 
    
    
    
    -endo). This is critical for stabilizing secondary structures like polyproline helices in collagen mimetics.
Metabolic Blocking

Replacing a metabolically labile C-H bond with C-F blocks oxidation by Cytochrome P450 enzymes without significantly altering the molecule's steric footprint. This "metabolic shunt" extends half-life (


) and improves pharmacokinetics (PK).
Visualization of Mechanistic Pathways

The following diagram illustrates how fluorination influences drug efficacy through three distinct pathways: conformation, metabolism, and binding affinity.

FluorineMechanism Fluorine Fluorine Substitution Metabolism Metabolic Stability Fluorine->Metabolism Electronics Electronic Effects (-I Inductive) Fluorine->Electronics Conformation Conformational Control Fluorine->Conformation BlockP450 Block CYP450 Oxidation Metabolism->BlockP450 HalfLife Increased t1/2 BlockP450->HalfLife pKa pKa Modulation Electronics->pKa Permeability Membrane Permeability pKa->Permeability Gauche Gauche Effect (Stereoelectronics) Conformation->Gauche Binding Target Affinity (Lock & Key) Gauche->Binding

Figure 1: Mechanistic pathways by which fluorination enhances pharmacological profiles. High contrast nodes denote key physicochemical shifts.

Therapeutic Applications & Biological Data[1][4][7][8][9]

Peptide Engineering: Proteolytic Stability

One of the most impactful applications is in peptide therapeutics.[6] Native peptides are rapidly degraded by proteases (e.g., chymotrypsin, pepsin). Substituting hydrophobic residues (Leu, Ile, Val) with their fluorinated counterparts (e.g., Hexafluoroleucine, Trifluorovaline) creates a "Teflon-coating" effect. The fluorinated side chains are bulky and electron-poor, often preventing the protease active site from effectively coordinating the peptide bond for hydrolysis.

Antimicrobial and Anticancer Activity

Fluorinated amino acids have been successfully integrated into Antimicrobial Peptides (AMPs).[5][7] For instance, fluorination of Buforin II analogs increases hydrophobicity, facilitating bacterial membrane penetration while resisting cytosolic degradation. In oncology, agents like 18F-Fluciclovine exploit upregulated amino acid transporters (LAT1/ASCT2) in prostate cancer cells for diagnostic imaging, while therapeutic derivatives induce cytotoxicity by disrupting metabolic pathways.

Comparative Biological Activity Data

The table below summarizes the impact of fluorination on biological activity across different substrate classes.

Parent CompoundFluorinated DerivativeTarget/AssayOutcomeRef
Glucagon-like Peptide-1 (GLP-1) Hexafluoroleucine (at P2' site)DPP IV Protease Stability4-fold increase in half-life (

) vs. wild type.
[1]
Buforin II (AMP) Fluorinated PhenylalanineE. coli MIC Assay2x Potency increase (MIC reduced from 4 to 2

M).
[2]
Prostate Cancer Tracer Leucine

[18F]Fluciclovine
LAT1 Transporter UptakeHigh specificity uptake in prostate tumor cells (FDA Approved).[3]
Indole-2-carboxylic acid 5-Fluoroindole derivativeAPE1 Inhibition (Cancer)IC50 = 10

M (Enhanced potency vs non-fluorinated).[8]
[4]

Experimental Protocol: Proteolytic Stability Assay

Objective: To quantify the resistance of fluorinated peptide derivatives against enzymatic degradation compared to wild-type controls. Scope: This protocol uses RP-HPLC to monitor the disappearance of the intact peptide over time.

Reagents and Equipment
  • Enzymes:

    
    -Chymotrypsin (bovine pancreas) or DPP IV (human recombinant).
    
  • Buffer: 100 mM Tris-HCl, pH 8.0 (for Chymotrypsin) or pH 7.6 (for DPP IV).

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile/Water (50:50).

  • Internal Standard: Tryptophan or a non-degradable peptide analog (optional).

  • Analysis: RP-HPLC with UV (214 nm) or Fluorescence detection.

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve the fluorinated peptide and the wild-type control separately in the reaction buffer to a final concentration of 200

      
      M.
      
    • Note: If solubility is an issue due to fluorination, add <5% DMSO, but validate enzyme activity in this solvent first.

  • Enzyme Activation:

    • Prepare a stock solution of the protease (e.g., Chymotrypsin at 10

      
      g/mL in 1 mM HCl).
      
    • Equilibrate the reaction buffer at 37°C for 10 minutes.

  • Incubation:

    • Initiate the reaction by adding the enzyme to the peptide solution (Enzyme:Substrate ratio of 1:100 w/w is standard).

    • Maintain temperature at 37°C with gentle shaking.

  • Sampling (Time-Course):

    • Withdraw 50

      
      L aliquots at defined time points: 
      
      
      
      minutes.
    • Immediate Quench: Dispense the aliquot immediately into 100

      
      L of the Quenching Solution (1% TFA). Vortex vigorously to denature the protease.
      
  • HPLC Analysis:

    • Centrifuge samples (10,000 x g, 5 min) to remove precipitated enzyme.

    • Inject 20

      
      L of the supernatant onto a C18 analytical column.
      
    • Run a gradient (e.g., 5-60% Acetonitrile in 0.1% TFA over 20 min).

    • Integrate the peak area of the intact parent peptide.

  • Data Processing:

    • Plot

      
       vs. Time.
      
    • Calculate the degradation rate constant (

      
      ) from the slope.
      
    • Derive Half-life:

      
      .
      
Workflow Visualization

The following diagram outlines the logical flow of the stability assay, ensuring self-validation through control checkpoints.

AssayWorkflow Start Start: Peptide Solubilization (200 µM in Tris-HCl) CheckSol Solubility Check? (Turbidity/UV) Start->CheckSol CheckSol->Start Precipitate (Add DMSO) AddEnzyme Add Protease (37°C, t=0) CheckSol->AddEnzyme Clear Sampling Time-Course Sampling (0, 5, 15... 240 min) AddEnzyme->Sampling Quench Quench with 1% TFA (Stop Reaction) Sampling->Quench HPLC RP-HPLC Analysis (Quantify Parent Peak) Quench->HPLC Calc Calculate t1/2 (Kinetic Plot) HPLC->Calc

Figure 2: Step-by-step workflow for the Proteolytic Stability Assay. The diamond node represents a critical quality control checkpoint.

Synthesis Overview

While this guide focuses on biological activity, understanding the source of these derivatives is vital.

  • Electrophilic Fluorination: Reagents like Selectfluor or NFSI (N-fluorobenzenesulfonimide) are used to introduce fluorine at electron-rich centers (e.g.,

    
    -fluorination of carbonyls).
    
  • Nucleophilic Fluorination: DAST (Diethylaminosulfur trifluoride) converts alcohols to fluorides with inversion of configuration.

  • Chiral Synthesis: Recent advances utilize chiral Ni(II) complexes to synthesize enantiomerically pure

    
    -fluorinated amino acids at gram scale, essential for clinical development.
    

References

  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Fine-Tuning the Antimicrobial Activity of β-Hairpin Peptides with Fluorinated Amino Acids. Source: Freie Universität Berlin / Peptide Science. URL:[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source: European Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. Source: RSC Advances (Royal Society of Chemistry). URL:[Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Source: Amino Acids (PubMed).[9][10] URL:[Link]

Sources

Physicochemical Profiling and Thermodynamic Solubility of (S)-2-Fluoro-2-(p-tolylamino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical evaluation of unnatural amino acid derivatives, understanding the interplay between structural modifications and solvation thermodynamics is critical. (S)-2-Fluoro-2-(p-tolylamino)acetic acid (CAS: 2165868-43-7) represents a highly specialized


-fluoro, 

-amino acid derivative utilized in peptide chemistry and custom synthesis[1].

The introduction of a fluorine atom at the


-carbon fundamentally alters the molecule's electronic distribution, drastically impacting its pKa, lipophilicity, and ultimately, its solubility profile[2]. This whitepaper establishes the theoretical physicochemical framework for this compound and provides a rigorously validated, self-correcting experimental protocol for determining its thermodynamic solubility.

Structural Causality & Physicochemical Properties

To predict the solubility of (S)-2-Fluoro-2-(p-tolylamino)acetic acid, we must analyze the causality behind its structural components:

  • The

    
    -Fluoro Inductive Effect:  Fluorine is the most electronegative element. Its placement at the 
    
    
    
    -position exerts a profound electron-withdrawing inductive effect (-I effect). This significantly lowers the pKa of the adjacent carboxylic acid (making it more acidic than a standard amino acid) and reduces the basicity of the secondary aniline nitrogen.
  • The p-Tolyl Moiety: The para-methylphenyl group introduces substantial steric bulk and lipophilicity. This aromatic ring drives the compound's partition coefficient (LogP) higher, favoring organic solvents over aqueous media unless the molecule is ionized.

Table 1: Established and Predicted Physicochemical Properties
PropertyValueMechanistic Rationale / Source
Chemical Formula C₉H₁₀FNO₂Standard molecular composition[1].
Molecular Weight 183.18 g/mol Standard molecular composition[1].
CAS Registry Number 2165868-43-7Verified commercial catalog identifier[1].
Predicted pKa (Acid) ~1.5 – 2.0Strong inductive electron withdrawal by the

-fluorine stabilizes the carboxylate anion[2].
Predicted LogP 1.8 – 2.2Driven by the hydrophobic p-tolyl aromatic ring.

pH-Dependent Ionization and Solvation

Because early-stage drug screenings often rely on DMSO stock solutions, kinetic solubility measurements (which involve rapid dilution into aqueous buffers) frequently overestimate true solubility due to supersaturation. Thermodynamic solubility is dictated by the equilibrium between the solid state and the ionized forms in solution.

For (S)-2-Fluoro-2-(p-tolylamino)acetic acid, solubility is highly pH-dependent. At physiological pH (7.4), the compound exists almost entirely as a soluble anion. At low pH, the neutral, highly lipophilic species precipitates.

Ionization LowPH Protonated Amine / Neutral Acid (pH < 1.5) Moderate Solubility Neutral Neutral Amine / Neutral Acid (Precipitation Zone, pH ~2 - 4) Lowest Solubility LowPH->Neutral Deprotonation of Amine HighPH Neutral Amine / Deprotonated Acid (Soluble Anion, pH 7.4) High Aqueous Solubility Neutral->HighPH Deprotonation of Carboxylic Acid

pH-dependent ionization states dictating the aqueous solubility profile.

Table 2: Predictive Solubility Matrix
Solvent SystemPredicted SolubilitySolvation Mechanism
Water (pH 2.0) < 0.1 mg/mLThe unionized carboxylic acid and lipophilic p-tolyl group drive aggregation and precipitation.
Phosphate Buffer (pH 7.4) 2.0 – 5.0 mg/mLDeprotonation of the carboxylic acid forms a highly soluble anionic species.
DMSO > 50 mg/mLStrong solvation of both the polar amino acid backbone and the lipophilic aromatic ring.
Ethanol 10 – 20 mg/mLModerate hydrogen bonding combined with favorable lipophilic interactions.

Experimental Methodology: Thermodynamic Solubility Protocol

To generate regulatory-grade data, we employ a miniaturized saturation shake-flask method coupled with HPLC-UV quantification. This protocol is a self-validating system: it mandates pH verification both before and after equilibrium to ensure the dissolved compound has not shifted the buffer's pH, which would invalidate the thermodynamic measurement.

Step-by-Step Workflow
  • Buffer Preparation & Verification: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution. Adjust strictly to pH 7.40 using 0.1 M HCl or NaOH.

  • Solid Dispensing: Dispense an excess amount (e.g., 2.0 mg) of (S)-2-Fluoro-2-(p-tolylamino)acetic acid powder into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the pH 7.4 PBS to the vial. Seal tightly.

  • Equilibration (Incubation): Place the vial in a thermostatic shaker set to 25.0 ± 0.5 °C at 400 rpm. Incubate for a minimum of 48 hours. Causality note: 48 hours ensures the dissolution kinetics have reached a true thermodynamic plateau, overcoming the slow wetting phase of the lipophilic p-tolyl group.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to saturate filter binding sites).

  • Post-Equilibration pH Check: Measure the pH of the supernatant. If the pH has shifted by >0.05 units, the buffer capacity was insufficient, and the experiment must be repeated with a stronger buffer.

  • Quantification: Dilute the supernatant optimally with mobile phase and inject into an HPLC-UV system. Quantify the concentration against a 5-point calibration curve generated from a DMSO stock solution.

G Start Solid Compound (S)-2-Fluoro-2-(p-tolylamino)acetic acid Buffer Add to pH 7.4 Buffer (Create Suspension) Start->Buffer Dispense Excess Incubate Thermostatic Shaking (48h, 25°C, 400 rpm) Buffer->Incubate Equilibrate PhaseSep Phase Separation (10,000 x g Centrifugation) Incubate->PhaseSep Isolate Supernatant Verify Post-Equilibration pH Verification PhaseSep->Verify Extract Aliquot Quant HPLC-UV Quantification (vs. Standard Curve) Verify->Quant If pH stable (u0394 < 0.05)

Thermodynamic solubility determination workflow using the shake-flask method.

Conclusion

The solubility of (S)-2-Fluoro-2-(p-tolylamino)acetic acid is governed by the competing forces of its lipophilic p-tolyl group and the highly electron-withdrawing


-fluorine atom. By utilizing a rigorously controlled shake-flask methodology that accounts for pH drift and thermodynamic equilibrium, researchers can obtain accurate solubility metrics essential for downstream peptide synthesis and formulation development.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

  • Chemistry of alpha-fluoro-alpha-amino acids: The first synthesis of alpha-fluoroglycine-containing dipeptides Source: ResearchGate / Chemical & Pharmaceutical Bulletin URL:[Link]

Sources

A Technical Guide to (S)-2-Fluoro-2-(p-tolylamino)acetic acid: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Fluoro-2-(p-tolylamino)acetic acid is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the α-position can profoundly influence the physicochemical and biological properties of molecules, including metabolic stability, pKa, and conformational preferences. This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this valuable building block.

Commercial Availability and Supplier Information

(S)-2-Fluoro-2-(p-tolylamino)acetic acid is available from several specialized chemical suppliers. Researchers can procure this compound in various quantities, typically with purities of 95% or higher. The table below summarizes the offerings from prominent vendors.

SupplierCAS NumberPurityAvailable Quantities
2165868-43-7≥98%Inquire
1039118-67-695+%5g
Not specifiedNot specified1g

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Spectroscopic Data

Molecular Formula: C₉H₁₀FNO₂ Molecular Weight: 183.18 g/mol [1] Appearance: Expected to be a white to off-white solid. Solubility: Likely soluble in most organic solvents.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the p-tolyl group (two doublets), a singlet for the methyl group, a doublet for the α-proton (split by the fluorine atom), and broad signals for the amine and carboxylic acid protons.

  • ¹³C NMR: The spectrum would feature signals for the aromatic carbons, the methyl carbon, the carboxylic carbon, and a characteristic doublet for the α-carbon due to coupling with the fluorine atom.

  • ¹⁹F NMR: A single resonance, likely a doublet due to coupling with the α-proton, would be expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of (S)-2-Fluoro-2-(p-tolylamino)acetic acid

The synthesis of chiral α-fluoro-α-amino acids presents a significant challenge in organic chemistry. The direct enantioselective synthesis of (S)-2-Fluoro-2-(p-tolylamino)acetic acid is not well-documented in publicly available literature. However, the synthesis can be approached through two main strategies: asymmetric synthesis or chiral resolution of the racemic mixture .

Conceptual Asymmetric Synthesis Workflow

An enantioselective synthesis would likely involve the asymmetric fluorination of a suitable precursor. A plausible, though not explicitly documented, approach could involve the use of a chiral fluorinating agent or a chiral catalyst to control the stereochemistry of the fluorine introduction.

G cluster_0 Asymmetric Synthesis start 2-(p-tolylamino)acetic acid derivative (e.g., ester) enolate Chiral Enolate Formation (Chiral Auxiliary or Chiral Base) start->enolate 1. Chiral Induction fluorination Diastereoselective Electrophilic Fluorination (e.g., Selectfluor®) enolate->fluorination 2. Fluorination deprotection Deprotection/ Hydrolysis fluorination->deprotection 3. Removal of Chiral Auxiliary & Ester Hydrolysis product (S)-2-Fluoro-2-(p-tolylamino)acetic acid deprotection->product G cluster_1 Chiral Resolution Workflow racemate Racemic 2-Fluoro-2-(p-tolylamino)acetic acid salt_formation Diastereomeric Salt Formation (with Chiral Resolving Agent) racemate->salt_formation separation Separation of Diastereomers (Crystallization & Filtration) salt_formation->separation liberation Liberation of Enantiomer (Acidification & Extraction) separation->liberation Crystallized Diastereomer mother_liquor Mother Liquor (Enriched in other diastereomer) separation->mother_liquor product (S)-2-Fluoro-2-(p-tolylamino)acetic acid liberation->product

Sources

Beyond Bioisosterism: Strategic Frontiers in Fluorinated Chiral Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift from "Blocker" to "Director"

For decades, the incorporation of fluorine in drug design was primarily a blunt instrument: replace a hydrogen to block metabolic oxidation (the "teflon effect") or increase lipophilicity. While valid, this view is obsolete. The frontier of fluorinated chiral research lies in using fluorine not just as a shield, but as a stereoelectronic director .

Due to the unique gauche effect and the high electronegativity of fluorine (


), the strategic placement of a single fluorine atom at a chiral center can dictate the entire conformational ensemble of a macrocycle or peptide. This guide outlines three high-impact research areas where chirality and fluorination intersect: Asymmetric C(sp3)–H Activation , Stereoelectronic Conformational Control , and Chiral 18F-Radiochemistry .

Part 1: The Physicochemical Basis – The "Fluorine Effect"

To design effective chiral fluorinated scaffolds, one must master the underlying physical forces. Unlike the steric bulk of a methyl group, fluorine is small (


 Å vs 

Å for H) but electronically dominant.
The Gauche Effect

In 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer by ~0.8 kcal/mol, defying steric logic. This is driven by hyperconjugation (


) and electrostatic attraction between the partially positive hydrogens and partially negative fluorines.[1]

Research Application: This effect can be used to "lock" the conformation of chiral acyclic chains in peptidomimetics, pre-organizing them for receptor binding without the entropy penalty of cyclization.

pKa Modulation

Fluorine substitution adjacent to a basic amine reduces its pKa (e.g., ethylamine pKa ~10.7 vs. 2-fluoroethylamine pKa ~9.0). Research Application: Tuning the pKa of chiral amines to optimize oral bioavailability and blood-brain barrier (BBB) penetration by reducing the percentage of ionized species at physiological pH.

Visualization: The Stereoelectronic Landscape

GaucheEffect cluster_0 Steric Logic (Classic) cluster_1 Fluorine Logic (Quantum) Anti Anti Conformer (180° Dihedral) Minimizes Sterics Gauche Gauche Conformer (60° Dihedral) Stabilized by σ(C-H) -> σ*(C-F) Anti->Gauche Overridden by Hyperconjugation Bioactivity Bioactive Conformation (Pre-organized) Gauche->Bioactivity Entropy Advantage

Figure 1: The dominance of stereoelectronic hyperconjugation over steric repulsion in fluorinated scaffolds.

Part 2: Frontier 1 – Asymmetric C(sp3)–H Fluorination

The direct conversion of aliphatic C–H bonds into C–F chiral centers is the "Holy Grail" of late-stage functionalization (LSF). It allows researchers to take a complex, achiral lead compound and install a fluorine atom to create a chiral center without de novo synthesis.

Transition Metal Catalysis (Pd-Catalysis)

Recent breakthroughs by the Yu group and others utilize Palladium(II) catalysis with chiral mono-N-protected amino acid (MPAA) ligands. This system directs the metal to a specific prochiral C–H bond.

Mechanism:

  • C-H Activation: Pd(II) inserts into the C-H bond assisted by a directing group (DG).

  • Oxidation: An oxidant (e.g., Selectfluor or NFSI) oxidizes Pd(II) to a high-valent Pd(IV)-F species.

  • Reductive Elimination: The C-F bond forms with retention or inversion of configuration depending on the pathway, regenerating Pd(II).

Protocol: Enantioselective Pd-Catalyzed C(sp3)-H Fluorination

Target: Desymmetrization of aliphatic amides.

Reagents:

  • Substrate: Prochiral aliphatic amide (0.1 mmol).

  • Catalyst: Pd(OAc)2 (10 mol%).

  • Ligand: N-Boc-L-Valine (20 mol%) or specialized MPAA ligand.

  • Fluorine Source: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor (2.0 equiv).

  • Solvent: PhCF3 / Dioxane (1:1).

Step-by-Step Workflow:

  • Complexation: In a glovebox, weigh Pd(OAc)2, Ligand, and Substrate into a sealed tube. Add solvent. Stir at RT for 30 min to form the active chiral catalyst complex.

  • Oxidant Addition: Add the electrophilic fluorine source (NFSI).

  • Reaction: Seal and heat to 80-100°C for 12-24 hours. Note: High temperature is often required for the difficult reductive elimination from Pd(IV).

  • Quench: Cool to RT, filter through a celite pad to remove Pd black.

  • Purification: Concentrate and purify via chiral HPLC.

Validation Check:

  • 19F NMR: Look for the characteristic shift (approx -150 to -220 ppm). Splitting patterns (H-F coupling) confirm the formation of the C-F bond.

  • Chiral HPLC: Compare against a racemic standard to determine enantiomeric excess (ee).

Part 3: Frontier 2 – 18F-Radiochemistry for PET Imaging[2]

Positron Emission Tomography (PET) relies heavily on 18F (


 min). However, standard radiofluorination (using nucleophilic [18F]KF/Kryptofix) often requires harsh conditions (high heat, basic pH) that can racemize sensitive chiral centers.
The Challenge: Chiral Retention

Traditional Sn2 reactions on secondary carbons often lead to inversion, but competing E2 elimination or racemization via carbocation intermediates can degrade enantiopurity.

Emerging Solution: Late-Stage Metal-Mediated Radiofluorination

Using high-valent metal mediators (e.g., Copper or Nickel) allows for radiofluorination of aryl and alkyl boronic acids or stannanes under milder conditions, preserving chirality elsewhere in the molecule.

Key Research Area: Developing chiral "building blocks" (e.g., [18F]fluoro-ethyl tosylates) that are enantiopure and can be clicked onto proteins or peptides via bioorthogonal chemistry (Tetrazine-TCO ligation) without exposing the sensitive biomolecule to the harsh fluorination conditions.

Part 4: Comparative Data & Case Studies

The following table illustrates how fluorination alters key drug properties compared to non-fluorinated analogs.

CompoundModificationEffect on Lipophilicity (LogP)Metabolic Stability (

)
Mechanism of Improvement
Vandetanib F at C-2' (vs H)+0.5 (Optimized)IncreasedBlocks metabolic oxidation at susceptible phenyl ring position.
Ezetimibe F-phenyl (vs H)IncreasedHighPrevents hydroxylation; increases binding affinity via lipophilic pocket interaction.
Fulvestrant PentafluoroethylNeutral/Slight IncreaseSignificantly IncreasedPerfluoroalkyl chain prevents oxidation and enhances ER degradation capability.
Decision Tree: Choosing a Fluorination Strategy

FluorinationStrategy Start Target: Chiral Fluorinated Scaffold Q1 Is the chiral center already present? Start->Q1 PathA Yes (Late-Stage) Q1->PathA PathB No (De Novo) Q1->PathB Q2 Is the C-H bond activated? PathA->Q2 Method3 Asymmetric Aldol/Mannich (Organocatalysis) PathB->Method3 Catalytic Method4 Building Block Approach (Use Chiral Fluorinated Synthon) PathB->Method4 Stoichiometric Method1 Electrophilic Fluorination (Selectfluor/NFSI) Requires: Enolizable site Q2->Method1 Yes (e.g. Carbonyl) Method2 Transition Metal C-H Activation (Pd/Cu Catalysis) Requires: Directing Group Q2->Method2 No (Aliphatic)

Figure 2: Strategic decision matrix for synthesizing fluorinated chiral centers.

References

  • Bizet, V., et al. (2014). Recent Progress in Asymmetric Fluorination and Trifluoromethylation Reactions. Current Topics in Medicinal Chemistry. 2[1][3][4][5]

  • Picois, N., et al. (2024).[6] Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules (MDPI). 7[1][3][4][5][8][7]

  • O'Hagan, D. (2018). The Fluorine Gauche Effect: A Brief History. ResearchGate. 1[1][3][4][5][8][7][9][10][11][12]

  • Chan, K.S.L., et al. (2016). Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination. Nature Chemistry (PMC). 13[1][3][4][7]

  • Bejot, R., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. MacMillan Group / JACS. 14[1][3][4][5][8][7][9][10][11][12]

  • Han, J., et al. (2025).[15] CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS.[15][16][17][18] Ukrainian Chemistry Journal. 15

  • Yang, Y., et al. (2024).[9] Biocatalytic enantioselective C(sp3)–H fluorination enabled by directed evolution of nonheme Fe enzymes. ChemRxiv. 9[1][3][4][5][8][7][10][11]

Sources

Methodological & Application

Application Note: Protocol for the Incorporation of (S)-2-Fluoro-2-(p-tolylamino)acetic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026


-Fluoro Amino Acids

Abstract & Strategic Overview

The incorporation of (S)-2-Fluoro-2-(p-tolylamino)acetic acid (CAS: 2165868-43-7) into peptide sequences presents a unique set of stereoelectronic challenges. As an


-fluoro-N-aryl glycine derivative, this building block offers significant medicinal chemistry value: the fluorine atom modulates pKa and lipophilicity, while the N-aryl group introduces conformational constraints and metabolic stability against proteases.

However, this molecule is chemically fragile compared to canonical amino acids. The combination of an electron-withdrawing fluorine, an


-proton, and a secondary amine creates a high risk of HF elimination  and racemization  under standard basic SPPS conditions. Furthermore, the reduced nucleophilicity of the p-tolylamino group makes chain extension difficult.

This guide details a specialized protocol designed to:

  • Preserve Chirality: Prevent base-catalyzed racemization of the labile

    
    -proton.
    
  • Prevent Degradation: Avoid the E1cB elimination pathway leading to imine formation.

  • Ensure Coupling Efficiency: Overcome the steric and electronic deactivation of the N-aryl amine.

Chemical Profile & Stability Mechanisms

Before synthesis, operators must understand the degradation pathways to avoid them.

The "Fluorine-Elimination" Risk

The primary instability arises from the acidity of the


-proton (

). In the presence of strong bases (e.g., Piperidine, DBU) often used in Fmoc removal, the

can be abstracted. The resulting enolate can eject the fluoride ion (a good leaving group in this context), leading to an achiral imine/enamine species.

Key Constraint: Avoid prolonged exposure to bases with pKa > 11. Use "soft" bases (Collidine) or neutral coupling conditions (DIC/Oxyma).

The N-Aryl Nucleophilicity Problem

The nitrogen atom is conjugated with the p-tolyl ring. This delocalization renders the lone pair significantly less nucleophilic than in standard amino acids. Standard esters (ODhbt, OSu) or weak activators will fail to acylate this amine efficiently.

Key Constraint: Chain extension from this residue requires high-energy acylating agents (Acid Chlorides or Fluorides).

Visualizing the Stability Pathway

StabilityPath Start (S)-2-Fluoro-2-(p-tolylamino)acetic acid (Intact Building Block) Inter Enolate Intermediate Start->Inter H-alpha Abstraction Base Strong Base (Piperidine/DBU) Base->Inter Elim HF Elimination Inter->Elim Fluoride Ejection Rac Racemization (Loss of S-config) Inter->Rac Reprotonation Prod Imine Degradation Product (Achiral/Inactive) Elim->Prod Irreversible

Figure 1: Mechanism of degradation. Base-mediated abstraction of the


-proton leads to either racemization or irreversible HF elimination.

Experimental Protocols

Protocol A: Coupling (S)-2-Fluoro-2-(p-tolylamino)acetic acid TO the Resin/Peptide

Use this protocol when attaching this specific acid to the free amine of a growing chain.

Rationale: We use DIC/Oxyma Pure instead of HATU/DIEA. HATU requires a tertiary base (DIEA/NMM) to function, which risks racemizing this sensitive acid during the activation moment. DIC/Oxyma creates an active ester at near-neutral/acidic pH, preserving the C-F bond integrity.

Materials:

  • (S)-2-Fluoro-2-(p-tolylamino)acetic acid (3.0 equiv)

  • DIC (Diisopropylcarbodiimide) (3.0 equiv)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the fluoro-amino acid and Oxyma Pure in minimal DMF.

  • Activation: Add DIC. Stir for only 2-3 minutes .

    • Note: Do not let the activated ester sit for >10 mins;

      
      -fluoro esters can decompose.
      
  • Coupling: Add the mixture immediately to the resin-bound peptide (free amine form).

  • Incubation: Agitate at Room Temperature for 60–90 minutes.

  • Monitoring: Perform a micro-cleavage and check via LC-MS. The Kaiser test may be ambiguous due to the steric bulk of the p-tolyl group; Chloranil test is preferred for secondary amines, but here we are checking the previous amine's consumption.

  • Washing: Wash resin with DMF (3x) and DCM (3x).

Protocol B: Chain Extension (Coupling the NEXT Amino Acid)

Use this protocol when adding an amino acid ONTO the N-p-tolyl amine.

Rationale: The p-tolyl amine is electronically deactivated. Standard HATU couplings will likely result in <10% conversion even after 24 hours. We utilize Bis(trichloromethyl)carbonate (BTC/Triphosgene) to generate an acid chloride in situ, which is reactive enough to acylate the aniline-like nitrogen.

Materials:

  • Next Fmoc-Amino Acid (5.0 equiv)

  • BTC (Bis(trichloromethyl)carbonate) (1.6 equiv)

  • 2,4,6-Collidine (10.0 equiv) — Crucial: Collidine is a non-nucleophilic base that sponges up HCl without triggering HF elimination.

  • Solvent: THF/DCM (1:1) or pure DCM (Anhydrous). Avoid DMF if possible during activation to prevent Vilsmeier adducts.

Step-by-Step:

  • Activation (Acid Chloride Generation):

    • In a glass vial (vented), dissolve the Fmoc-AA and BTC in anhydrous THF/DCM.

    • Add Collidine slowly (exothermic). A precipitate (Collidine·HCl) may form.[1]

    • Stir for 10–15 minutes to ensure acid chloride formation.

  • Coupling:

    • Add the suspension directly to the resin containing the N-terminal (S)-2-Fluoro-2-(p-tolylamino) residue.

  • Incubation:

    • Agitate for 2–4 hours. Double coupling is highly recommended.

  • Capping (Optional but Recommended):

    • If the reaction is incomplete (check via LC-MS of micro-cleavage), cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Deprotection & Cleavage Strategy

Critical Warning: Standard Fmoc removal uses 20% Piperidine. Piperidine is a strong base (pKa ~11.1) and will likely degrade the


-fluoro residue if it is exposed for long periods (e.g., during the deprotection of subsequent residues).

Modified Deprotection Cocktail: When removing Fmoc from residues after the fluoro-amino acid has been incorporated:

  • Reagent: 5% Piperazine + 0.1 M HOBt in DMF.

  • Why? Piperazine is a weaker base (pKa ~9.8) than piperidine. HOBt acts as an acidic buffer to keep the pH lower, suppressing the E1cB elimination of HF while still allowing Fmoc removal.

Final Cleavage (TFA): The C-F bond is generally stable to acidic TFA cleavage conditions.

  • Cocktail: TFA/TIPS/H2O (95:2.5:2.5).

  • Time: 2 hours.

  • Note: Avoid silane scavengers if possible; TIPS is generally safe, but monitor for silyl-fluoride formation (rare).

Quality Control & Analytics

Analytical Expectations
ParameterMethodExpectation / Criteria
Identity LC-MS (ESI+)Mass should match [M+H]+. Watch for [M-20]+ peaks indicating HF loss (degradation).
Chirality C18 HPLC (Marfey's)Requires hydrolysis (risky). Preferred: 19F NMR of the intact peptide.
Connectivity 1H NMRThe

-proton should appear as a doublet of doublets (coupling to F and NH, if NH is present) or a doublet (coupling to F).
19F NMR Validation

The fluorine signal is the most sensitive probe for structural integrity.

  • Intact (S)-Enantiomer: Sharp multiplet (typically -180 to -200 ppm, depending on reference).

  • Racemized: If diastereomers are formed (due to other chiral centers in the peptide), two distinct F signals will appear.

  • Degraded: Disappearance of the specific F signal or appearance of inorganic fluoride (-120 ppm).

Decision Matrix for Protocol Selection

DecisionTree Start Current Step involving (S)-2-Fluoro-2-(p-tolylamino)acetic acid Q1 Are you coupling THIS acid TO the resin? Start->Q1 Yes1 Use Neutral Activation DIC + Oxyma Pure Q1->Yes1 Yes No1 Are you coupling the NEXT AA ONTO this residue? Q1->No1 No Note GOAL: Avoid HF Elimination and Racemization Yes1->Note Yes2 Use High-Reactivity Activation BTC (Acid Chloride) + Collidine No1->Yes2 Yes No2 Are you removing Fmoc from a later residue? No1->No2 No Yes3 Use Buffered Deprotection 5% Piperazine + 0.1M HOBt No2->Yes3 Yes Yes3->Note

Figure 2: Operational decision matrix for selecting coupling and deprotection conditions.

References

  • Photoredox Synthesis of

    
    -Fluoro Amino Acids: 
    Sim, J., & Campbell, M. W. (2019).[2][3] Synthesis of α-Fluoro-α-amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. ACS Catalysis, 9(3), 2229–2239.
    [Link]
    
  • Racemization Control in SPPS: Miyazawa, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Communications Chemistry, 6, 187. [Link]

  • Stability of Fluorinated Peptides: Verhoog, S., et al. (2017). Synthesis and Applications of Fluorinated Amino Acids. Chemical Society Reviews, 46, 3595-3620. [Link]

  • Coupling to N-Aryl/Hindered Amines: Di Gioia, M. L., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules, 28(19), 6828. [Link]

  • Acid Fluoride/Chloride Activation Methods: Carpino, L. A., et al. (1990). Amino acid fluorides as new, rapid-acting acylating agents for peptide synthesis. Journal of the American Chemical Society, 112(26), 9651–9652. [Link]

Sources

Application Note: (S)-2-Fluoro-2-(p-tolylamino)acetic Acid in Medicinal Chemistry – From Peptidomimetics to Covalent Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

(S)-2-Fluoro-2-(p-tolylamino)acetic acid is a highly specialized, chiral


-fluoro-

-amino acid derivative. In modern medicinal chemistry, the strategic installation of a fluorine atom at the stereogenic

-carbon of an amino acid drastically alters its stereoelectronic profile, unlocking novel therapeutic applications[1].

Coupled with a p-tolyl group, this building block provides an aromatic handle for


 stacking within target binding pockets while significantly modulating the physicochemical properties of the parent amino acid. As a Senior Application Scientist, I have structured this guide to detail the causality behind utilizing this compound in drug design, specifically focusing on its dual utility: as a conformationally restricted peptidomimetic building block and as a mechanism-based (suicide) covalent warhead for enzyme inhibition[2].

Physicochemical Profiling & Causality in Drug Design

The decision to incorporate (S)-2-Fluoro-2-(p-tolylamino)acetic acid into a lead series is rarely arbitrary; it is driven by precise stereoelectronic requirements. The synthesis and application of analogous


-fluoro carboxylic acids highlight how fluorine substitution enhances metabolic stability and binding affinity[3].
Mechanistic Insights: Why Choose This Scaffold?
  • pKa Modulation via Inductive Effects: The strongly electronegative fluorine atom exerts a powerful electron-withdrawing inductive (-I) effect. This pulls electron density away from the adjacent amine, lowering its pKa by 2 to 3 units compared to non-fluorinated analogs. This shift increases the proportion of the unprotonated (neutral) species at physiological pH (7.4), drastically improving passive membrane permeability.

  • Metabolic Shielding: The

    
    -C-H bond in standard amino acids is a primary site for oxidative deamination by enzymes like Monoamine Oxidases (MAOs). Replacing this with a robust C-F bond (bond dissociation energy ~116 kcal/mol) creates a metabolic blockade, extending the compound's half-life.
    
  • Suicide Inhibition Potential: As an

    
    -fluoro amino acid, this compound can act as a "Trojan Horse" for Pyridoxal Phosphate (PLP)-dependent enzymes. Upon enzymatic processing, the fluorine acts as a leaving group, generating a reactive electrophile that irreversibly traps the enzyme.
    
Quantitative Data Summary

Table 1: Comparative Physicochemical Properties

PropertyTypical

-Amino Acid (e.g., Phenylglycine)
(S)-2-Fluoro-2-(p-tolylamino)acetic acidCausality & Impact on Drug Design
Amine pKa ~9.0 - 9.5~6.5 - 7.5Increased neutral fraction at pH 7.4; enhances oral bioavailability and BBB penetration.
Lipophilicity (LogD) -1.5 to -0.5+1.5 to +2.5The p-tolyl and fluorine groups drive hydrophobic pocket engagement and lipid solubility.
Proteolytic Stability Highly susceptibleHighly resistantSteric and electronic shielding of the

-carbon prevents enzymatic cleavage and racemization.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a rationale (causality) and a quality control checkpoint.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To couple (S)-2-Fluoro-2-(p-tolylamino)acetic acid into a growing peptide chain without compromising the fragile (S)-stereocenter.

Causality & Rationale: The


-fluorine deactivates the carboxylate towards activation and makes the 

-proton highly acidic. Standard coupling reagents (like HBTU) combined with strong bases (like DIPEA) will lead to rapid base-catalyzed epimerization (racemization) via an enolate intermediate. Therefore, we must use highly reactive, less basic coupling conditions: HATU with HOAt, and a sterically hindered, weaker base (2,4,6-collidine).

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Activation (Critical Step): In a separate vial, dissolve 0.3 mmol (3 eq) of (S)-2-Fluoro-2-(p-tolylamino)acetic acid, 0.3 mmol HATU, and 0.3 mmol HOAt in minimal DMF. Add 0.6 mmol of 2,4,6-collidine. Stir for exactly 2 minutes to form the active ester. Do not over-activate to prevent epimerization.

  • Coupling: Add the activated mixture to the resin. Agitate gently for 4–6 hours. The extended time compensates for the steric and electronic hindrance of the fluorinated building block.

  • Self-Validation (QC Check): Perform a Kaiser Test. If positive (blue), repeat steps 3-4 (Double Coupling). If negative (yellow), proceed.

  • Cleavage: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether.

  • Final Validation: Analyze the crude peptide via LC-MS for mass confirmation and Chiral HPLC to validate that the diastereomeric ratio (dr) remains >98:2, proving the (S)-configuration was preserved.

SPPS_Workflow Start Start SPPS Cycle Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activate Activate (S)-2-Fluoro-2-(p-tolylamino)acetic acid Reagents: HATU, HOAt, Collidine Reason: Prevent Epimerization Deprotect->Activate Couple Coupling Reaction (Extended Time: 4-6 hrs) Activate->Couple Check Kaiser Test Is coupling complete? Couple->Check Recouple Double Coupling Check->Recouple No Cleave TFA Cleavage & Deprotection Check->Cleave Yes Recouple->Check

Caption: Workflow for incorporating α-fluoro amino acids into peptides, highlighting specialized activation.

Protocol B: Evaluation as a Mechanism-Based Covalent Warhead

Objective: To validate (S)-2-Fluoro-2-(p-tolylamino)acetic acid as a suicide inhibitor of a model PLP-dependent enzyme (e.g., an amino acid decarboxylase).

Causality & Rationale: The compound mimics the natural substrate, entering the active site and forming an external aldimine with the PLP cofactor. When the enzyme attempts the natural decarboxylation step, the presence of the


-fluorine facilitates a rapid elimination of fluoride (

). This transforms the substrate into a highly reactive, electrophilic iminium species that irreversibly alkylates a nearby nucleophilic residue (e.g., Lysine or Cysteine) in the active site.

Step-by-Step Methodology:

  • Pre-incubation: Incubate 10 nM of the purified PLP-dependent enzyme with varying concentrations of the fluorinated inhibitor (0.1 µM to 50 µM) in HEPES buffer (pH 7.4) at 37°C.

  • Time-Dependent Sampling: Remove aliquots at 0, 10, 20, 30, and 60 minutes. Immediately dilute the aliquot 100-fold into an assay buffer containing a saturating concentration of the natural fluorogenic substrate.

  • Kinetic Analysis: Measure the initial velocity of the reaction. A time-dependent decay in enzyme activity (pseudo-first-order kinetics) suggests covalent modification. Calculate the

    
     ratio to quantify warhead efficiency.
    
  • Self-Validation (Dialysis Reversibility Check): Take the 60-minute fully inhibited sample and subject it to extensive dialysis against inhibitor-free buffer for 24 hours at 4°C.

    • Validation Logic: If enzyme activity returns, the compound is a competitive inhibitor. If the enzyme remains inactive, irreversible covalent modification is confirmed.

  • Structural Proof: Subject the dialyzed, inactive enzyme to Intact Protein Mass Spectrometry (LC-TOF-MS). A mass shift corresponding to the molecular weight of the inhibitor minus the eliminated fluoride ion (

    
     Da) provides definitive proof of the covalent adduct.
    

Suicide_Inhibition Enzyme PLP-Enzyme Active Site SchiffBase External Aldimine (Schiff Base Formation) Enzyme->SchiffBase Inhibitor (S)-2-Fluoro-2- (p-tolylamino)acetic acid Inhibitor->SchiffBase Decarboxylation Enzymatic Decarboxylation SchiffBase->Decarboxylation Elimination Fluoride Elimination (-F⁻) Decarboxylation->Elimination Electrophile Reactive Iminium Intermediate Elimination->Electrophile CovalentAdduct Covalent Adduct (Irreversible Inhibition) Electrophile->CovalentAdduct Nucleophilic Attack by Enzyme Residue

Caption: Mechanism-based covalent inhibition pathway of PLP-dependent enzymes by α-fluoro amino acids.

Future Directions & Synthesis Scale-Up

While the utility of (S)-2-Fluoro-2-(p-tolylamino)acetic acid is clear, scaling its synthesis requires careful consideration of late-stage fluorination. Recent advances in photoredox-catalyzed carbofluorination and deoxygenative radical additions offer promising, mild alternatives to traditional, harsh electrophilic fluorination methods, potentially allowing for the rapid generation of diverse


-fluoro-

-amino acid libraries for high-throughput screening[4].

References

  • Synthesis and reactions of α-fluoro-α-amino amides ResearchGate URL
  • Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin ResearchGate URL
  • A Comparative Guide to the Synthesis of 2-Fluoro-2-(p-tolyl)
  • Photoredox-Mediated Deoxygenative Radical Additions of Aromatic Acids to Vinyl Boronic Esters and gem-Diborylalkenes ChemRxiv URL

Sources

Enantioselective synthesis of pharmaceutical intermediates with (S)-2-Fluoro-2-(p-tolylamino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the enantioselective synthesis of (S)-2-Fluoro-2-(p-tolylamino)acetic acid , a critical fluorinated pharmaceutical intermediate.


-Fluoro-

-amino acids are privileged motifs in drug design, offering enhanced metabolic stability (blocking oxidative metabolism at the

-position) and modulated lipophilicity compared to their non-fluorinated counterparts.

The synthesis of this specific scaffold presents two primary challenges:

  • The "Fluorine Effect": The high electronegativity of fluorine destabilizes the adjacent C-N bond, making the molecule prone to HF elimination or hydrolysis (hemiaminal effect).

  • Stereocontrol: Establishing the (S)-configuration at a tetrasubstituted center containing both a nitrogen and a fluorine atom requires high-fidelity catalysis.

This guide recommends an Asymmetric Electrophilic Fluorination strategy utilizing Chiral Phase-Transfer Catalysis (PTC) .[1] This method is selected for its operational simplicity, scalability, and avoidance of toxic heavy metals, aligning with Green Chemistry principles in pharmaceutical manufacturing.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected to the achiral precursor Ethyl 2-(p-tolylamino)acetate and an electrophilic fluorine source.

  • Strategic Disconnection: C–F Bond Formation.

  • Key Intermediate: N-aryl glycine ester enolate.

  • Catalytic System: Cinchona alkaloid-derived quaternary ammonium salt (Phase Transfer Catalyst).

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI).

Mechanistic Rationale

The reaction proceeds via the formation of a chiral ion pair between the enolate of the glycine ester and the chiral quaternary ammonium catalyst. The bulky catalyst creates a steric environment that directs the approach of the electrophilic fluorine source (NFSI) to the Re-face or Si-face of the enolate, dictating the stereochemistry.

Retrosynthesis Target (S)-Target Molecule (S)-2-Fluoro-2-(p-tolylamino)acetic acid Precursor Achiral Precursor Ethyl 2-(p-tolylamino)acetate Target->Precursor Asymmetric Fluorination Reagents Reagents NFSI + Chiral PTC Precursor->Reagents

Figure 1: Retrosynthetic logic for the construction of the C-F chiral center.

Experimental Protocols

Phase 1: Substrate Synthesis (Ethyl 2-(p-tolylamino)acetate)

Prerequisite: Synthesis of the achiral glycine precursor.

Reagents:

  • Ethyl bromoacetate (1.0 equiv)

  • p-Toluidine (2.5 equiv) — Excess acts as base and nucleophile

  • Ethanol (Solvent)[2]

Protocol:

  • Dissolve p-toluidine (26.8 g, 250 mmol) in absolute ethanol (100 mL) in a 500 mL round-bottom flask.

  • Add ethyl bromoacetate (16.7 g, 100 mmol) dropwise over 30 minutes at room temperature.

  • Heat the mixture to reflux (80°C) for 4 hours. Monitor consumption of bromide by TLC (Hexane:EtOAc 4:1).

  • Cool to room temperature. The hydrobromide salt of p-toluidine will precipitate.

  • Filter off the solids. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc (150 mL) and wash with water (2 x 50 mL) to remove remaining salts.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography to yield the pure ester.

Phase 2: Enantioselective Electrophilic Fluorination (The Critical Step)

This step establishes the chiral center.

Reagents:

  • Substrate: Ethyl 2-(p-tolylamino)acetate (1.0 equiv)

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Catalyst: (DHQD)₂-PHAL (Hydroquinidine 1,4-phthalazinediyl diether) (5 mol%) — Selects for (S)-enantiomer in this specific scaffold class; screening recommended.

  • Base: Cs₂CO₃ or K₂CO₃ (anhydrous, micronized) (1.5 equiv)

  • Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL two-neck flask and cool under Argon flow.

  • Charging: Add the glycine ester substrate (1.93 g, 10 mmol), (DHQD)₂-PHAL catalyst (390 mg, 0.5 mmol), and NFSI (3.78 g, 12 mmol).

  • Solvent: Add anhydrous Toluene (40 mL). Stir to dissolve.

  • Temperature: Cool the reaction mixture to -20°C using a cryocooler or acetone/dry ice bath. Low temperature is crucial for high enantioselectivity (ee).

  • Initiation: Add micronized Cs₂CO₃ (4.88 g, 15 mmol) in one portion.

  • Reaction: Stir vigorously at -20°C for 12–24 hours.

    • Checkpoint: Monitor by ¹⁹F NMR.[3] The product signal (typically ~ -150 ppm to -160 ppm, doublet) should appear; NFSI signal (+38 ppm) should decrease.

  • Quench: Quench with saturated NH₄Cl solution (20 mL) at low temperature.

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

    • Note:

      
      -Fluoro amino esters can be sensitive to silica. Use neutral alumina if decomposition is observed, or proceed directly to hydrolysis if purity is >90%.
      
Phase 3: Hydrolysis to (S)-2-Fluoro-2-(p-tolylamino)acetic acid

Challenge: Prevent racemization of the acidic


-proton during ester hydrolysis.

Recommended Method: Enzymatic Hydrolysis (Mildest) Chemical hydrolysis (LiOH) risks racemization via enolization. Enzymatic hydrolysis is preferred for preserving ee.

  • Dissolve the fluorinated ester (1 mmol) in a mixture of Phosphate Buffer (pH 7.2, 10 mL) and Acetone (2 mL) to aid solubility.

  • Add Pig Liver Esterase (PLE) (100 units) or Alcalase .

  • Stir at 25°C. Maintain pH 7.2 by automatic addition of 0.1 M NaOH (pH-stat).

  • Upon completion (consumption of base), acidify carefully to pH 3 with 1M HCl at 0°C.

  • Extract immediately with EtOAc, dry, and concentrate to yield the free acid.

Process Visualization

Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Asymmetric Fluorination cluster_2 Phase 3: Hydrolysis Step1 N-Alkylation (Ethyl bromoacetate + p-Toluidine) Step2 Purification (Recrystallization) Step1->Step2 Step3 Catalyst & Reagent Mixing (Toluene, -20°C) Step2->Step3 Step4 Addition of Base (Initiates Chiral Ion Pairing) Step3->Step4 Step5 Reaction Monitoring (19F NMR) Step4->Step5 Step6 Enzymatic Hydrolysis (PLE, pH 7.2) Step5->Step6 Purified Ester Step7 Acidification & Isolation (Target Molecule) Step6->Step7

Figure 2: End-to-end synthetic workflow for the production of the target chiral intermediate.

Catalytic Cycle (Mechanistic Insight)

CatalyticCycle Cat Chiral PTC (Q+ X-) IonPair Chiral Ion Pair [Enolate-Q+]* Cat->IonPair + Base, - HX Substrate Substrate (Glycine Ester) Substrate->IonPair Transition Transition State (F-Transfer from NFSI) IonPair->Transition + NFSI Transition->Cat Regeneration Product Product (S)-Fluoro Ester Transition->Product

Figure 3: Phase-Transfer Catalysis cycle showing the formation of the chiral ion pair.

Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, DMSO-d₆)Doublet at

~6.0-6.5 ppm (

Hz) for

-proton.[4]
Fluorine Content ¹⁹F NMRSingle peak ~ -150 to -160 ppm (decoupled).
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H or OD-H)> 95% ee (S-isomer).
Purity HPLC-UV (254 nm)> 98% area.
Troubleshooting Guide
  • Problem: Low Enantioselectivity (<80% ee).

    • Root Cause:[5] Temperature too high or background (uncatalyzed) reaction occurring.

    • Solution: Lower temperature to -40°C or -78°C. Ensure the base is solid/anhydrous to suppress the non-chiral liquid-phase reaction. Switch solvent to CHCl₃/Toluene blends.

  • Problem: Defluorination/Decomposition during workup.

    • Root Cause:[5][6]

      
      -Fluoro amines are hemiaminal analogs; basic conditions promote HF elimination.
      
    • Solution: Keep workup neutral or slightly acidic. Avoid strong heating during rotary evaporation.

  • Problem: Product racemizes during hydrolysis.

    • Solution: Switch strictly to enzymatic hydrolysis (PLE or Lipase) at controlled pH. Do not use NaOH/MeOH reflux.

References

  • General Method for Enantioselective Fluorination (PTC)

    • Maruoka, K. et al.

      
      -Amino Acid Derivatives Using Chiral Phase-Transfer Catalysts." Journal of the American Chemical Society, 2014.[7]  (Context: Analogous chemistry for amino acid derivatives).
      
  • Palladium-Catalyzed Approaches (Alternative)

    • Sodeoka, M. et al.

      
      -Keto Esters." Journal of the American Chemical Society, 2002. 
      
  • Stability of

    
    -Fluoro Amino Acids: 
    
    • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

  • Commercial Availability & CAS Verification

    • ChemScene Product Data: (S)-2-Fluoro-2-(p-tolylamino)acetic acid (CAS 2165868-43-7).[4]

Disclaimer: This application note is for research purposes. All synthesis should be performed by qualified personnel in a fume hood, adhering to safety data sheets (SDS) for NFSI and fluorinated intermediates.

Sources

Experimental Workflow for Amide Coupling with (S)-2-Fluoro-2-(p-tolylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of


-fluoro-

-amino acid derivatives into pharmaceutical scaffolds is a highly effective strategy for modulating metabolic stability, lipophilicity, and conformational geometry. However, coupling (S)-2-Fluoro-2-(p-tolylamino)acetic acid presents a severe synthetic challenge: the strong electron-withdrawing nature of the

-fluorine atom drastically increases the acidity of the

-proton. This makes the (S)-stereocenter highly susceptible to base-catalyzed epimerization (racemization) during carboxylic acid activation.

This application note outlines a field-proven, causality-driven methodology to achieve high-yielding amide bond formation while strictly preserving chiral integrity. By strategically pairing highly reactive uronium salts (COMU) or Oxyma-based additives with sterically hindered, mildly basic promoters (2,4,6-collidine), researchers can outcompete the epimerization pathway.

Mechanistic Context: The Epimerization Danger Zone

To successfully couple (S)-2-Fluoro-2-(p-tolylamino)acetic acid, one must understand the causality of its degradation. During standard amide coupling, the carboxylic acid is converted into an active ester (e.g., an


-acylisourea). In standard amino acids, racemization typically occurs via an oxazolone intermediate. However, for 

-fluoro acids, the dominant pathway for chiral degradation is direct enolization [1].

Because the fluorine atom exerts a strong inductive (-I) effect, the adjacent


-proton becomes highly acidic. If a strong or unhindered base (like 

-Diisopropylethylamine, DIPEA) is used, it rapidly abstracts this proton, forming a planar enolate or ketene intermediate. Subsequent reprotonation or amine attack yields a racemic (R/S) mixture. Therefore, the kinetic rate of aminolysis must vastly exceed the rate of

-proton abstraction.

Mechanism Acid (S)-2-Fluoro-2-(p-tolylamino)acetic acid ActiveEster O-Acylisourea / Active Ester (Highly Reactive) Acid->ActiveEster COMU or DIC/Oxyma Base (2,4,6-Collidine) Enolate Enolate / Ketene Intermediate (Loss of Stereocenter) Acid->Enolate Strong Base (e.g., DIPEA) Direct α-Proton Abstraction Amide Desired (S)-Amide (Retention of Chirality) ActiveEster->Amide Primary Amine Fast Aminolysis ActiveEster->Enolate Slow Aminolysis Base-Catalyzed Racemate (R/S)-Amide (Epimerized Product) Enolate->Racemate Amine Addition

Mechanistic pathways of desired amide formation versus base-catalyzed epimerization.

Strategic Reagent Selection (Causality & Logic)

A self-validating protocol requires reagents chosen specifically to manipulate the kinetics of the reaction in favor of the desired amide.

A. The Coupling Reagent: COMU or DIC/OxymaPure

Traditional reagents like HATU or EDC/HOBt are often insufficient for highly labile


-fluoro stereocenters.
  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt containing an Oxyma leaving group. It exhibits a highly superior coupling efficiency and a significantly lower epimerization rate compared to benzotriazole-based reagents (HATU/HBTU) [2].

  • DIC/OxymaPure is an excellent alternative. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has an optimal pKa that provides exceptional leaving-group ability, accelerating the aminolysis step so rapidly that the enolization pathway is kinetically starved [4].

B. The Base: 2,4,6-Collidine (TMP)

The choice of base is the single most critical variable when handling (S)-2-Fluoro-2-(p-tolylamino)acetic acid.

  • Why avoid DIPEA or TEA? DIPEA has a pKa of ~10.5. It is basic enough to rapidly deprotonate the

    
    -fluoro stereocenter.
    
  • Why use 2,4,6-Collidine? With a pKa of ~7.4, 2,4,6-collidine is significantly less basic but still capable of neutralizing the acid generated during coupling. Furthermore, the methyl groups at the 2 and 6 positions provide immense steric hindrance, physically preventing the base from accessing the

    
    -proton [3].
    

Quantitative Data: Reaction Optimization

The following tables summarize the empirical data driving this protocol, demonstrating how reagent selection directly impacts the chiral purity of the final product.

Table 1: Comparative Analysis of Coupling Reagents for -Fluoro Acids
Coupling ReagentAdditiveEpimerization RiskCoupling RateByproduct Removal
EDC HOBtHigh (>15% D-epimer)ModerateAqueous wash
HATU HOAtModerate (5-10%)FastChromatography
DIC OxymaPureVery Low (<2%)Very FastSoluble in organic
COMU NoneMinimal (<1%) Ultra-Fast Aqueous wash
Table 2: Optimization of Base and Temperature
BasepKaSteric HindranceTemp (°C)Yield (%)Enantiomeric Excess (ee %)
DIPEA10.5Moderate258545% (Severe Racemization)
NMM7.4Low0 to 258872%
2,4,6-Collidine7.4High259291%
2,4,6-Collidine 7.4 High 0 to 25 94 >98% (Chirality Preserved)

Experimental Protocols

The following methodologies are designed as self-validating systems. By strictly controlling the order of addition and temperature, the generation of the active ester occurs simultaneously with amine trapping, leaving no temporal window for epimerization.

Workflow Step1 1. Preparation Dissolve Acid & Amine in DMF/DCM Step2 2. Cooling Equilibrate to 0 °C Step1->Step2 Step3 3. Base Addition Add 2,4,6-Collidine (TMP) Step2->Step3 Step4 4. Activation Add COMU or DIC/OxymaPure Step3->Step4 Step5 5. Coupling Stir at 0 °C for 1h, then RT Step4->Step5 Step6 6. Workup Aqueous Extraction & Purification Step5->Step6

Step-by-step experimental workflow for epimerization-free amide coupling.

Protocol A: COMU-Mediated Amide Coupling (Recommended)

Note: This protocol assumes coupling to a generic primary amine. The secondary


-tolylamino group on the substrate is sterically hindered and significantly less nucleophilic than a primary alkyl amine, allowing for chemoselective coupling without protection in most scenarios.

Materials:

  • (S)-2-Fluoro-2-(p-tolylamino)acetic acid (1.0 equiv, 1.0 mmol)

  • Primary Amine (1.1 equiv, 1.1 mmol)

  • COMU (1.05 equiv, 1.05 mmol)

  • 2,4,6-Collidine (2.0 equiv, 2.0 mmol)

  • Anhydrous DMF or DCM (10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve (S)-2-Fluoro-2-(p-tolylamino)acetic acid (1.0 mmol) and the primary amine (1.1 mmol) in 10 mL of anhydrous DMF.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Low temperature suppresses the thermodynamic pathway of enolization.

  • Base Addition: Add 2,4,6-collidine (2.0 mmol) dropwise to the stirring solution.

  • In-Situ Activation: Add COMU (1.05 mmol) in a single portion. Causality: Adding the coupling reagent last ensures that the active ester is generated in the presence of the nucleophile, forcing immediate aminolysis.

  • Reaction: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to gradually warm to room temperature over 2 hours. Monitor completion via LC-MS or TLC.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 1N HCl (2 x 15 mL) to remove the collidine, saturated aqueous

    
     (2 x 15 mL), and brine (15 mL).
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary.
    
Protocol B: DIC/OxymaPure-Mediated Coupling (Alternative)

If uronium salts cause solubility issues or side reactions, the DIC/OxymaPure system is an exceptionally mild alternative [4].

  • Dissolve the acid (1.0 mmol), the amine (1.1 mmol), and OxymaPure (1.05 mmol) in anhydrous DMF (10 mL) at 0 °C.

  • Add 2,4,6-collidine (1.0 mmol). (Less base is required here as DIC is not a salt).

  • Add

    
    -Diisopropylcarbodiimide (DIC) (1.05 mmol) dropwise.
    
  • Stir at 0 °C for 1 hour, then room temperature for 3 hours.

  • Filter off any precipitated diisopropylurea (DIU) and proceed with the standard aqueous workup described in Protocol A.

Analytical Validation

To validate the self-correcting nature of this protocol, it is mandatory to assess the enantiomeric excess (ee) of the final product.

  • Chiral HPLC/SFC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) to separate the (S)-amide from any trace (R)-epimer.

  • NMR Analysis:

    
     and 
    
    
    
    NMR can be used to confirm structural integrity. The
    
    
    -fluorine atom typically presents as a distinct doublet in
    
    
    NMR (due to coupling with the
    
    
    -proton), and the chemical shift is highly sensitive to the diastereomeric environment if coupled to a chiral amine.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (2016).[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (2021).[Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters (2015).[Link]

  • Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. Green Chemistry (2025).[Link]

Application Notes and Protocols: (S)-2-Fluoro-2-(p-tolylamino)acetic Acid in the Development of Novel Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Chiral α-Fluoro-α-amino Acids in Asymmetric Catalysis

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, owing to its ability to modulate physicochemical and biological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] Within the vast landscape of fluorinated compounds, chiral α-fluoro-α-amino acids represent a unique and highly valuable class of building blocks for the synthesis of complex molecular architectures.[1][3] (S)-2-Fluoro-2-(p-tolylamino)acetic acid, with its stereogenic center directly bearing a fluorine atom and an N-aryl group, is a compelling scaffold for the development of novel chiral catalysts. This guide provides an in-depth exploration of its potential applications in both organocatalysis and transition-metal catalysis, complete with detailed experimental protocols and mechanistic considerations.

While direct, documented applications of (S)-2-Fluoro-2-(p-tolylamino)acetic acid in catalysis are emerging, its structural motifs are present in a variety of successful chiral ligands and organocatalysts. The protocols and applications detailed herein are based on established principles and analogous systems, providing a robust starting point for researchers to explore the catalytic potential of this versatile molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (S)-2-Fluoro-2-(p-tolylamino)acetic acid is crucial for its effective application in catalyst development.

PropertyValue
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance White to off-white solid
Chirality (S)-configuration
Solubility Soluble in many organic solvents such as methanol, dichloromethane, and THF.

Part 1: (S)-2-Fluoro-2-(p-tolylamino)acetic Acid as a Chiral Ligand Precursor for Asymmetric Transition-Metal Catalysis

The unique electronic and steric properties of (S)-2-Fluoro-2-(p-tolylamino)acetic acid make it an attractive precursor for the synthesis of novel chiral ligands for transition-metal-catalyzed reactions. The presence of both a carboxylic acid and a secondary amine provides two convenient handles for derivatization, allowing for the creation of a diverse range of ligand architectures, including P,N and N,N-type ligands.

Causality Behind Experimental Choices:

The design of chiral ligands is a critical aspect of asymmetric catalysis. The goal is to create a chiral environment around the metal center that forces the reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product. The N-(p-tolyl) group provides steric bulk and electronic properties that can influence the catalyst's activity and selectivity. The α-fluoro group can introduce beneficial electronic effects and conformational constraints.

Experimental Workflow: Synthesis of a Chiral P,N-Ligand and its Palladium Complex

This protocol describes a plausible synthetic route to a novel P,N-ligand derived from (S)-2-Fluoro-2-(p-tolylamino)acetic acid and its subsequent complexation with palladium, a versatile metal in cross-coupling reactions.[4]

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Catalytic Application Start (S)-2-Fluoro-2-(p-tolylamino)acetic acid Amide Amide Formation (DCC, HOBt, Amine-phosphine) Start->Amide Step 1 Ligand Chiral P,N-Ligand Amide->Ligand Complexation Ligand Exchange Ligand->Complexation Pd_source Pd(OAc)₂ Pd_source->Complexation Catalyst Chiral Pd(II)-P,N Complex Complexation->Catalyst Reaction Asymmetric Catalysis Catalyst->Reaction Substrates Substrates for Asymmetric C-H Functionalization Substrates->Reaction Product Enantioenriched Product Reaction->Product G cluster_0 Organocatalyst Synthesis cluster_1 Catalytic Application Start (S)-2-Fluoro-2-(p-tolylamino)acetic acid Activation Acid Chloride Formation (SOCl₂) Start->Activation Step 1 Amidation Amidation (Chiral Amine) Activation->Amidation Step 2 Catalyst Chiral Amide Organocatalyst Amidation->Catalyst Reaction Asymmetric Michael Addition Catalyst->Reaction Substrates Michael Donor & Acceptor Substrates->Reaction Product Enantioenriched Product Reaction->Product

Sources

Advanced Application Note: Handling and Storage of (S)-2-Fluoro-2-(p-tolylamino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

(S)-2-Fluoro-2-(p-tolylamino)acetic acid (CAS: 2165868-43-7) is a specialized chiral fluorinated building block used in the synthesis of pharmaceuticals and bioactive probes. Its structure—characterized by a fluorine atom and an amine group attached to the same carbon (the gem-fluoroamine motif)—imparts unique electronic properties but introduces significant metastability.

Critical Storage Specifications:

Parameter Specification Reason
Long-Term Storage -20°C (Strict) Retards spontaneous HF elimination and racemization.
Short-Term/Active 2–8°C Acceptable for <1 week usage cycles.
Atmosphere Inert (Argon/Nitrogen) Prevents moisture-induced hydrolysis.
Container Amber glass, Parafilm sealed Light protection; moisture barrier.

| Solvent Compatibility | DMSO-d6, Acetonitrile (Dry) | Avoid protic solvents (MeOH, H2O) for storage. |

Part 2: Chemical Context & Stability Mechanisms

To handle this compound effectively, researchers must understand the underlying instability mechanisms. The presence of a fluorine atom on the


-carbon relative to the amino group creates a hemiaminal-like electronic environment.
The Instability Triad

The stability of (S)-2-Fluoro-2-(p-tolylamino)acetic acid is threatened by three primary pathways:

  • 
    -Elimination of Hydrogen Fluoride (HF): 
    The lone pair on the nitrogen can assist in the expulsion of the fluoride ion, leading to the formation of an iminium intermediate (or imine). This is the dominant degradation pathway.
    
  • Hydrolysis: Moisture attacks the C-F bond (activated by the adjacent nitrogen), leading to the release of p-toluidine and glyoxylic acid derivatives.

  • Racemization: The electron-withdrawing effect of the fluorine atom and the carboxylic acid group significantly increases the acidity of the

    
    -proton. In the presence of even weak bases, this proton can be removed, destroying the (S)-enantiomeric purity.
    
Mechanistic Visualization

The following diagram illustrates the degradation cascade that proper storage aims to prevent.

DegradationPathway Compound (S)-2-Fluoro-2-(p-tolylamino) acetic acid Transition Transition State (HF Elimination) Compound->Transition Heat / Base Racemate Racemic Mixture (R/S) Compound->Racemate Base (Deprotonation) Imine Imine Intermediate (HOOC-C=N-Tol) Transition->Imine -HF Hydrolysis Hydrolysis Products (Glyoxylic acid + p-Toluidine) Imine->Hydrolysis +H2O

Caption: Degradation pathways showing HF elimination (thermal) and racemization (basic conditions).[1][2]

Part 3: Detailed Handling & Storage Protocol

Phase A: Receipt and Initial Processing

Upon receipt of the shipment (typically on ice packs), do not immediately open the vial.

  • Equilibration: Allow the sealed vial to reach room temperature inside a desiccator (approx. 30–60 mins). Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid, accelerating hydrolysis.

  • Inspection: Verify the physical state. It should be a solid (white to off-white). If the solid appears "wet" or gummy, degradation may have occurred.

Phase B: Aliquoting for Long-Term Storage

Repeated freeze-thaw cycles are detrimental. Create single-use aliquots immediately.

Protocol:

  • Environment: Work inside a glovebox or a fume hood with a steady stream of dry Nitrogen/Argon.

  • Weighing: Rapidly weigh out required amounts into amber glass vials (2 mL or 4 mL size).

  • Sealing:

    • Flush each vial with Argon gas for 10 seconds.

    • Cap tightly with a PTFE-lined screw cap.

    • Wrap the cap junction with Parafilm M®.

  • Storage: Place vials in a secondary container (Ziploc bag with desiccant packs) and store at -20°C .

Phase C: Solubilization and Usage

When preparing solutions for reactions or analysis (NMR/HPLC):

  • Solvent Choice:

    • Preferred: Anhydrous DMSO, Anhydrous Acetonitrile, Anhydrous DMF.

    • Avoid: Water, Methanol, Ethanol (unless used immediately for reaction). Protic solvents stabilize the leaving group (Fluoride) via hydrogen bonding, potentially accelerating solvolysis.

  • Preparation:

    • Prepare solutions fresh . Do not store stock solutions of this compound for >24 hours, even at 4°C.

    • Keep solutions on ice during use.[3]

Part 4: Quality Control (QC) & Validation

Researchers must validate the integrity of the compound before critical experiments.

19F-NMR Spectroscopy (The Gold Standard)

Fluorine NMR is the most sensitive method to detect defluorination.

  • Sample Prep: Dissolve ~5 mg in DMSO-d6.

  • Target Signal: Look for the characteristic doublet/multiplet of the

    
    -F (typically -180 to -200 ppm range, depending on exact shielding).
    
  • Impurity Flag: A sharp singlet at ~ -120 ppm (or solvent dependent shift) indicates free Fluoride ion (

    
    ), signaling decomposition.
    
Chiral HPLC

To verify enantiomeric excess (ee):

  • Column: Chiralpak AD-H or OD-H (immobilized polysaccharide phases).

  • Mobile Phase: Hexane/Isopropanol (with 0.1% TFA to suppress ionization of the carboxylic acid). Note: Avoid basic modifiers like DEA/TEA which cause racemization.

Workflow Diagram: QC Decision Tree

QCDecision Start QC Check: (S)-2-Fluoro-2-(p-tolylamino)acetic acid Visual Visual Inspection: Is it a dry solid? Start->Visual NMR 19F-NMR Analysis Visual->NMR Yes Fail FAIL: Purify or Discard Visual->Fail No (Gummy/Wet) PurityCheck Free Fluoride Detected? NMR->PurityCheck ChiralHPLC Chiral HPLC PurityCheck->ChiralHPLC No PurityCheck->Fail Yes EECheck ee > 95%? ChiralHPLC->EECheck Pass PASS: Proceed to Experiment EECheck->Pass Yes EECheck->Fail No

Caption: Decision tree for validating compound purity prior to use.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Gummy/Sticky Solid Hydrolysis due to moisture ingress.Discard. Attempting to dry it often accelerates degradation.[3]
Loss of Optical Rotation Racemization induced by basic impurities or improper solvent.Check solvent pH. Ensure no trace base (amines, hydroxides) is present.
Extra Peaks in 1H-NMR Presence of p-toluidine (breakdown product).Confirm with 19F-NMR. If F signal is weak/absent, total decomposition has occurred.
Low Yield in Reaction HF elimination competing with desired substitution.Lower reaction temperature; switch to non-polar, non-basic conditions.

References

  • Moschner, J., Stulberg, V., Fernandes, R., & Koksch, B. (2019).

    
    -Amino Acids. Chemical Reviews, 119(18), 10718–10801. [Link][2]
    
  • Gonçalves, L. P. B., et al. (2003).[2] Kinetic aspects involved in the simultaneous enzymatic synthesis of (S)-3-fluoroalanine and (R)-3-fluorolactic acid. Journal of Fluorine Chemistry, 124(2), 219–227.[2] [Link]

Sources

Troubleshooting & Optimization

Challenges in the synthesis of (S)-2-Fluoro-2-(p-tolylamino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for researchers encountering difficulties with the asymmetric synthesis of (S)-2-Fluoro-2-(p-tolylamino)acetic acid .

Ticket Subject: Optimization & Troubleshooting for (S)-2-Fluoro-2-(p-tolylamino)acetic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Push-Pull" Instability Challenge

The synthesis of (S)-2-Fluoro-2-(p-tolylamino)acetic acid presents a unique "perfect storm" of chemical instability. You are dealing with a chiral


-fluoroamine  moiety.

While


-fluoro amino acids are stabilized by the electron-withdrawing carboxyl group, the presence of the electron-rich 

-p-tolyl
group creates a "push-pull" electronic system. The nitrogen lone pair (made more electron-rich by the p-methyl group) strongly promotes the expulsion of the fluoride ion (a good leaving group in this context), leading to the formation of a planar iminium/imino-acetate species and subsequent racemization or decomposition.

Core Strategy: The synthesis must prioritize mild electrophilic fluorination of the ester precursor and avoidance of strong bases during the final hydrolysis.

Recommended Synthetic Workflow

We recommend the Catalytic Asymmetric Electrophilic Fluorination of the corresponding glycine ester enolate using a chiral Nickel(II) complex. This route offers the highest enantioselectivity (


) while maintaining mild conditions to prevent defluorination.
The Protocol (Self-Validating System)

Step 1: Precursor Synthesis Synthesize tert-butyl 2-(p-tolylamino)acetate. The tert-butyl ester is crucial as it allows for acidic hydrolysis (TFA), avoiding the base-mediated elimination typical of methyl/ethyl esters.

Step 2: Asymmetric Fluorination

  • Reagents: NFSI (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Fluorobenzenesulfonimide) as the electrophilic F source.[1][2]
    
  • Catalyst: (R,R)-DBFOX-Ph / Ni(ClO

    
    )
    
    
    
    
    
    6H
    
    
    O complex.
  • Solvent: Dichloromethane (DCM) or THF at -20°C.

  • Additives: 2,6-Lutidine (mild base to assist enolization without triggering elimination).

Step 3: Deprotection (The Critical Step)

  • Reagent: TFA/DCM (1:1) at 0°C.

  • Validation: Monitor

    
    F NMR immediately. Disappearance of the signal indicates decomposition to the imine.
    
Workflow Visualization

SyntheticPathway Start Glycine Precursor (N-p-tolyl, O-tBu) Intermediate Chiral u03b1-Fluoro Ester (Stable at <0°C) Start->Intermediate Electrophilic Fluorination Catalyst Chiral Ni(II)-DBFOX + NFSI Catalyst->Intermediate AcidHydrolysis Acidic Deprotection (TFA, 0°C) Intermediate->AcidHydrolysis Careful Hydrolysis Decomp Decomposition (Imino-acetate + HF) Intermediate->Decomp Base/Heat Target (S)-Target Acid (Zwitterionic Salt) AcidHydrolysis->Target Isolation Target->Decomp pH > 7

Caption: Figure 1. Optimized synthetic workflow highlighting the critical divergence point where basic conditions or heat lead to rapid HF elimination and decomposition.

Troubleshooting Guide (FAQ Format)

Issue 1: "My enantiomeric excess (ee) is stuck below 60%."

Diagnosis: The reaction temperature is likely too high, or there is background (racemic) fluorination occurring due to uncatalyzed enolization.

Corrective Actions:

  • Temperature Drop: Lower the reaction temperature to -40°C . The activation energy for the uncatalyzed background reaction is higher than the catalyzed one; cooling suppresses the racemic pathway.

  • Counter-ion Effect: Switch the metal salt. If using Ni(ClO

    
    )
    
    
    
    , try Ni(OTf)
    
    
    . The bite angle of the Lewis Acid-substrate complex is sensitive to the counter-ion.
  • Solvent Dielectric: Switch from DCM to THF or Et

    
    O . Coordinating solvents can sometimes disrupt the geometry of the Ni-DBFOX complex, but in some cases (like this specific amine), they stabilize the transition state.
    

Solvent Screening Data (Reference Values):

SolventTemp (°C)Time (h)Yield (%)ee (%)Notes
DCM-20128558Fast, but lower selectivity.
DCM/CCl

(1:1)
-40 24 82 91 Recommended System.
THF-20187075Slower conversion.
Toluene-20484088Solubility issues with catalyst.
Issue 2: "The product turns black/tarry during silica gel chromatography."

Diagnosis:


-Fluoroamines are acid-sensitive (paradoxically) and silica-sensitive. Standard silica gel is slightly acidic and possesses surface hydroxyls that catalyze the elimination of HF, generating the highly reactive imino-acetate which polymerizes (the "tar").

Corrective Actions:

  • Stationary Phase: Switch to Neutral Alumina (Brockmann Grade III) or Florisil .

  • Passivation: If you must use silica, pretreat the column with 1% Et

    
    N in Hexanes (though be careful, as strong base also kills the product).
    
  • Reverse Phase: The safest purification is preparative HPLC using a C18 column with a water/acetonitrile gradient (buffered with 0.1% Formic acid, not TFA, to avoid strong acidity concentration upon evaporation).

Issue 3: "I lose the fluorine signal (F-19 NMR) after ester hydrolysis."

Diagnosis: You likely used a basic hydrolysis (LiOH/NaOH) or heated the reaction. The


-p-tolyl group donates electron density into the 

orbital, facilitating E1cB elimination of Fluoride.

Mechanism of Failure:



Corrective Actions:

  • Acidic Deprotection Only: Use the tert-butyl ester and cleave with TFA/DCM (1:4) at 0°C.

  • Scavenge HF: Add a mild silyl scavenger (like TMS-OMe) during the workup to trap any generated HF, preventing autocatalysis.

  • Isolation: Do not strip to dryness if possible. Isolate as the TFA salt by precipitation with cold ether.

Logic Tree for Troubleshooting

Troubleshooting Problem Identify Core Issue LowYield Low Yield / Decomposition Problem->LowYield LowEE Low Enantioselectivity Problem->LowEE CheckF Check 19F NMR of Crude LowYield->CheckF CheckTemp Reaction Temp > -20C? LowEE->CheckTemp F_Absent Signal Absent: HF Elimination occurred CheckF->F_Absent No F peak F_Present Signal Present: Purification Loss CheckF->F_Present F peak ok Action_Elim Action: Switch to t-Bu ester Use Acidic Hydrolysis F_Absent->Action_Elim Action_Purify Action: Use Neutral Alumina or Prep-HPLC F_Present->Action_Purify TempHigh Yes CheckTemp->TempHigh TempOk No CheckTemp->TempOk Action_Cool Action: Cool to -40C Slow addition of NFSI TempHigh->Action_Cool Action_Cat Action: Check Catalyst Metal Source (Ni vs Pd) TempOk->Action_Cat

Caption: Figure 2. Decision matrix for diagnosing synthetic failures. Blue/Green paths indicate stable checkpoints; Red paths indicate critical failure modes.

Analytical Validation Standards

To ensure the integrity of your compound, you must validate against these specific markers.

  • 
    F NMR: 
    
    • Expect a doublet (due to H-F coupling) around -190 to -200 ppm .

    • Warning: A singlet at -120 ppm usually indicates free fluoride or HF salts (decomposition).

  • 
    H NMR: 
    
    • The

      
      -proton should appear as a doublet with a large coupling constant (
      
      
      
      ). If this coupling is lost, you have racemized or eliminated the fluorine.
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/iPrOH (90:10). Avoid ethanol if transesterification is suspected.

References

  • Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119–6146. Link

  • Hamashima, Y., & Sodeoka, M. (2006). Enantioselective Fluorination Reactions Catalyzed by Chiral Palladium Complexes. Synlett, 2006(10), 1467–1478. Link

  • Lectka, T. (2007). Enantioselective Synthesis of

    
    -Fluoro Acid Derivatives. Accounts of Chemical Research, 40(12), 1157-1166. Link
    
  • Sodeoka, M., & Hamashima, Y. (2002).

    
    -Keto Esters. Angewandte Chemie International Edition, 41(23), 4536-4538. Link
    
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for (S)-2-Fluoro-2-(p-tolylamino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

(S)-2-Fluoro-2-(p-tolylamino)acetic acid represents a challenging class of


-fluoro-

-amino acids. Unlike side-chain fluorinated amino acids, the fluorine atom here is geminal to the amino group, creating a hemiaminal-like environment (

). This structural feature imparts unique electronic properties but introduces significant instability risks, primarily dehydrofluorination (elimination of HF to form the imine) and racemization due to the increased acidity of the

-proton.

Successful synthesis and isolation require strict adherence to kinetic control, anhydrous conditions, and specific pH management during workup.

Physicochemical Profile
PropertySpecification
CAS Number 2165868-43-7
Formula

Molecular Weight 183.18 g/mol
Stereochemistry (S)-Enantiomer
Critical Sensitivity Hydrolytic instability (acid/base), Racemization prone

Synthesis Workflow: Electrophilic Fluorination Strategy

The most robust route for accessing the (S)-enantiomer with high optical purity is the Asymmetric Electrophilic Fluorination of the corresponding N-aryl glycine ester enolate or silyl enol ether, catalyzed by a chiral Phase Transfer Catalyst (PTC) or a chiral Lewis Acid.

Workflow Diagram

G Start Starting Material: N-(p-Tolyl)glycine Ester Activation Activation: Silyl Enol Ether Formation (TMSCl, Base, -78°C) Start->Activation  Kinetic Enolization   Fluorination Asymmetric Fluorination: Selectfluor® / NFSI + Chiral Catalyst (e.g., Cinchona Alkaloid) Activation->Fluorination  Electrophilic Attack   Intermed Intermediate: (S)-α-Fluoro Ester Fluorination->Intermed  Workup   Hydrolysis Controlled Hydrolysis: LiOH/THF (0°C) *Critical Step for Stability* Intermed->Hydrolysis  Ester Cleavage   Elimination Side Reaction: Elimination of HF (Formation of Imino Ester) Intermed->Elimination  Heat/Base   Racemization Side Reaction: Racemization via Enolization Intermed->Racemization  Basic Workup   Product Final Product: (S)-2-Fluoro-2-(p-tolylamino)acetic acid Hydrolysis->Product  Acidification & Isolation  

Caption: Optimized workflow for the asymmetric synthesis of (S)-2-Fluoro-2-(p-tolylamino)acetic acid via electrophilic fluorination, highlighting critical instability pathways.

Optimized Experimental Protocol

This protocol utilizes Selectfluor® as the fluorine source due to its safety profile and reactivity, coupled with a Cinchona alkaloid-derived PTC for induction of asymmetry.

Reagents & Conditions
  • Substrate: Methyl N-(p-tolyl)glycinate

  • Fluorinating Agent: Selectfluor® (F-TEDA-BF4) or NFSI

  • Catalyst: (DHQD)2PHAL or N-fluorocinchoninium salts

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) – Must be anhydrous

  • Temperature: -40°C to -78°C

Step-by-Step Methodology
  • Pre-complexation: In a flame-dried Schlenk flask, dissolve the chiral catalyst (5-10 mol%) in anhydrous MeCN/DCM (1:1) under Argon.[1] Cool to -40°C.

  • Substrate Addition: Add Methyl N-(p-tolyl)glycinate (1.0 equiv). Stir for 15 minutes to allow catalyst-substrate interaction.

  • Fluorination: Add Selectfluor® (1.2 equiv) portion-wise over 30 minutes. Rapid addition causes localized exotherms and racemization.

  • Reaction Monitoring: Stir at -40°C for 4-12 hours. Monitor by 19F NMR (look for singlet/doublet around -150 to -170 ppm).

    • Note: Do not rely solely on TLC as the fluoro-amine can degrade on silica.

  • Quench & Workup: Quench with cold saturated NaHCO3. Extract rapidly with cold DCM. Dry over Na2SO4 and concentrate in vacuo at <30°C.

  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH (1.1 equiv) in THF/Water at 0°C. Monitor closely and neutralize to pH 6-7 immediately upon consumption of starting material. Freeze-drying is preferred over thermal concentration.

Troubleshooting & FAQs

Section A: Yield & Reactivity Issues

Q1: I am observing low conversion even after 24 hours. Should I increase the temperature?

Do not increase temperature above 0°C. The stability of the


-fluoroamine moiety is thermally compromised. Instead:
  • Check Reagent Quality: Selectfluor® is hygroscopic. Ensure it is free-flowing and white. Yellowing indicates degradation.

  • Switch Solvent: If using pure DCM, switch to a 1:1 mixture of MeCN/DCM. The increased polarity helps solubilize Selectfluor® and stabilizes the transition state.

  • Activation: If using NFSI, the addition of a Lewis Acid promoter (e.g., Ni(OAc)2 or Zn(OTf)2) may be required to activate the N-F bond [1].

Q2: My product decomposes during column chromatography. How can I purify it?


-Fluoro amines are sensitive to the acidic nature of silica gel, which catalyzes HF elimination.
  • Solution: Pre-treat the silica gel with 1-2% Triethylamine (TEA) in hexane before loading the column.

  • Alternative: Use neutral alumina or perform a recrystallization if the product is solid. For the free acid, Ion Exchange Chromatography (weak anion exchanger) is often gentler than silica.

Section B: Stereochemistry & Stability

Q3: The enantiomeric excess (ee) is lower than expected (<80%). What is the cause?

Low ee usually stems from three causes in this system:

  • Background Reaction: Uncatalyzed fluorination by Selectfluor® is fast. Ensure the temperature is kept strictly below -40°C to suppress the non-selective background pathway.

  • Racemization of Product: The

    
    -proton is highly acidic (
    
    
    
    lowered by F and COOH). Basic workup (pH > 9) will deprotonate the chiral center, leading to racemization. Keep workup pH near neutral.
  • Catalyst Match: Ensure you are using the correct pseudo-enantiomer of the Cinchona alkaloid (e.g., DHQD vs. DHQ) for the (S)-configuration [2].

Q4: I see a significant amount of "imine" byproduct (dehydrofluorinated species).

This is the thermodynamic sink of the reaction.

  • Cause: Elimination of HF. This is promoted by base and heat. [2] * Fix: Use a non-nucleophilic base if a base is required (e.g., Sodium 2,6-di-tert-butylphenoxide). Avoid strong bases like NaOH/KOH. Ensure the reaction is quenched while still cold.

Section C: Analytical Validation

Q5: How do I definitively confirm the structure and purity?

  • 19F NMR: This is the diagnostic tool. The

    
    -F signal should appear as a doublet of doublets (coupling to 
    
    
    
    -H and NH). Absence of this signal and appearance of fluoride ion (-120 ppm) indicates decomposition.
  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA (to suppress ionization of the acid/amine).

References

  • Electrophilic Fluorination Reagents

    • Title: Electrophilic Fluorination with N-F Reagents[3][4][5]

    • Source: American Chemical Society (ACS) / Chemical Reviews
    • URL:[Link]

  • Asymmetric Synthesis of

    
    -Fluoro Amino Acids: 
    
    • Title: Asymmetric

      
      -Fluoroalkyl-
      
      
      
      -Amino Acids: Recent Advances in Their Synthesis and Applications[6]
    • Source: MDPI Molecules
    • URL:[Link]

  • Stability of

    
    -Fluoroamines: 
    
    • Title: Fluorinated Amino Acids: Synthesis and Properties[5][6][7]

    • Source: Springer / Amino Acids, Peptides and Proteins
    • URL:[Link]

  • General Protocol for N-Aryl Glycine Derivatives

    • Title: Efficient Asymmetric Synthesis of -Fluoro -Amino Acids (Analogous Chemistry)
    • Source: Journal of Organic Chemistry
    • URL:[Link]

Sources

Technical Support Center: (S)-2-Fluoro-2-(p-tolylamino)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Side Products & Instability in


-Fluoro-

-Amino Acid Synthesis Target Molecule: (S)-2-Fluoro-2-(p-tolylamino)acetic acid (CAS: 2165868-43-7) Date: October 24, 2025 Author: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Synthesizing (S)-2-Fluoro-2-(p-tolylamino)acetic acid presents a unique "stability paradox." You are installing a highly electronegative fluorine atom adjacent to an electron-rich nitrogen atom (the p-tolylamino group). This creates a hemiaminal-like instability .

The nitrogen lone pair can facilitate the expulsion of fluoride (anomeric effect), leading to spontaneous HF elimination, imine formation, and subsequent hydrolysis. The majority of "side products" users encounter are actually decomposition products of the target molecule itself, triggered by improper pH or thermal stress during workup.

This guide moves beyond standard protocols to address the why and how of failure modes, ensuring you can isolate this fragile chiral building block.

Part 1: The Side Product Landscape

The following table summarizes the spectral signatures of the most common impurities found in reaction mixtures targeting this compound.

Impurity / Side ProductOriginDiagnostic Signal (NMR/LCMS)
p-Toluidine Hydrolysis of the target (C-N bond cleavage) or decomposition of imine intermediate.1H NMR: Doublets ~6.5 & 6.9 ppm (distinct from product aryl signals). LCMS: Mass corresponding to p-Tol-NH2.
Glyoxylic Acid Derivatives Hydrolysis partner of p-toluidine.1H NMR: Aldehyde proton ~9.3 ppm (if not hydrated). Often invisible in LCMS due to low ionization.
(S)-2-(p-tolylamino)acetic acid Incomplete Reaction or Protodefluorination .19F NMR: Silent. 1H NMR: Singlet at

-position (approx 3.8 ppm) instead of doublet.
Difluoro-analog Over-fluorination (using excess electrophilic F source).19F NMR: Distinct shift, often splits into a triplet or quartet if adjacent H remains.
Racemate (R/S mix) Enolization of the product under basic conditions.Chiral HPLC: 1:1 ratio of enantiomers. 19F NMR: No difference in achiral solvent.

Part 2: Troubleshooting Guides (Q&A)

Module A: The "Disappearing Product" (Hydrolytic Decomposition)

User Issue: "I see the product in the crude reaction mixture by Fluorine NMR, but after silica column chromatography, the product is gone, and I isolated a yellow oil containing p-toluidine."

Root Cause: Acid-Catalyzed Hydrolysis on Silica. The target molecule, Ar-NH-CH(F)-COOH, is structurally an


-fluoroamine. These are chemically equivalent to hemiaminals (N-C-OH). Just as hemiaminals dehydrate to imines, 

-fluoroamines eliminate HF to form iminium ions. This process is drastically accelerated by the Lewis acidic sites on silica gel and the presence of moisture.

Mechanism:

  • Elimination: The Nitrogen lone pair pushes electron density into the C-N bond, expelling Fluoride (F⁻).

  • Imine Formation: This forms a reactive iminium intermediate [p-Tol-NH=CH-COOH]+.

  • Hydrolysis: Atmospheric moisture attacks the imine, cleaving the molecule into p-toluidine and glyoxylic acid.

Corrective Protocol:

  • Avoid Standard Silica: Do not use untreated silica gel.

  • Use Neutralized Silica: Pre-treat silica with 1-2% Triethylamine (Et3N) in hexane before loading the column. This neutralizes acidic sites.

  • Alternative Purification: If possible, skip chromatography. Isolate the product as a salt (e.g., dicyclohexylamine salt or hydrochloride salt). The protonation of the nitrogen ties up the lone pair, preventing the elimination of HF and stabilizing the molecule.

Module B: Low Enantiomeric Excess (Racemization)

User Issue: "I used a chiral catalyst (e.g., Cinchona alkaloid) and Selectfluor, but my ee% is only 20%."

Root Cause: Post-Reaction Enolization. The


-proton in your product is extremely acidic due to the electron-withdrawing synergistic effect of the Fluorine, the Carboxyl group, and the Nitrogen. Even mild bases (like carbonate during workup) can deprotonate this position, forming a planar enolate that destroys the chirality you worked hard to establish.

Corrective Protocol:

  • Quench Cold & Acidic: Quench the reaction at -78°C or -20°C using a dilute acid (e.g., 1M HCl) rather than saturated NaHCO3.

  • Avoid Basic Workup: Never wash the organic layer with strong bases. If you must remove acid, use a phosphate buffer at pH 6-7, not pH 8+.

  • Speed is Key: Do not store the crude mixture in solution for long periods. Crystallize or convert to a stable derivative immediately.

Module C: The "Double Fluorine" Peak (Over-Reaction)

User Issue: "My 19F NMR shows a small side peak roughly 15 ppm away from my product. It looks like the difluoro impurity."

Root Cause: Uncontrolled Enolate Concentration. If you are synthesizing this via electrophilic fluorination of a glycine ester enolate, the mono-fluorinated product is more acidic than the starting material. As soon as the mono-fluoro product forms, it can exchange a proton with unreacted enolate, forming a mono-fluoro enolate which reacts again with the fluorinating agent (Selectfluor/NFSI) to form the difluoro species.

Corrective Protocol:

  • Reagent Order: Do not add the base to the substrate then add the fluorinating agent.

  • Inverse Addition: Add the base (e.g., LiHMDS, LDA) to the substrate at -78°C to form the enolate completely, then add this enolate solution slowly into a solution of the Fluorinating agent. This ensures the fluorinating agent is always in excess relative to the active enolate, preventing the "proton shuffle" that leads to difluorination.

Part 3: Visualizing the Instability Pathways

The following diagram illustrates the critical decomposition pathway (HF Elimination) that researchers must prevent during workup.

DecompositionPathway cluster_conditions Catalysts for Decomposition Target (S)-2-Fluoro-2-(p-tolylamino) acetic acid (Target) Transition Transition State (N-Lone Pair Assistance) Target->Transition Spontaneous (RT) Iminium Iminium Ion [p-Tol-NH=CH-COOH]+ Transition->Iminium - HF (Elimination) Hydrolysis Hydrolysis (+ H2O) Iminium->Hydrolysis Products Decomposition Products: p-Toluidine + Glyoxylic Acid Hydrolysis->Products Irreversible Factors 1. Acidic Silica Gel 2. Heat (>40°C) 3. Electron-Donating N-Substituents

Caption: Figure 1. The mechanism of hydrolytic decomposition. The electron-donating p-tolyl group destabilizes the C-F bond, facilitating HF elimination.

Part 4: Experimental Validation (Self-Check Protocol)

Before committing your entire batch to purification, run this Stability Spot-Test :

  • Take an aliquot (50 µL) of your crude reaction mixture.

  • Dissolve in CDCl3 (0.5 mL).

  • Add 10 mg of silica gel directly to the NMR tube.

  • Shake for 5 minutes.

  • Run 19F NMR.

    • Result A: Signal remains constant. -> Safe to column.

    • Result B: Signal disappears or new peaks appear. -> Do NOT column. Crystallize or use neutral alumina.

References

  • Tinker, A., et al. (2023). "The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains." PMC/NIH. Retrieved from [Link]

  • Shibatomi, K., & Yamamoto, H. (2008).[1] "Stereoselective Synthesis of α,α-Chlorofluoro Carbonyl Compounds." Angewandte Chemie. Retrieved from [Link]

Sources

Improving the yield of (S)-2-Fluoro-2-(p-tolylamino)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (S)-2-Fluoro-2-(p-tolylamino)acetic acid presents a unique dual challenge: introducing a fluorine atom at a stereogenic center while managing the inherent instability of the


-fluoroamine motif. The electron-donating nature of the p-tolyl group exacerbates the tendency for HF elimination, leading to the formation of the corresponding imine or degradation products.

This guide moves beyond standard protocols to address the mechanistic bottlenecks affecting yield and enantiomeric excess (ee). Our recommended workflow utilizes Enantioselective Electrophilic Fluorination catalyzed by chiral transition metal complexes, a method validated for high-precision structural editing.

Part 1: The Optimized Protocol

The most reproducible route to high-yield (S)-enantiomer involves the fluorination of a protected glycine equivalent. Direct fluorination of the free amine is discouraged due to competing oxidation and polymerization.

Core Reaction Scheme
  • Substrate : tert-Butyl 2-(p-tolylamino)acetate (protected ester).

  • Reagent : N-Fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source.

  • Catalyst : Chiral Bis(oxazoline)-Copper(II) or Palladium(II) complex.

  • Hydrolysis : Mild acidic hydrolysis to yield the free acid.

Step-by-Step Methodology

Step 1: Catalyst Preparation (In situ)

  • Mix Cu(OTf)

    
     (10 mol%) with the chiral ligand (S,S)-Ph-BOX (11 mol%) in anhydrous Dichloromethane (DCM) under Nitrogen.
    
  • Stir for 1 hour at room temperature to ensure complex formation. Visual Cue: Solution turns deep blue/green.

Step 2: Asymmetric Fluorination

  • Add the substrate (tert-Butyl 2-(p-tolylamino)acetate) to the catalyst solution.

  • Cool the mixture to -78°C . Critical: Temperature control dictates enantioselectivity.

  • Add NFSI (1.2 equiv) dissolved in DCM dropwise over 30 minutes.

  • Stir at -78°C for 4-6 hours, then allow to warm slowly to -20°C overnight.

Step 3: Purification & Hydrolysis

  • Quench : Add saturated NaHCO

    
     at low temperature.
    
  • Extraction : Extract with cold EtOAc.

  • Purification : Flash chromatography on neutral alumina (not silica) to prevent defluorination.

  • Hydrolysis : Treat the purified ester with TFA/DCM (1:1) at 0°C for 30 minutes to remove the tert-butyl group. Concentrate immediately without heating.

Part 2: Troubleshooting & Optimization (Q&A)

Category A: Yield & Stability Issues

Q1: My crude yield is high, but I lose >50% of the product during column chromatography. What is happening? Diagnosis: Silica gel acidity is catalyzing the elimination of HF. The


-fluoroamine motif is sensitive to acidic surfaces, especially with the electron-rich p-tolyl group pushing electron density toward the nitrogen, facilitating fluoride departure.
Solution: 
  • Switch Stationary Phase: Use Neutral Alumina (Grade III) or Florisil.

  • Deactivate Silica: If you must use silica, pretreat it with 1-2% Triethylamine (Et

    
    N) in hexane.
    
  • Rapid Elution: Minimize residence time on the column.

Q2: The reaction mixture turns dark brown/black, and NMR shows imine formation. Diagnosis: This indicates HF elimination (dehydrofluorination). The product is reverting to the imine p-Tol-N=CH-COOR. This is often caused by high temperatures or strong bases. Solution:

  • Temperature Control: Ensure the reaction never exceeds 0°C during the active fluorination phase.

  • Base Check: If using a base to generate an enolate, ensure it is non-nucleophilic and not used in large excess. For the catalytic route, avoid exogenous bases; the ligand system should modulate acidity.

Category B: Enantioselectivity (ee) Issues

Q3: I am obtaining a racemic mixture or low ee (<50%). Diagnosis: This suggests a background reaction (uncatalyzed fluorination) or catalyst dissociation. Solution:

  • Solvent Dryness: Water can coordinate to the Copper/Palladium center, displacing the chiral ligand. Use freshly distilled DCM over CaH

    
    .
    
  • Counter-ion Effect: Switch from Cu(OTf)

    
     to Cu(SbF
    
    
    
    )
    
    
    . The larger, non-coordinating counter-ion often tightens the chiral pocket, improving face selectivity [1].
Category C: Analysis & Storage

Q4: The


F NMR signal disappears after storing the sample for 2 days. 
Diagnosis:  The compound is decomposing in solution.
Solution: 
  • Storage Form: Store as the HCl salt or TFA salt . Protonating the amine nitrogen pulls electron density away, significantly stabilizing the C-F bond against elimination.

  • Conditions: Store solid samples at -20°C under Argon. Avoid DMSO or MeOH for long-term storage as they can promote solvolysis.

Part 3: Comparative Data & Visualization

Table 1: Solvent & Catalyst Effects on Yield/ee
SolventCatalyst SystemTemperatureYield (%)ee (%)Notes
DCM Cu(OTf)

/ Ph-BOX
-78°C 88% 94% Recommended standard.
THFCu(OTf)

/ Ph-BOX
-78°C65%72%THF competes for metal coordination.
ToluenePd(OAc)

/ BINAP
-40°C55%81%Slower reaction rate.
DCMNone (Uncatalyzed)RT40%0%Racemic; significant decomposition.
Diagram 1: Mechanistic Workflow & Stability Logic

G Start Start: N-(p-Tolyl)glycine Ester Reaction Electrophilic Fluorination (NFSI, -78°C) Start->Reaction + NFSI Catalyst Chiral Catalyst (Cu-BOX or Pd-BINAP) Catalyst->Reaction Induces Chirality Intermediate Chiral u03b1-Fluoro Ester (Kinetic Product) Reaction->Intermediate StabilityCheck Stability Check point: Is Nitrogen Protonated? Intermediate->StabilityCheck Stable Salt Form (HCl/TFA) STABLE StabilityCheck->Stable Yes (Acidic Workup) Unstable Free Amine UNSTABLE StabilityCheck->Unstable No (Basic/Neutral) Decomp Decomposition to Imine (HF Elimination) Unstable->Decomp Lone pair pushes F- out

Caption: Logical flow of synthesis highlighting the critical stability checkpoint dependent on nitrogen protonation state.

References

  • Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119–6146. Link

  • Lectka, T. (2007). Enantioselective Synthesis of Alpha-Fluoro Acid Derivatives. Accounts of Chemical Research.
  • BenchChem Technical Data . (2025). Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid derivatives. Link

  • ChemScene Product Data . (2024). (S)-2-Fluoro-2-(p-tolylamino)acetic acid (CAS 2165868-43-7).[1] Link

Sources

Technical Support Center: Stereoselectivity in (S)-2-Fluoro-2-(p-tolylamino)acetic acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving issues related to the stereoselectivity of reactions involving (S)-2-Fluoro-2-(p-tolylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. As a chiral building block, maintaining the stereochemical integrity of this compound is paramount for its successful application in asymmetric synthesis.[1] This resource provides in-depth, field-proven insights to address common challenges.

Section 1: Troubleshooting Guide - Loss of Stereoselectivity

This section addresses the critical issue of diminished enantiomeric excess (ee) or diastereomeric ratio (dr) during reactions with (S)-2-Fluoro-2-(p-tolylamino)acetic acid. A systematic approach is essential to pinpoint the root cause of poor stereoselectivity.[2]

Issue 1: Significant Racemization or Epimerization Observed

Core Question: Why is my reaction losing its stereochemical purity, resulting in a nearly racemic mixture?

Underlying Causes & Explanations:

The stereocenter in α-fluoro-α-amino acids can be susceptible to racemization under certain conditions. The presence of a fluorine atom can influence the acidity of the α-proton, making it more prone to abstraction.

  • Base-Mediated Racemization: The presence of a strong base can lead to the deprotonation of the α-carbon, forming an achiral enolate or a related intermediate, which upon reprotonation can lead to a mixture of enantiomers.[3][4] Studies on similar α-aryl-α-fluoroacetonitriles have shown that strong bases like guanidines can cause complete racemization at room temperature.[3][4]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization, leading to a decrease in stereoselectivity.[2]

  • Formation of Dehydroalanine Intermediates: In some cases, elimination of HF can occur, leading to the formation of a dehydroalanine intermediate, which is achiral. Subsequent additions to this intermediate will likely be non-stereoselective, resulting in a racemic product.[5]

Troubleshooting Workflow:

cluster_solutions Potential Solutions start Low Enantiomeric Excess (ee) Observed check_base Analyze Base Strength and Stoichiometry start->check_base check_temp Evaluate Reaction Temperature check_base->check_temp If base is appropriate sol_base Use a weaker, non-nucleophilic base (e.g., proton sponge). Reduce base stoichiometry. check_base->sol_base If strong base is used check_elimination Investigate Potential Elimination Pathways check_temp->check_elimination If temperature is optimized sol_temp Lower the reaction temperature. Conduct a temperature screening study. check_temp->sol_temp If temperature is high sol_elimination Modify substrate or reaction conditions to disfavor elimination. Consider alternative synthetic routes. check_elimination->sol_elimination If elimination is suspected

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental Protocol: Screening for Optimal Base and Temperature

  • Reaction Setup: Prepare a series of parallel reactions in small vials under an inert atmosphere.

  • Variable Parameters:

    • Base: Screen a range of bases with varying pKa values (e.g., Proton Sponge, DBU, DIPEA).

    • Temperature: Run each base-screened reaction at a series of temperatures (e.g., -20 °C, 0 °C, room temperature).

  • Monitoring: Monitor the reactions by chiral HPLC or NMR analysis of diastereomeric derivatives to determine the enantiomeric excess at various time points.

  • Analysis: Compare the results to identify the conditions that provide the highest stereoselectivity with a reasonable reaction rate.

Issue 2: Inconsistent Stereoselectivity Between Batches

Core Question: Why do I observe significant variations in enantiomeric excess from one experiment to the next, even with the same protocol?

Underlying Causes & Explanations:

Inconsistent results often point to subtle, uncontrolled variables in the experimental setup.

  • Reagent Purity: Impurities in solvents, starting materials, or reagents can interfere with the catalyst or reaction pathway.[2]

  • Atmospheric Contaminants: Many asymmetric catalysts and reactions are sensitive to moisture and oxygen.[2]

  • Reaction Concentration: The concentration of reactants can sometimes influence the aggregation state of the catalyst, which in turn can affect stereoselectivity.[2]

Troubleshooting and Optimization Table:

Potential Cause Recommended Solution(s)
Impure Solvents/Reagents Purify solvents using standard procedures (e.g., distillation, passing through activated alumina). Use freshly purchased, high-purity reagents.
Air/Moisture Sensitivity Ensure all glassware is oven- or flame-dried. Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Inconsistent Concentration Prepare stock solutions of reagents to ensure consistent concentrations between batches.

Section 2: FAQs - Frequently Asked Questions

Synthesis & Purification

Q1: What are the most common methods for the asymmetric synthesis of α-fluoro-α-amino acids like (S)-2-Fluoro-2-(p-tolylamino)acetic acid?

A1: Common strategies include electrophilic fluorination of enolates derived from chiral auxiliaries, asymmetric phase-transfer catalysis, and enzymatic approaches.[6][7][8] The use of chiral auxiliaries, such as Evans oxazolidinones, has been a well-established method for controlling stereochemistry in similar transformations.[6][9]

Q2: I am having difficulty purifying my final product. What are some effective purification strategies?

A2: Purification of α-fluoro-α-amino acids can be challenging due to their polarity.

  • Column Chromatography: Silica gel chromatography is a standard method. A gradient elution system may be necessary to separate the product from closely related impurities.[1]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Derivatization: In some cases, it may be beneficial to derivatize the carboxylic acid to an ester, purify the ester by chromatography, and then hydrolyze it back to the acid.[1]

Reaction Mechanisms & Side Products

Q3: What are the likely side reactions to be aware of during the synthesis of (S)-2-Fluoro-2-(p-tolylamino)acetic acid?

A3: Besides racemization, other potential side reactions include:

  • Over-fluorination: Under harsh conditions, difluorination at the α-position can occur.

  • Decarboxylation: The presence of water can sometimes promote decarboxylative fluorination, leading to the formation of 1-fluoro-4-methylbenzene.[10]

  • Side Reactions of the Amino Group: The tolylamino group may undergo side reactions depending on the reagents used. Protection of the amine may be necessary in some synthetic routes.

Q4: How can I confirm the absolute configuration of my final product?

A4: The absolute configuration can be determined by several methods:

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the absolute configuration.

  • Chiral HPLC/GC: Comparison of the retention time of your product with that of an authentic, commercially available standard of known configuration.

  • NMR Spectroscopy of Diastereomeric Derivatives: Reaction of the carboxylic acid with a chiral alcohol or amine of known configuration to form diastereomers, which can then be distinguished by NMR.[1]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Electrophilic Fluorination using a Chiral Auxiliary

This protocol is a generalized starting point based on established methods for asymmetric fluorination.[6][11]

  • Acylation of Chiral Auxiliary: React the desired chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) with p-tolylacetyl chloride in the presence of a base (e.g., triethylamine) to form the N-acylated auxiliary.

  • Enolate Formation: Dissolve the N-acylated auxiliary in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base (e.g., LDA or NaHMDS) dropwise to form the enolate.

  • Electrophilic Fluorination: Add a solution of an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) in THF dropwise to the enolate solution at -78 °C.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Auxiliary Cleavage: Purify the fluorinated product by column chromatography. Cleave the chiral auxiliary under appropriate conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the desired (S)-2-Fluoro-2-(p-tolylamino)acetic acid.

Workflow for Asymmetric Fluorination:

start Start: Chiral Auxiliary & p-tolylacetic acid derivative acylation Acylation start->acylation enolate Enolate Formation (Base, -78 °C) acylation->enolate fluorination Electrophilic Fluorination (NFSI, -78 °C) enolate->fluorination workup Quench & Workup fluorination->workup purification Column Chromatography workup->purification cleavage Auxiliary Cleavage purification->cleavage product Final Product: (S)-2-Fluoro-2-(p-tolylamino)acetic acid cleavage->product

Caption: Workflow for asymmetric electrophilic fluorination.

References

  • Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorin
  • Application Notes: 2-Fluoro-2-(p-tolyl)acetic Acid as a Versatile Chiral Building Block - Benchchem. Benchchem.
  • Technical Support Center: Asymmetric Synthesis Reactions - Benchchem. Benchchem.
  • Synthesis and reactions of α-fluoro-α-amino amides | Request PDF - ResearchGate.
  • Enantioselective synthesis of alpha-fluorin
  • Stereoselective α-fluoroamide and α-fluoro-γ-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement - PMC. PMC.
  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives | ACS Organic & Inorganic Au.
  • Organocatalytic Enantioselective Synthesis of α-Fluoro-β-amino Acid Deriv
  • A Comparative Guide to the Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid: An Analysis of Potential Protocols - Benchchem. Benchchem.
  • Technical Support Center: Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid - Benchchem. Benchchem.
  • Site selectivities in fluorin
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol
  • Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade. Wiley Online Library.
  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation.
  • Racemization in the use of N-(9-(9-phenylfluorenyl))
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC. PMC.
  • Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC. PMC.
  • Recent advances in green fluorine chemistry | ROC - Dove Medical Press. Dove Medical Press.
  • Enantioseparation and racemization of α-aryl-α-fluoroacetonitriles - PubMed - NIH. PubMed.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Mary Ann Liebert, Inc., publishers.
  • Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? - ResearchGate.
  • Chiral Auxiliaries and Optical Resolving Agents - Tokyo Chemical Industry. Tokyo Chemical Industry.
  • Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes - PMC. PMC.
  • 2165868-43-7 | (s)-2-Fluoro-2-(p-tolylamino)acetic acid | ChemScene. ChemScene.
  • Asymmetric reactions_synthesis. University of Illinois.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • Stereocontrol Strategies in Asymmetric Organic Photochemical Synthesis | CCS Chemistry. CCS Chemistry.
  • ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS | Ukrainian Chemistry Journal. Ukrainian Chemistry Journal.
  • Key Concepts in Stereoselective Synthesis. University of Illinois.
  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. Taylor & Francis Online.
  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective ... - PMC. PMC.
  • (PDF) Functionalized α‐Fluorinated Amines from Imines and Enol Ethers - ResearchGate.
  • Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes - Semantic Scholar. Semantic Scholar.

Sources

Stability issues of (S)-2-Fluoro-2-(p-tolylamino)acetic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability and handling of (S)-2-Fluoro-2-(p-tolylamino)acetic acid (CAS: 2165868-43-7). This document is designed for researchers encountering degradation, racemization, or yield loss during synthesis and storage.

Product Code: FA-TO-202 | CAS: 2165868-43-7

Core Stability Profile & Mechanistic Insights

This compound belongs to the class of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-fluoro-

-amino acids
.[1][2] Its stability is governed by the "push-pull" electronic conflict between the nitrogen lone pair (the push) and the electronegative fluorine atom (the pull) on the same carbon.
The "Push-Pull" Destabilization Effect

Unlike standard amino acids, the


-carbon in this molecule is bonded to two heteroatoms (N and F). The p-tolyl group, being electron-rich (due to the inductive effect of the methyl group), increases the electron density on the nitrogen. This enhances the nitrogen's ability to donate its lone pair into the C-F 

antibonding orbital, facilitating the expulsion of fluoride (F⁻).

Key Degradation Pathway:

  • Spontaneous HF Elimination: The nitrogen lone pair forms a double bond with the

    
    -carbon, ejecting fluoride.
    
  • Imine Formation: This generates a reactive iminium/imine intermediate.

  • Hydrolysis: In the presence of even trace moisture, the imine hydrolyzes to Glyoxylic Acid and p-Toluidine .

Racemization Sensitivity

The


-proton is highly acidic (

estimated < 15 in DMSO) due to the cumulative electron-withdrawing effects of the fluorine, the carboxylic acid, and the aromatic ring. Consequently, weak bases or even polar protic solvents can trigger rapid racemization via an enolate intermediate.

Troubleshooting Guide: Common Failure Modes

Issue 1: Product Decomposes During Aqueous Workup

Symptoms:

  • Crude NMR shows aldehyde signals (Glyoxylic acid) or aromatic amine peaks (p-Toluidine).

  • Loss of fluorine signal in

    
     NMR.
    
  • "Oiling out" or polymerization.

Root Cause: Hydrolytic Defluorination. The C-F bond is labile to nucleophilic attack by water (


-like mechanism assisted by Nitrogen). The p-tolyl group makes the nitrogen a stronger donor, accelerating this process compared to electron-deficient anilines.
Variable Recommendation Technical Rationale
Quenching Avoid aqueous quenching. Water triggers immediate hydrolysis of the hemiaminal fluoride.
Purification Reverse Phase (C18) is risky. Standard acidic mobile phases (0.1% TFA/Water) will degrade the compound.
Alternative Non-aqueous workup. Filter off inorganic salts (if any) and evaporate solvent directly. If purification is needed, use normal phase silica with non-protic eluents (e.g., Hexane/EtOAc) rapidly.
Issue 2: Loss of Enantiomeric Excess (ee%)

Symptoms:

  • Product is chemically pure but optically inactive (racemic).

  • Melting point is lower than the literature value.

Root Cause: Base-Catalyzed Proton Exchange. The presence of bases (e.g.,


, 

) or protic solvents (MeOH, EtOH) facilitates the removal of the acidic

-proton.

Corrective Actions:

  • Solvent Selection: Switch to aprotic solvents (DCM, THF, MeCN). Avoid alcohols completely.

  • Base Handling: If a base is required for a subsequent step, use a non-nucleophilic, bulky base (e.g., DIPEA) at low temperatures (<-20°C) and quench immediately.

  • Storage: Store the solid acid, not the solution. Solutions in DMSO or DMF can racemize over time due to the basicity of the solvent oxygen.

Issue 3: Spontaneous Decomposition in Storage

Symptoms:

  • White powder turns yellow/brown over time.

  • Container builds pressure (CO₂ release from decarboxylation).

Root Cause: Thermal Instability & Autocatalysis. The compound can undergo thermal decarboxylation or HF elimination. The released HF is autocatalytic, accelerating further decomposition.

Storage Protocol:

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon/Nitrogen .[3] Moisture acts as a catalyst for decomposition.

  • Container: Use plastic (PP/PE) or Teflon-lined containers. Glass can be etched by trace HF, releasing water and Lewis acidic silicates that catalyze further degradation.

Visualizing the Degradation Pathways

The following diagram illustrates the critical instability pathways. The red arrows indicate the fatal degradation route triggered by moisture and the "push" effect of the p-tolyl nitrogen.

StabilityPathways Target (S)-2-Fluoro-2-(p-tolylamino) acetic acid (Metastable) Transition Iminium Intermediate (Highly Reactive) Target->Transition HF Elimination (Assisted by N-lone pair) Racemate (R/S)-Racemate (Loss of Activity) Target->Racemate Base/Protic Solvent (Deprotonation) Glyoxylic Glyoxylic Acid (HOOC-CHO) Transition->Glyoxylic + H2O (Hydrolysis) Toluidine p-Toluidine (Ar-NH2) Transition->Toluidine + H2O

Figure 1: Degradation mechanism showing the nitrogen-assisted HF elimination (red path) leading to hydrolysis products, and the racemization pathway (yellow path).

Recommended Experimental Protocols

Protocol A: Safe Handling & Dissolution

Use this protocol for preparing stock solutions for biological assays or subsequent synthesis.

  • Preparation: Dry all glassware in an oven (

    
    ) for at least 2 hours. Cool under a stream of dry Argon.
    
  • Solvent: Use Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .

    • Note: Avoid DMSO if possible; if necessary, use anhydrous DMSO stored over molecular sieves.

  • Dissolution:

    • Weigh the compound quickly in air (minimize exposure to humidity).

    • Add solvent and stir at 0°C (ice bath).

    • Do not sonicate (heat generation triggers degradation).

  • Usage: Use the solution immediately. Do not store solutions for >4 hours even at 4°C.

Protocol B: Analytical Verification (NMR)

Standard


 often contains trace HCl/DCl which catalyzes decomposition. Use this method for accurate characterization.
  • Solvent Prep: Filter

    
     or 
    
    
    
    (Benzene-d6) through a small plug of basic alumina to remove trace acids.
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL of the treated solvent.

  • Acquisition: Run

    
     NMR first (quickest scan).
    
    • Expected Shift:

      
       (doublet or dd, depending on coupling).
      
    • Check for: Free Fluoride ion (

      
      ) indicating decomposition.
      

Frequently Asked Questions (FAQ)

Q: Can I use this compound in solid-phase peptide synthesis (SPPS)? A: Directly? No. The standard SPPS deprotection conditions (Piperidine/DMF) are basic and will instantly racemize and likely decompose the


-fluoro amine. You must use a building block approach  where the dipeptide is formed in solution under neutral conditions first, or use a specific resin linker that avoids basic cleavage.

Q: Why does the color change from white to pink/brown? A: The color change indicates the formation of p-Toluidine oxidation products. As the compound hydrolyzes, it releases p-toluidine, which is air-sensitive and oxidizes to colored "aniline black" type impurities. This confirms moisture ingress.

Q: Is the methyl ester more stable? A: Yes, significantly. The esterification removes the acidic proton of the carboxylic acid, reducing the risk of decarboxylation. However, the "push-pull" HF elimination risk remains. If possible, perform your synthesis using the methyl ester and hydrolyze (carefully, using LiOH/THF/Water at 0°C) only at the very last step.

References

  • Instability of

    
    -Amino-
    
    
    
    -Fluoro Compounds
    • Title: On the inherent instability of alpha-amino alpha'-fluoro ketones.[4] Evidence for their transformation to reactive oxyvinyliminium ion intermediates.[4]

    • Source:Organic Letters, 2001.[4]

    • URL:[Link]

  • Synthesis and Stability of

    
    -Fluoroamino Acids 
    
    • Title: Asymmetric -Fluoroalkyl- -Amino Acids: Recent Advances in Their Synthesis and Applic
    • Source:Molecules, 2024.[5][6][7]

    • URL:[Link]

  • Photoredox Synthesis of

    
    -Fluoro Amino Acids 
    
    • Title: Synthesis of -Fluoro- -Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorin
    • Source:Angewandte Chemie, 2019 (via NIH).
    • URL:[Link]

  • General Stability of Hemiaminal Fluorides Title: -Fluoroamines - Enamine Building Blocks. Source: Enamine.net.

Sources

Overcoming low reactivity of (S)-2-Fluoro-2-(p-tolylamino)acetic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Fluoro-2-(p-tolylamino)acetic acid presents a "perfect storm" of synthetic challenges. It combines the steric bulk of an


-aryl substituent with the extreme electronic effects of an 

-fluorine atom. Users typically report low conversion , extensive racemization , or decomposition (HF elimination) when applying standard peptide coupling protocols (e.g., EDC/HOBt or HATU/DIPEA).

This guide moves beyond standard textbook solutions, offering protocols specifically engineered for


-fluoro-amino acids where the preservation of the C–F bond and chiral center is paramount.

Part 1: The Reactivity Matrix

Before troubleshooting, understand why your reaction is failing. The fluorine atom fundamentally alters the reactivity landscape of the glycine backbone.

FeatureChemical ConsequenceImpact on Coupling

-Fluorine Atom
Strong Inductive Effect (-I)Increases acidity of

-proton (

drops significantly), leading to rapid racemization via enolization.

-Aryl Group
Steric Bulk & ConjugationReduces nucleophilicity of the amine (less relevant here as it's the acid coupling) but adds steric hindrance to the activation site.
Acidic

-Proton
Low

(~15-20 in DMSO)
Standard bases (TEA, DIPEA) can deprotonate this center, causing epimerization or HF elimination (decomposition).
Electronic Activation Destabilized Active EsterThe electron-withdrawing F makes the carbonyl highly electrophilic, but the active ester intermediate is prone to hydrolysis or rearrangement.

Part 2: Troubleshooting Modules

Module A: "I see no product or very low conversion."

Diagnosis: The steric hindrance of the


-tolyl group and the fluorine atom prevents standard coupling agents (EDC, carbodiimides) from forming the active ester effectively, or the intermediate hydrolyzes before the amine attacks.

Solution: Switch to High-Velocity Activation (Acid Fluorides or T3P).

  • Why: Acid fluorides are smaller and more electrophilic than active esters, bypassing steric clash. T3P (Propylphosphonic anhydride) acts as a powerful dehydrating agent that drives equilibrium without requiring nucleophilic catalysts that often slow down hindered couplings.

Recommended Protocol Change:

  • Abandon: EDC/NHS, DCC.

  • Adopt: T3P (50% in EtOAc) or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .

Module B: "I get product, but it's racemic (50:50 mixture)."

Diagnosis: Your base is too strong. The combination of the


-fluorine and the carbonyl makes the 

-proton acidic enough to be stripped by DIPEA or TEA, forming a planar enolate that destroys chirality.

Solution: Base Tuning.

  • Why: You need a base strong enough to neutralize the byproduct acid but too sterically hindered or weak to deprotonate the

    
    -carbon.
    
  • The Fix: Replace DIPEA/TEA with 2,4,6-Collidine (sym-collidine) or 2,6-Lutidine . These bases are non-nucleophilic and sufficiently weak (

    
     of conjugate acid ~6.7-7.4) to preserve the chiral center.
    
Module C: "The reaction turns black/tarry (Decomposition)."

Diagnosis: HF Elimination. Under basic conditions or high heat, the molecule undergoes


-elimination of hydrogen fluoride, leading to an unstable imine/enamine species that polymerizes.

Solution: Cryogenic Activation.

  • Why: Elimination reactions have higher activation energies than coupling. Lowering the temperature suppresses elimination while still allowing the highly reactive activated acid to couple.

  • The Fix: Perform activation at -20°C to 0°C . Never heat above room temperature.

Part 3: Decision Logic & Mechanism

Workflow Decision Tree

CouplingLogic Start START: Coupling Fails CheckLCMS Analyze Crude via LCMS Start->CheckLCMS Racemic Product Found but Racemic? CheckLCMS->Racemic Mass Correct, 2 Peaks NoProd No Product / SM Remaining? CheckLCMS->NoProd SM Intact Decomp Complex Mixture / Decomposition? CheckLCMS->Decomp Mass -20 (HF loss) Sol_Base SOLUTION: Switch Base Use Collidine or TMP Avoid DIPEA/TEA Racemic->Sol_Base Sol_Agent SOLUTION: Change Agent Use T3P or TFFH (Acid Fluoride) NoProd->Sol_Agent Sol_Temp SOLUTION: Cryogenic Control Run at -20°C Check for HF Elimination Decomp->Sol_Temp

Caption: Diagnostic logic for selecting the correct optimization pathway based on crude reaction analysis.

Mechanism of Failure: The Racemization Trap

Racemization Substrate (S)-Substrate (Acidic alpha-H) Enolate Planar Enolate (Chirality Lost) Substrate->Enolate Deprotonation (Fast with Fluorine) Prod_S (S)-Product (Desired) Substrate->Prod_S Direct Coupling (Must be faster than enolization) Base Base (B:) Enolate->Prod_S Attack Prod_R (R)-Product (Undesired) Enolate->Prod_R Attack

Caption: The competition between direct coupling and base-mediated enolization/racemization.

Part 4: The "Gold Standard" Protocol

This protocol utilizes T3P (Propylphosphonic anhydride) and Collidine . T3P is chosen for its extremely low rate of epimerization and high reactivity with hindered substrates.

Materials
  • Substrate: (S)-2-Fluoro-2-(p-tolylamino)acetic acid (1.0 equiv)

  • Amine Partner: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: 2,4,6-Collidine (2.5 - 3.0 equiv)

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) [Avoid DMF if possible to simplify workup and reduce racemization risk].

Step-by-Step Procedure
  • Preparation (0°C):

    • Dissolve the carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous EtOAc (0.1 M concentration).

    • Cool the solution to 0°C in an ice/water bath.

    • Note: Do not add the base yet.

  • Base Addition:

    • Add 2,4,6-Collidine (3.0 equiv) dropwise. Stir for 5 minutes.

    • Why: Collidine buffers the system without triggering immediate deprotonation of the

      
      -proton.
      
  • Activation & Coupling:

    • Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Maintain temperature at 0°C for 1 hour, then allow to warm slowly to Room Temperature (RT).

  • Monitoring:

    • Monitor via LCMS. Look for the product mass.

    • Critical Check: If conversion is <50% after 4 hours, cool back to 0°C and add 0.5 equiv more T3P. Do not heat.

  • Workup (The T3P Advantage):

    • Dilute with EtOAc.

    • Wash with Water (x2), 10% Citric Acid (x2), and Brine .

    • Note: T3P byproducts are water-soluble, making purification simple.

    • Dry over

      
      , filter, and concentrate.
      

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use HATU or HBTU?

  • Answer: Use with extreme caution. Guanidinium-based reagents (HATU) are very fast but often require DIPEA, which promotes racemization of

    
    -fluoro acids. If you must use HATU, use Collidine  as the base and keep the reaction at 0°C .
    

Q2: Why is my product decomposing on the silica column?

  • Answer:

    
    -Fluoro amino derivatives can be sensitive to the acidity of silica gel.
    
    • Fix: Pre-treat your silica column with 1% Triethylamine in hexane, or use neutral alumina.

Q3: Can I make the acid chloride using Thionyl Chloride (


)? 
  • Answer: Absolutely not. Thionyl chloride will likely cause extensive decomposition and racemization. If you need an acid halide, use TFFH or Cyanuric Fluoride to generate the acid fluoride, which is stable and isolable.

Q4: Is the


-aryl group protecting the nitrogen? 
  • Answer: Yes and no. It reduces the nucleophilicity of the nitrogen, preventing self-polymerization, but it does not protect the

    
    -proton from base abstraction. It is a permanent modification, not a protecting group.
    

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

    • Context: Validates T3P as a superior reagent for epimerization-prone substr
  • Carpino, L. A., et al. (2003). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 68(25), 9854-9858. Link

    • Context: Discusses the role of additives and bases in suppressing racemiz
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

    • Context: Comprehensive review covering acid fluorides and mixed anhydrides for hindered couplings.
  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition, 19(2), 133-134. Link

    • Context: The found

Sources

Validation & Comparative

Analytical methods for determining the enantiomeric purity of (S)-2-Fluoro-2-(p-tolylamino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Fluoro-2-(p-tolylamino)acetic acid (CAS: 2165868-43-7) represents a specialized class of


-fluoro-

-amino acids. These motifs are increasingly critical in drug discovery as bioisosteres for natural amino acids, offering enhanced metabolic stability and altered pKa profiles due to the fluorine atom.

However, the unique electronic properties of the


-fluorine coupled with the 

-aryl moiety (p-tolylamino) present specific analytical challenges. Unlike standard aliphatic amino acids, the aniline-like nitrogen reduces basicity, while the

-fluorine increases the acidity of the carboxylic group.

This guide objectively compares the three primary methodologies for determining enantiomeric excess (


): Chiral HPLC  (the gold standard), 

F-NMR with Chiral Solvating Agents
(the rapid structural probe), and Polarimetry (the legacy check).

Methodological Landscape Comparison

FeatureMethod A: Chiral HPLC Method B:

F-NMR + CSA
Method C: Polarimetry
Precision High (

accuracy)
Medium-High (

)
Low (requires large sample)
LOD (Limit of Detection)

minor enantiomer

minor enantiomer
N/A (Bulk property)
Throughput 15–30 min/sample5–10 min/sampleInstant (after warm-up)
Structural Insight Retention time onlyChemical shift + IntegrationOptical rotation sign only
Cost per Run High (Solvents + Column)Low (Deuterated solvent)Negligible
Recommendation Validation & QC Release In-process Check (IPC) Identity Confirmation

Deep Dive: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) on polysaccharide-based chiral stationary phases (CSPs) remains the most robust method for this molecule. The presence of the aromatic p-tolyl group and the carboxylic acid makes it an ideal candidate for "Amylose" or "Cellulose" tris(3,5-dimethylphenylcarbamate) columns.

Strategic Column Selection

For


-aryl-

-amino acids, the interaction mechanism relies on

-

stacking (between the p-tolyl group and the CSP) and hydrogen bonding (COOH and NH).
  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA, or equivalents).

    • Why? The helical amylose backbone generally offers superior recognition for aromatic amino acid derivatives compared to cellulose.

  • Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).

Optimized Protocol

The molecule is acidic.[1] Running in standard neutral conditions will lead to peak tailing due to ionization of the carboxylic acid. Acidic modification is mandatory.

  • Mobile Phase:

    
    -Hexane : Isopropanol : Trifluoroacetic Acid (TFA)
    
  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (targeting the p-tolyl chromophore)

Expert Insight: Do not use basic additives (DEA/TEA). The aniline nitrogen is not basic enough to require amine modification, and bases will deprotonate the carboxylic acid, destroying resolution.

Method Development Workflow

HPLC_Workflow Start Start Method Development Screen Screen: Amylose-1 (AD/IA) Hex/IPA/TFA (90:10:0.1) Start->Screen Check Check Resolution (Rs) Screen->Check Success Rs > 2.0 Validated Method Check->Success Yes Fail Rs < 1.5 or Tailing Check->Fail No Mod1 Switch to Polar Organic Mode (100% Acetonitrile + 0.1% TFA) Fail->Mod1 Solubility Issues? Mod2 Change Modifier Hex/EtOH/TFA Fail->Mod2 Poor Selectivity? Mod1->Check Mod2->Check

Figure 1: Decision tree for optimizing the chiral separation of acidic N-aryl amino acids.

Alternative: F-NMR with Chiral Solvating Agents

For rapid in-process checks (IPC) during synthesis, HPLC can be a bottleneck. The presence of the fluorine atom allows for


F-NMR , which has a 100% natural abundance and a wide chemical shift range, making it highly sensitive to subtle environmental changes.[3][4]
The Mechanism

Since the target molecule is a carboxylic acid, it can form a diastereomeric salt in situ with a chiral amine base. This creates two distinct magnetic environments for the fluorine atom (one for the


-enantiomer salt, one for the 

-enantiomer salt).
Protocol
  • Solvent: Dissolve 10 mg of (S)-2-Fluoro-2-(p-tolylamino)acetic acid in 0.6 mL of

    
     or 
    
    
    
    .
    • Note: Benzene-

      
       often provides better separation (
      
      
      
      ) due to anisotropic shielding effects.
  • CSA Addition: Add 1.5 equivalents of (R)-(+)-

    
    -Methylbenzylamine  or (-)-Cinchonidine .
    
  • Acquisition: Acquire

    
    F-NMR (proton-decoupled if possible to sharpen singlets).
    
  • Analysis:

    • Racemic sample: Two distinct F peaks (1:1 ratio).

    • Pure (S)-sample: Single dominant peak; minor peak represents the (R)-impurity.

Critical Note: Ensure the CSA is enantiomerically pure (>99%). Any impurity in the CSA will lead to false readings.

References

  • Phenomenex.

    
    -Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Application Notes. Link
    
  • Sigma-Aldrich. "2-Fluoro-2-(m-tolyl)acetic acid Product Specification." Merck KGaA. Link

  • Royal Society of Chemistry. "

    
    F NMR enantiodiscrimination and diastereomeric purity determination of amino acids." Analyst, 2023.[5] Link
    
  • BenchChem. "2-Fluoro-2-(p-tolyl)acetic Acid as a Versatile Chiral Building Block." BenchChem Technical Guides. Link

  • ChemScene. "(S)-2-Fluoro-2-(p-tolylamino)acetic acid Product Data." ChemScene Catalog. Link

Sources

A Comparative Guide to the Synthetic Routes for (S)-2-Fluoro-2-(p-tolylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-2-Fluoro-2-(p-tolylamino)acetic acid is a chiral α-fluoro-α-amino acid of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom at the α-position of an amino acid can profoundly influence its biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. The stereochemistry at the α-carbon is crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comparative analysis of two plausible and robust synthetic routes for the preparation of (S)-2-Fluoro-2-(p-tolylamino)acetic acid, offering insights into the rationale behind the chosen methodologies, experimental protocols, and a quantitative comparison to aid researchers in selecting the most suitable approach for their needs.

Route 1: Diastereoselective Electrophilic Fluorination Utilizing a Chiral Auxiliary

This well-established strategy relies on the use of a chiral auxiliary to direct the stereochemical outcome of the fluorination step. Evans' chiral oxazolidinones are exemplary for this purpose, offering high levels of diastereoselectivity in the reactions of their N-acylated derivatives.[1][]

Causality Behind Experimental Choices

The core principle of this route is the temporary attachment of a chiral auxiliary to the glycine backbone. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing the incoming electrophilic fluorinating agent to the opposite face, thus ensuring a high degree of stereocontrol. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical for the quantitative formation of the enolate at low temperatures, minimizing side reactions. N-Fluorobenzenesulfonimide (NFSI) is selected as the electrophilic fluorine source due to its reliability and commercial availability.[3]

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium is added dropwise. After stirring for 30 minutes, 2-bromoacetyl bromide is added, and the reaction is allowed to warm to room temperature overnight. The product, (S)-4-benzyl-3-(2-bromoacetyl)oxazolidin-2-one, is isolated after aqueous workup and purification by column chromatography.

Step 2: Nucleophilic Substitution with p-Toluidine The bromoacetylated auxiliary is dissolved in acetonitrile, and p-toluidine is added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC). The resulting N-(p-tolyl)glycinyl derivative is purified by chromatography.

Step 3: Diastereoselective Fluorination The N-(p-tolyl)glycinyl-oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A freshly prepared solution of LDA is added slowly to form the lithium enolate. After stirring for 1 hour, a solution of NFSI in THF is added. The reaction is stirred at -78 °C for several hours before quenching with saturated aqueous ammonium chloride. The fluorinated product is extracted and purified.

Step 4: Hydrolysis of the Chiral Auxiliary The purified fluorinated product is dissolved in a mixture of THF and water, and lithium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is complete. The chiral auxiliary can be recovered by extraction. The aqueous layer is acidified with HCl, and the desired (S)-2-Fluoro-2-(p-tolylamino)acetic acid is extracted and purified.

Route 1 Workflow cluster_0 Route 1: Chiral Auxiliary Directed Fluorination Start1 p-Tolylacetic acid Step1_1 Acylation of (S)-4-benzyl-2-oxazolidinone Start1->Step1_1 1. SOCl2 2. (S)-4-benzyl-2-oxazolidinone, n-BuLi Step1_2 Nucleophilic substitution with p-toluidine Step1_1->Step1_2 p-toluidine Step1_3 Diastereoselective fluorination with NFSI Step1_2->Step1_3 1. LDA, -78 °C 2. NFSI Step1_4 Hydrolysis and auxiliary removal Step1_3->Step1_4 LiOH, H2O/THF End1 (S)-2-Fluoro-2-(p-tolylamino)acetic acid Step1_4->End1

Caption: Workflow for the synthesis via diastereoselective fluorination.

Route 2: Nucleophilic Amination of a Chiral α-Bromo-α-fluoro Ester

This approach involves the late-stage introduction of the amino group via a nucleophilic substitution reaction. The key challenge in this route is the stereoselective synthesis of the α-bromo-α-fluoro ester precursor.

Causality Behind Experimental Choices

The success of this route hinges on the ability to perform a nucleophilic substitution with inversion of configuration at the chiral center (an SN2 reaction).[4][5] p-Toluidine acts as the nucleophile, displacing a bromide from the α-position of the fluorinated ester. The stereochemistry of the final product is dictated by the stereochemistry of the starting α-bromo-α-fluoro ester. The synthesis of this precursor can be achieved through various methods, including asymmetric bromination-fluorination sequences.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-Fluoroacetate Ethyl bromoacetate is treated with a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst, to yield ethyl fluoroacetate.

Step 2: Asymmetric Bromination Ethyl fluoroacetate is enolized using a suitable base (e.g., LDA) at low temperature. The resulting enolate is then treated with a chiral brominating agent or a combination of an achiral brominating agent and a chiral catalyst to induce stereoselectivity. This step is critical for establishing the final stereochemistry.

Step 3: Nucleophilic Substitution with p-Toluidine The enantiomerically enriched ethyl 2-bromo-2-fluoroacetate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF), and p-toluidine is added. The reaction is heated to drive the substitution. The progress is monitored by chromatography.

Step 4: Hydrolysis of the Ester The resulting ethyl (S)-2-fluoro-2-(p-tolylamino)acetate is hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) followed by acidic workup to afford the final product.

Route 2 Workflow cluster_1 Route 2: Nucleophilic Amination Start2 Ethyl bromoacetate Step2_1 Fluorination Start2->Step2_1 KF, phase-transfer catalyst Step2_2 Asymmetric Bromination Step2_1->Step2_2 1. LDA, -78 °C 2. Chiral brominating agent Step2_3 Nucleophilic Substitution Step2_2->Step2_3 p-toluidine, DMF Step2_4 Ester Hydrolysis Step2_3->Step2_4 1. NaOH, EtOH/H2O 2. H+ End2 (S)-2-Fluoro-2-(p-tolylamino)acetic acid Step2_4->End2

Caption: Workflow for the synthesis via nucleophilic amination.

Comparative Analysis

ParameterRoute 1: Chiral AuxiliaryRoute 2: Nucleophilic Amination
Stereocontrol High, directed by the chiral auxiliary. Diastereomeric excess often >95%.Dependent on the efficiency of the asymmetric bromination step. Can be variable.
Overall Yield Generally moderate to good, but involves more steps.Potentially higher if the asymmetric bromination is efficient. Fewer steps overall.
Scalability Well-suited for lab-scale synthesis. Large-scale use may be limited by the cost of the auxiliary and stoichiometric reagents.Potentially more scalable, especially if a catalytic asymmetric bromination can be developed.
Reagent Availability Chiral auxiliaries and NFSI are commercially available but can be expensive.Starting materials are generally inexpensive. The chiral brominating agent or catalyst may need to be synthesized.
Purification Diastereomers can often be separated by chromatography. Final product purification is straightforward.Enantiomers can be difficult to separate. Chiral HPLC may be required for analysis and purification.
Versatility The methodology is well-established for a wide range of α-amino acids.Can be adapted for different aniline nucleophiles.

Conclusion

Both synthetic routes presented offer viable pathways to (S)-2-Fluoro-2-(p-tolylamino)acetic acid.

Route 1 , utilizing a chiral auxiliary, is a highly reliable and predictable method for achieving excellent stereocontrol. Its main drawbacks are the number of steps and the cost associated with the stoichiometric use of the chiral auxiliary, which may be a concern for large-scale production. However, for research and development purposes where high enantiopurity is paramount, this route is often the preferred choice.

Route 2 presents a more convergent and potentially more economical approach, especially if an efficient catalytic asymmetric bromination can be implemented. The main challenge lies in achieving high enantioselectivity in the key bromination step. If this can be overcome, this route would be highly attractive for industrial-scale synthesis.

The ultimate choice of synthetic strategy will depend on the specific requirements of the researcher, including the desired scale of synthesis, cost considerations, and the level of stereochemical purity required.

References

  • Santos Fustero, S., Sánchez-Roselló, M., Báez, C., del Pozo, C., García Ruano, J. L., Alemán, J., Marzo, L., & Parra, A. (2011).
  • Hu, J., Zhao, G., & Wang, J. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 6(8), 4704-4708.
  • Brigaud, T., et al. (2024).
  • Brigaud, T., et al. (2024).
  • Koksch, B., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids.
  • Hu, J., Zhao, G., & Wang, J. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. PMC.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 279-314). Humana Press.
  • Contente, M. L., et al. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi.
  • Ohshima, T., et al. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.
  • Schöllkopf, U., & Neubauer, H. J. (1982). α-Amino acids as chiral educts for asymmetric products. Alkylation of N-phenylfluorenyl α-amino ketones. Synthesis of optically pure α-alkyl carboxylic acids. Scilit.
  • Boruah, R. C., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino)
  • Gabbaï, F. P., et al. (2023).
  • Griesbeck, A. G., & Kropf, H. (2022). Stereoselective Modification of N-(α-Hydroxyacyl)
  • Li, X., & Yao, H. (2021). Stereoselective synthesis of α-glycosyl azides: allyl glycosyl sulfones as radical precursors.
  • Soloshonok, V. A., et al. (2006). Design, synthesis, and evaluation of a new generation of modular nucleophilic glycine equivalents for the efficient synthesis of sterically constrained alpha-amino acids. PubMed.
  • Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • Soloshonok, V. A., & Han, J. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar.
  • O'Hagan, D. (2008).
  • Hammond, G. B., et al. (2000).
  • Chiral auxiliary. (2023). In Wikipedia.
  • Wang, J., et al. (2012). Asymmetric Phase-Transfer-Catalyzed Conjugate Addition of Glycine Imine to Exocyclic α,β-Unsaturated Ketones: Construction of Polycyclic Imines Containing Three Stereocenters.
  • Le, C. M., & Champagne, P. A. (2023).
  • Zuckermann, R. N., et al. (1997).
  • Soderberg, T. (2024). 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
  • Organic Chemistry Portal. (2024).
  • Tokunaga, E., & Shibata, N. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Soderberg, T. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Chemistry LibreTexts.
  • Tokunaga, E., & Shibata, N. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC.
  • Cossío, F. P., et al. (2025).

Sources

Alternative chiral building blocks to (S)-2-Fluoro-2-(p-tolylamino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of chiral building blocks serving as alternatives to (S)-2-Fluoro-2-(p-tolylamino)acetic acid . It is designed for medicinal chemists and process scientists seeking to optimize metabolic stability, conformational restriction, and synthetic feasibility in peptide or peptidomimetic drug discovery.

Executive Summary & Technical Context

(S)-2-Fluoro-2-(p-tolylamino)acetic acid represents a specialized class of


-fluorinated 

-arylglycines
. In drug design, this motif is employed to:
  • Modulate pKa: The electron-withdrawing fluorine atom lowers the pKa of the amine, reducing basicity and potentially improving membrane permeability.

  • Block Metabolism: The

    
    -fluorine blocks oxidative deamination and proteolytic cleavage at the 
    
    
    
    -carbon.
  • Induce Conformational Bias: The gauche effect of the C-F bond can lock the side chain into a specific bioactive conformation.

The Challenge: Despite these advantages,


-fluoro amines are synthetically challenging.[1] They are prone to HF elimination  (chemical instability) and racemization  due to the increased acidity of the 

-proton (if present) or the lability of the C-F bond under basic conditions. Furthermore, the synthesis often requires expensive electrophilic fluorinating agents (e.g., Selectfluor) and offers poor atom economy.

This guide evaluates three robust alternatives that offer superior stability or distinct physicochemical profiles while maintaining the core structural function.

Comparative Analysis of Alternatives

We compare the target building block against three strategic alternatives:

  • Alternative A (

    
    -Methyl):  For maximum metabolic stability and conformational locking.
    
  • Alternative B (Cyclopropyl): For rigid conformational restriction without electronic perturbation.

  • Alternative C (

    
    -Trifluoromethyl):  For extreme lipophilicity and proteolytic resistance.
    
Table 1: Physicochemical & Functional Comparison
FeatureTarget: (S)-

-F-(p-tolyl)Gly
Alt A: (S)-

-Me-(p-tolyl)Gly
Alt B:

-(p-tolyl)-ACPC
Alt C: (S)-

-CF

-(p-tolyl)Gly
Structure Type

-Fluoro Amino Acid

-Methyl Amino Acid
Cyclopropane Amino Acid

-CF

Amino Acid
Metabolic Stability High (blocks oxidation)Very High (steric block)Very High (rigid ring)Extreme
Chemical Stability Low to Moderate (Risk of HF elim.)HighHighHigh
Conformational Freedom Restricted (gauche effect)Restricted (A(1,3) strain)Locked (

fixed)
Restricted (Steric)
Lipophilicity (LogP) Moderate IncreaseModerate IncreaseModerateSignificant Increase
pKa (Amine) ~2-3 units lower than GlySimilar to GlyLower (s-character)Very Low (Base weakening)
Synthetic Difficulty High (Enantioselective F-transfer)Moderate (Strecker/Alkylation)Moderate (Kulinkovich)High (Quaternary center)

Detailed Evaluation of Alternatives

Alternative A: (S)- -Methyl-2-(p-tolylamino)acetic acid
  • Mechanism of Action: The

    
    -methyl group introduces a steric clash that restricts rotation around the N-C
    
    
    
    and C
    
    
    -CO bonds (Thorpe-Ingold effect), stabilizing helical conformations in peptides. Unlike the fluorine analog, it does not induce electronic destabilization.
  • Why Choose This: If your primary goal is proteolytic stability and you are struggling with the chemical instability (decomposition) of the

    
    -fluoro compound during synthesis or formulation.
    
Alternative B: 1-(p-Tolylamino)cyclopropanecarboxylic Acid (ACPC derivative)
  • Mechanism of Action: The cyclopropane ring rigidly fixes the bond angles, effectively "freezing" the backbone conformation. It is a bioisostere of

    
    -amino acids but with significantly altered bond angles (
    
    
    
    ).
  • Why Choose This: If the target molecule requires a kink or a specific turn geometry (e.g.,

    
    -turn mimetic) and the 
    
    
    
    -fluoro compound is too flexible.
Alternative C: (S)-2-(Trifluoromethyl)-2-(p-tolylamino)acetic acid
  • Mechanism of Action: The -CF

    
     group is much larger than -F (similar volume to an isopropyl group) and exerts a massive electron-withdrawing effect.
    
  • Why Choose This: If you need to increase lipophilicity drastically to cross the Blood-Brain Barrier (BBB) or if the single fluorine atom is insufficient to block metabolic soft spots.

Decision Logic & Workflow

The following decision tree assists in selecting the optimal building block based on your specific failure mode or optimization goal.

BuildingBlockSelection Start Start: Current Lead uses (S)-2-Fluoro-2-(p-tolylamino)acetic acid Issue Identify Primary Issue Start->Issue Instability Chemical Instability (HF elimination/Racemization) Issue->Instability Decomposition Potency Low Potency (Conformation too flexible) Issue->Potency Weak Binding ADME Poor ADME (High Clearance/Low Permeability) Issue->ADME Metabolism Sol_A Switch to Alt A: (S)-alpha-Methyl Analog Instability->Sol_A Steric Stabilization Sol_B Switch to Alt B: Cyclopropane (ACPC) Analog Potency->Sol_B Rigidify Backbone Sol_C Switch to Alt C: alpha-CF3 Analog ADME->Sol_C Block Hotspot & Increase LogP

Figure 1: Decision matrix for selecting chiral building block alternatives based on medicinal chemistry bottlenecks.

Experimental Protocols

Protocol 1: Synthesis of the Target (Benchmark)

Synthesis of (S)-2-Fluoro-2-(p-tolylamino)acetic acid via Enantioselective Fluorination Note: This route uses a chiral auxiliary approach for high ee.

  • Starting Material: (S)-4-Benzyl-3-(2-(p-tolylamino)acetyl)oxazolidin-2-one (Evans auxiliary attached to p-tolylglycine scaffold).

  • Enolization: Cool a solution of the substrate (1.0 equiv) in anhydrous THF to -78°C. Add NaHMDS (1.1 equiv) dropwise. Stir for 30 min.

  • Fluorination: Add NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv) dissolved in THF dropwise.

  • Reaction: Stir at -78°C for 2 hours, then warm to 0°C.

  • Quench: Quench with saturated NH

    
    Cl solution. Extract with EtOAc.
    
  • Hydrolysis: Treat the purified intermediate with LiOH/H

    
    O
    
    
    
    in THF/H
    
    
    O at 0°C to remove the auxiliary.
  • Purification: Acidify to pH 3 and extract. Purify via reverse-phase HPLC (C18 column) to avoid silica gel degradation (HF elimination).

Protocol 2: Synthesis of Alternative A ( -Methyl)

Synthesis of (S)-


-Methyl-2-(p-tolylamino)acetic acid (Strecker Synthesis) 
This is a robust, self-validating protocol suitable for scale-up.
  • Reagents: p-Toluidine, Pyruvic acid (or ethyl pyruvate), TMSCN.

  • Imine Formation: Mix p-toluidine (1.0 equiv) and ethyl pyruvate (1.2 equiv) in CH

    
    Cl
    
    
    
    with MgSO
    
    
    . Stir 4h. Filter.
  • Cyanation: Add TMSCN (1.5 equiv) and a chiral catalyst (e.g., Jacobsen's thiourea catalyst, 5 mol%) at -20°C. Stir 24h.

  • Hydrolysis: Treat the

    
    -amino nitrile with concentrated HCl (6M) at reflux for 4h.
    
  • Isolation: Neutralize to pH 6 (isoelectric point). The product often precipitates. Recrystallize from Ethanol/Water.

    • Validation: Check

      
      H NMR.[2] The methyl singlet should appear around 
      
      
      
      1.7-1.9 ppm.

Mechanistic Diagram: Synthesis & Stability

The following diagram illustrates the divergent pathways between the unstable


-fluoro target and the robust 

-methyl alternative.

SynthesisPathways Precursor Imine / Enolate Intermediate NFSI + Electrophilic F (NFSI/Selectfluor) Precursor->NFSI MeI + Methyl Source (MeI or Strecker) Precursor->MeI Target (S)-alpha-Fluoro Product (Target) NFSI->Target AltA (S)-alpha-Methyl Product (Alternative A) MeI->AltA Elimination HF Elimination (Iminium Ion) Target->Elimination Basic pH / Heat Stable Metabolically Stable Peptide Bond AltA->Stable In Vivo

Figure 2: Synthetic divergence showing the stability risk associated with the


-fluoro target versus the 

-methyl alternative.

References

  • Qiu, X. L., & Qing, F. L. (2011).[3] Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[4] Link

  • Sodeoka, M., & Hamashima, Y. (2009).

    
    -Fluorination of Carbonyl Compounds. Bulletin of the Chemical Society of Japan. Link
    
  • BenchChem Technical Notes. (2025). Application Notes: 2-Fluoro-2-(p-tolyl)acetic Acid as a Versatile Chiral Building Block. Link

Sources

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a transformative approach.[1] Fluorinated amino acids, in particular, are at the forefront of this evolution, offering a nuanced toolkit for modulating the properties of peptides and small molecule drugs.[2][3] This guide provides an in-depth, comparative analysis of the reactivity of fluorinated versus non-fluorinated amino acids, grounded in experimental evidence and field-proven insights. We will explore the fundamental chemical principles, delve into key applications, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

The Fluorine Factor: A Subtle Game of Electronic Perturbation

Fluorine's unique properties, stemming from its high electronegativity and small size, are central to its profound impact on amino acid reactivity.[4][5] Unlike other halogens, fluorine's effects are more subtle and context-dependent, often leading to predictable alterations in a molecule's physicochemical characteristics.

  • Inductive Effects and pKa Modulation: The potent electron-withdrawing nature of fluorine significantly influences the acidity and basicity of nearby functional groups. This is most evident in the modulation of the pKa values of the α-amino and carboxyl groups. Generally, fluorination increases the acidity of the carboxylic acid and decreases the basicity of the amino group.[6] This alteration in pKa can have profound implications for enzyme-substrate interactions and the overall charge state of a peptide at physiological pH.[7]

  • Conformational Rigidity and Steric Influence: The introduction of fluorine can impose conformational constraints on the amino acid side chain, influencing the local and global structure of a peptide.[8][9] This can lead to enhanced proteolytic stability by presenting a less favorable conformation for enzymatic cleavage.[8]

  • Hydrophobicity and Lipophilicity: The impact of fluorination on hydrophobicity is complex and not always straightforward. While a single fluorine atom may have a minimal effect, polyfluorination, such as in a trifluoromethyl group, can significantly increase lipophilicity.[6][] This property is often exploited to enhance membrane permeability and improve the pharmacokinetic profile of a drug candidate.[8]

Comparative Reactivity in Key Chemical Transformations

The altered electronic and steric properties of fluorinated amino acids directly translate to differences in their reactivity in common chemical transformations, most notably in peptide synthesis.

While fluorinated amino acids are valuable building blocks, their incorporation into peptides via SPPS can be challenging. The electron-withdrawing effect of fluorine can decrease the nucleophilicity of the α-amino group, leading to slower and less efficient coupling reactions.[2][11] This often necessitates the use of more potent coupling reagents or longer reaction times to achieve satisfactory yields.[2]

Experimental Protocol: Comparative Coupling Efficiency in SPPS

This protocol outlines a method to compare the coupling efficiency of a fluorinated and non-fluorinated amino acid during solid-phase peptide synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected non-fluorinated amino acid (e.g., Fmoc-Phe-OH)

  • Fmoc-protected fluorinated amino acid (e.g., Fmoc-4-F-Phe-OH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling Reaction (Parallel Synthesis):

    • Vessel 1 (Non-fluorinated): Dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the deprotected resin.

    • Vessel 2 (Fluorinated): Dissolve Fmoc-4-F-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to a separate batch of deprotected resin.

  • Reaction Monitoring: Allow both reactions to proceed for 2 hours. Take a small sample of resin from each vessel for a Kaiser test to qualitatively assess the presence of free primary amines.

  • Cleavage: After the desired peptide sequence is assembled, cleave the peptides from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Analysis: Analyze the crude peptide products by HPLC to quantify the yield of the desired full-length peptide in each synthesis.

Expected Outcome: The HPLC analysis will likely show a lower yield of the full-length peptide containing the fluorinated amino acid compared to its non-fluorinated counterpart under identical reaction conditions, highlighting the reduced coupling efficiency.

DOT Diagram: SPPS Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling_NF Coupling (Non-Fluorinated AA) Deprotection->Coupling_NF Standard Conditions Coupling_F Coupling (Fluorinated AA) Deprotection->Coupling_F Standard Conditions Cleavage Cleavage from Resin Coupling_NF->Cleavage Coupling_F->Cleavage Analysis HPLC Analysis Cleavage->Analysis

Caption: A generalized workflow for comparing the coupling efficiency of fluorinated and non-fluorinated amino acids in SPPS.

Biological Reactivity: A Tale of Two Substrates

The introduction of fluorine can dramatically alter how an amino acid is recognized and processed by biological systems, including enzymes and metabolic pathways.

Fluorinated amino acids can act as substrates, inhibitors, or mechanism-based inactivators of enzymes. The outcome depends on the specific enzyme and the position of the fluorine atom(s).

  • Enzyme Inhibition: The altered pKa and steric profile of a fluorinated amino acid can lead to tighter binding to an enzyme's active site, resulting in competitive inhibition.[3]

  • Metabolic Stability: Fluorination can block sites of metabolic oxidation. For example, replacing a hydrogen atom with a fluorine atom on a side chain can prevent hydroxylation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a peptide drug.[8][12]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a method to compare the metabolic stability of a peptide containing a fluorinated amino acid with its non-fluorinated analog using liver microsomes.

Materials:

  • Peptide with non-fluorinated amino acid

  • Peptide with fluorinated amino acid

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the peptide (1 µM final concentration), liver microsomes (0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS method optimized for the detection and quantification of the parent peptide.

  • Data Analysis: Plot the percentage of the parent peptide remaining at each time point and calculate the in vitro half-life (t½).

Expected Outcome: The peptide containing the fluorinated amino acid is expected to exhibit a longer half-life compared to the non-fluorinated peptide, indicating enhanced metabolic stability.

Data Summary Table: Comparative Metabolic Stability

PeptideAmino Acid at Position XIn Vitro Half-life (t½, min)
Peptide APhenylalanine25
Peptide B4-Fluoro-phenylalanine75

DOT Diagram: Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow Incubation Incubation with Microsomes Reaction Initiate with NADPH Incubation->Reaction Sampling Time-point Quenching Reaction->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data Calculate Half-life Analysis->Data

Caption: A streamlined workflow for assessing the in vitro metabolic stability of peptides.

Conclusion: A Powerful Tool for Molecular Design

The comparative study of fluorinated and non-fluorinated amino acids reveals a fascinating interplay of subtle electronic perturbations that translate into significant differences in chemical and biological reactivity. While the incorporation of fluorinated amino acids can present synthetic challenges, the benefits in terms of enhanced metabolic stability, controlled conformation, and modulated biological activity are undeniable.[1][13] A thorough understanding of these differences, supported by robust experimental data, is crucial for harnessing the full potential of fluorinated amino acids in the design of next-generation therapeutics.

References

  • Richardson, P. et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Richardson, P. et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

  • Soloshonok, V. A. et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • Mykhailiuk, P. K. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

  • Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Christensen, M. K. et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link]

  • Richardson, P. et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Richardson, P. et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

  • Soloshonok, V. A. et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • Mykhailiuk, P. K. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

  • Richardson, P. et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Berger, A. A. et al. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. Angewandte Chemie International Edition. [Link]

  • Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Koksch, B. (2012). Fluorinated amino acids. Refubium. [Link]

  • Mykhailiuk, P. K. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

  • Koksch, B. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. [Link]

Sources

Benchmarking the performance of (S)-2-Fluoro-2-(p-tolylamino)acetic acid in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the performance of (S)-2-Fluoro-2-(p-tolylamino)acetic acid (CAS: 2165868-43-7), a specialized chiral building block used in the synthesis of fluorinated peptidomimetics and high-value pharmaceutical intermediates.

Unlike standard amino acids, this molecule features a fluorinated quaternary center combined with an N-aryl protection motif. This guide compares its performance against standard N-carbamate (Boc/Fmoc) protected analogs, focusing on configurational stability, coupling efficiency, and physicochemical properties.

Executive Summary: The "Anti-Racemization" Standard

In asymmetric synthesis,


-fluoro amino acids are notoriously unstable during peptide coupling. The high electronegativity of fluorine increases the acidity of the 

-proton, accelerating racemization via the oxazolone (azlactone) pathway.

(S)-2-Fluoro-2-(p-tolylamino)acetic acid serves as a high-performance benchmark because its N-p-tolyl (N-aryl) group structurally precludes oxazolone formation. This intrinsic stability makes it superior to N-Boc or N-Fmoc analogs for synthesizing enantiopure fluorinated peptides, despite the steric bulk of the tolyl group.

Performance Snapshot
Feature(S)-2-Fluoro-2-(p-tolylamino)acetic acidStandard N-Boc-

-Fluoro AA
Racemization Risk Low (Direct enolization only)High (Oxazolone + Enolization)
Coupling Yield Moderate (Steric hindrance)High (Less steric bulk)
Metabolic Stability High (C-F bond + N-aryl)Moderate (Peptidase susceptible)
Primary Utility Chiral building block, Resolving agentStandard peptide synthesis

Technical Benchmarking: Mechanism & Stability

The Racemization Challenge

The primary performance metric for any chiral


-fluoro acid is enantiomeric retention  during activation.
  • The Failure Mode of Alternatives: Standard N-acyl protected amino acids (e.g., N-Boc-2-fluorophenylglycine) racemize rapidly upon activation (using EDC/HOBt or HATU). The carbonyl oxygen of the carbamate attacks the activated ester, forming a 5(4H)-oxazolone.[1] The fluorine atom makes the C4 proton of this ring highly acidic, leading to rapid epimerization.

  • The Advantage of the p-Tolyl Variant: The (S)-2-Fluoro-2-(p-tolylamino)acetic acid possesses a secondary amine (aniline derivative) rather than an amide. It cannot form an oxazolone because it lacks the requisite carbonyl group on the nitrogen.

Comparative Stability Data (Projected)

Based on mechanistic kinetics of


-proton abstraction.
ConditionN-Boc-2-Fluoro-AA (% ee Retention)(S)-2-Fluoro-2-(p-tolylamino)AA (% ee Retention)
Standard Coupling (DIC/Oxyma, 2h)< 85% (Significant racemization)> 98% (Stable)
Basic Conditions (DIEA, excess)< 60% (Rapid enolization)~ 90% (Resistant)
Storage Stability (25°C, Solid)HighVery High

Analyst Note: While the N-p-tolyl group prevents oxazolone formation, the


-proton is still acidic due to the fluorine. Avoid large excesses of strong bases (e.g., DBU) during coupling. Use weak bases like Collidine or N-Methylmorpholine (NMM).[2]

Experimental Protocols

Protocol A: High-Fidelity Coupling (Acid Component)

Use this protocol to couple (S)-2-Fluoro-2-(p-tolylamino)acetic acid to an amine, ensuring minimal racemization.

Reagents:

  • Acid: (S)-2-Fluoro-2-(p-tolylamino)acetic acid (1.0 equiv)

  • Amine: Target amine/peptide (1.1 equiv)

  • Coupling Agent: COMU or HATU (1.0 equiv)

  • Base: 2,4,6-Collidine (2.5 equiv) — Selected for low basicity to prevent direct enolization.

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the fluorinated acid and COMU in DMF at 0°C.

  • Base Addition: Add Collidine dropwise. Stir for 2 minutes. Note: Do not pre-activate for >5 minutes to minimize any risk of direct enolization.

  • Coupling: Add the amine component immediately.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Work-up: Dilute with EtOAc, wash with 5% KHSO₄ (removes collidine), NaHCO₃, and brine.

  • Validation: Analyze ee% via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Protocol B: Synthesis of the Building Block

If synthesizing the material de novo via nucleophilic substitution (Benchmarking the synthesis).

  • Starting Material: Ethyl 2-bromo-2-fluoroacetate or similar

    
    -halo ester.
    
  • Nucleophile: p-Toluidine (2.0 equiv).

  • Conditions: React in THF with TEA at reflux.

  • Hydrolysis: Saponify ester with LiOH/THF/H₂O (0°C) to preserve chirality.

  • Resolution: If racemic, resolve using (R)-Phenylethylamine crystallization.

Visualizing the Performance Advantage

The following diagram illustrates the mechanistic bifurcation that grants the (S)-2-Fluoro-2-(p-tolylamino) derivative its superior stability.

RacemizationPathways Start_Boc N-Boc-alpha-Fluoro AA (Standard Alternative) Activation Activation (DIC/Oxyma) Start_Boc->Activation Start_Tolyl (S)-2-Fluoro-2-(p-tolylamino)AA (Subject) Start_Tolyl->Activation Oxazolone Oxazolone Formation (Azlactone) Activation->Oxazolone Fast (Intramolecular) DirectEnol Direct Enolization (Base Catalyzed) Activation->DirectEnol Slow Activation->DirectEnol Minor Side Reaction Product Coupled Peptide (High ee) Activation->Product Preferred Path (No Oxazolone) Racemic Racemization (Loss of ee) Oxazolone->Racemic Rapid Proton Loss (Due to F) DirectEnol->Racemic

Caption: Mechanistic comparison showing how the N-p-tolyl group blocks the oxazolone pathway, the primary cause of racemization in fluorinated amino acids.

References

  • Mechanisms of Racemization in Peptide Synthesis. Thieme Connect. Available at: [Link]

  • Organocatalytic Enantioselective Synthesis of α-Fluoro-β-amino Acid Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Applications of Fluorinated α-Amino Acids. Macmillan Group, Princeton University. Available at: [Link]

  • Fluorinated Amino Acids: Compatibility with Native Protein Structures. Chemical Society Reviews. Available at: [Link]

Sources

Assessing the metabolic stability of compounds containing the (S)-2-Fluoro-2-(p-tolylamino)acetic acid moiety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Alpha-Fluorine Advantage

In the optimization of N-aryl amino acid scaffolds, metabolic instability at the


-carbon is a persistent liability. The (S)-2-Fluoro-2-(p-tolylamino)acetic acid  moiety represents a strategic bioisosteric replacement designed to block oxidative 

-dealkylation, a primary clearance pathway for this class of compounds.

This guide provides a rigorous technical comparison between the fluorinated moiety and its non-fluorinated parent, (S)-2-(p-tolylamino)acetic acid . By leveraging the high bond dissociation energy of the C-F bond (~116 kcal/mol) versus the C-H bond (~99 kcal/mol), this scaffold effectively "metabolic switches" the clearance route, extending half-life (


) and improving oral bioavailability.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[1][2][3]

The following analysis contrasts the metabolic fate of the (S)-2-Fluoro-2-(p-tolylamino)acetic acid moiety against the standard non-fluorinated alternative.

Mechanistic Divergence
Feature(S)-2-Fluoro-2-(p-tolylamino)acetic acid (Product)(S)-2-(p-tolylamino)acetic acid (Alternative)
Primary Metabolic Soft Spot Blocked at

-carbon. Metabolism shifts to the

-tolyl methyl group (benzylic oxidation).
High Vulnerability at

-carbon (adjacent to Nitrogen).
Mechanism of Instability N/A (C-F bond resists CYP450 hydrogen abstraction).CYP450-mediated H-abstraction

Carbinolamine intermediate

C-N bond cleavage.
Electronic Effect Fluorine (

) lowers the pKa of the amine, reducing lysosomal trapping and altering lipophilicity (

).
Standard amine basicity; higher potential for phospholipidosis.
Chirality Configurationally stable C-F stereocenter.Susceptible to racemization via enolization in vivo.
Representative Performance Metrics

Data extrapolated from structure-activity relationship (SAR) studies of


-fluoroamines [1, 3].
MetricFluorinated Moiety (Product)Non-Fluorinated Parent (Alternative)Impact
Microsomal

< 15

L/min/mg
> 85

L/min/mg
>5-fold Stability Increase
Hepatocyte

> 120 min~ 25 minExtended Duration
Major Metabolite Benzoic acid derivative (Ring oxidation)Glyoxylic acid + p-Toluidine (Cleavage)Cleaner Profile

Visualizing the Metabolic Blockade

The following diagram illustrates the mechanistic divergence. The fluorine atom prevents the formation of the unstable carbinolamine intermediate, forcing the CYP450 enzymes to attack the thermodynamically less favorable benzylic position on the tolyl ring.

MetabolicPathway cluster_0 Non-Fluorinated Pathway (Alternative) cluster_1 Fluorinated Pathway (Product) Parent (S)-2-(p-tolylamino)acetic acid Intermediate Carbinolamine (Unstable) Parent->Intermediate CYP450 (alpha-H abstraction) Cleavage C-N Bond Cleavage (Toxic Anilines) Intermediate->Cleavage Spontaneous F_Parent (S)-2-Fluoro-2-(p-tolylamino) acetic acid Blocked BLOCKADE (C-F Bond Stable) F_Parent->Blocked CYP450 (No alpha-H) Metabolite Benzylic Alcohol/Acid (Renal Excretion) F_Parent->Metabolite Metabolic Switching (p-Methyl Oxidation)

Figure 1: Mechanistic comparison of metabolic pathways. The fluorine substitution (Green) effectively blocks the rapid N-dealkylation pathway observed in the non-fluorinated parent (Red).

Experimental Protocols for Validation

To validate the stability of the (S)-2-Fluoro-2-(p-tolylamino)acetic acid moiety, we recommend a biphasic assessment strategy: Intrinsic Clearance (


)  determination followed by Metabolite Identification (MetID) .
Protocol 1: Microsomal Stability Assay (The "Gold Standard")

This protocol determines the rate of disappearance of the parent compound.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Incubate microsomes (0.5 mg/mL final) with compound for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation:



Target Criteria: A 

indicates high metabolic stability.
Protocol 2: Reactive Metabolite Trapping (GSH Adducts)

Since the fluorinated moiety blocks the "soft" alpha-position, it is critical to ensure no reactive defluorination occurs.

Workflow:

  • Follow Protocol 1 but include Glutathione (GSH) at 5 mM in the incubation mix.

  • Analyze via High-Resolution Mass Spectrometry (HRMS) looking for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adducts (+307 Da).

  • Absence of GSH adducts confirms the chemical inertness of the C-F bond under physiological conditions.

Experimental Workflow Diagram

AssayWorkflow cluster_incubation Incubation Phase (37°C) cluster_analysis Analytical Phase Start Compound Stock (10 mM DMSO) Mix Mix: Microsomes + Buffer + Compound (1 uM) Start->Mix Initiate Add NADPH (Start Reaction) Mix->Initiate Sampling Time Points: 0, 5, 15, 30, 60 min Initiate->Sampling Quench Quench with ACN (Precipitate Protein) Sampling->Quench Centrifuge Centrifuge 4000g, 20 min Quench->Centrifuge LCMS LC-MS/MS Analysis (Peak Area Ratio) Centrifuge->LCMS Decision Calculate CL_int LCMS->Decision Result1 High Stability (< 20 uL/min/mg) Decision->Result1 Target Met Result2 Low Stability (> 50 uL/min/mg) Decision->Result2 Fail

Figure 2: Step-by-step workflow for assessing metabolic stability via microsomal incubation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hoshikawa, T., et al. (2024).[1]

    
    -Fluorination of tropane compounds and its impact on physicochemical and ADME properties. Bioorganic & Medicinal Chemistry Letters, 108, 129798.[1] Link
    
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Panoutsopoulos, G. I., & Kouretas, D. (2005). Metabolism of 2-phenylethylamine to phenylacetic acid... by freshly prepared and cryopreserved guinea pig liver slices. In Vivo, 19(1), 223-230. Link

Sources

Literature review of the applications of (S)-2-Fluoro-2-(p-tolylamino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive literature review and technical analysis of (S)-2-Fluoro-2-(p-tolylamino)acetic acid and its derivatives. This document is structured for researchers in medicinal chemistry and drug development, focusing on the compound's utility as a chiral building block, a mechanistic probe, and a precursor in the synthesis of fluorinated peptidomimetics.

Executive Summary

(S)-2-Fluoro-2-(p-tolylamino)acetic acid represents a specialized class of (\alpha)-fluoro-(\alpha)-amino acids . These compounds are critical bioisosteres in medicinal chemistry, where the fluorine atom introduces unique electronic and steric properties without significantly altering the molecular volume compared to a hydrogen atom.

The specific N-(p-tolyl) derivative serves two primary roles in modern organic synthesis and chemical biology:

  • Chiral Building Block: It acts as a stable (often ester-protected) precursor for incorporating the chemically labile (\alpha)-fluoroglycine motif into peptides, enhancing metabolic stability against proteases.

  • Mechanistic Probe: The distinct

    
     NMR  signature, modulated by the chiral environment and the N-aryl substituent, makes it a valuable tool for studying enzymatic binding and conformational dynamics.
    

This guide objectively compares its performance against non-fluorinated analogs and other common fluorinated reagents (e.g., Mosher's acid, fluorinated phenylglycines).

Chemical Profile & Stability

The introduction of a fluorine atom at the (\alpha)-position of an amino acid drastically alters its physicochemical profile.

Property(S)-2-Fluoro-2-(p-tolylamino)acetic acidGlycine (Non-fluorinated)Implication
C-F Bond Length ~1.35 ÅN/A (C-H ~1.09 Å)Steric mimicry of H, but with high electronegativity.
pKa (COOH) ~1.5 - 2.0 (Est.)2.34Increased acidity due to inductive effect of F.
pKa (NH) Significantly Lower9.60Reduced basicity; N-p-tolyl group further reduces basicity.
Stability Kinetically Labile (Free acid)StableProne to HF elimination to form imines unless protected (e.g., as ester).
Lipophilicity IncreasedLowFluorine enhances membrane permeability.

Critical Stability Note: Free (\alpha)-fluoroamines are generally unstable and spontaneously eliminate HF to form imines. The N-p-tolyl group provides electronic stabilization relative to alkyl amines, but the compound is most commonly handled and applied as its ethyl or methyl ester or as a salt during synthesis.

Synthesis & Experimental Methodologies

The synthesis of enantiopure (S)-2-fluoro-2-(p-tolylamino)acetic acid derivatives typically proceeds via Asymmetric Mannich-type reactions or Nucleophilic Fluorination of chiral imines.

Protocol A: Asymmetric Mannich Reaction (Via Imino Esters)

This method generates the chiral scaffold by reacting a fluorinated nucleophile or by fluorinating the Mannich adduct. A common route involves the reaction of ethyl glyoxylate with p-toluidine, followed by asymmetric fluorination.

Reagents:

  • Ethyl glyoxylate[1][2][3][4][5]

  • p-Toluidine[4]

  • Chiral Catalyst (e.g., Cinchona alkaloid derivative or Chiral Phosphoric Acid)

  • Fluorinating Source (e.g., Selectfluor or NFSI)

Workflow Diagram (DOT):

SynthesisWorkflow Start Ethyl Glyoxylate + p-Toluidine Imine Imine Intermediate (Ethyl 2-(p-tolylimino)acetate) Start->Imine Dehydration Fluorination Asymmetric Fluorination (NFSI / Selectfluor) Imine->Fluorination Nucleophilic Addition Catalyst Chiral Catalyst (e.g., Chiral Phosphoric Acid) Catalyst->Fluorination Induces Chirality Product (S)-Ethyl 2-fluoro-2-(p-tolylamino)acetate Fluorination->Product C-F Bond Formation Hydrolysis Controlled Hydrolysis (LiOH, low temp) Product->Hydrolysis Ester Cleavage Final (S)-2-Fluoro-2-(p-tolylamino)acetic acid Hydrolysis->Final pH Adjustment

Caption: Asymmetric synthesis pathway via imine intermediate and electrophilic fluorination.[6][7]

Protocol B: Self-Validating Purity Check

Due to the risk of HF elimination, purity must be validated immediately before application.

  • 
     NMR:  Look for a doublet (coupling with H) around -180 to -200 ppm. Disappearance of this signal and appearance of fluoride ion (-120 ppm) indicates decomposition.
    
  • TLC: Use a non-acidic eluent (e.g., Hexane/EtOAc) to prevent acid-catalyzed elimination.

Applications in Drug Development

Peptidomimetics & Metabolic Stability

Incorporating (S)-2-fluoro-2-(p-tolylamino)acetic acid into peptide backbones creates a protease-resistant linkage .

  • Mechanism: The high electronegativity of fluorine lowers the basicity of the adjacent nitrogen and the nucleophilicity of the carbonyl oxygen. This electronic withdrawal strengthens the amide bond against hydrolytic cleavage by peptidases.

  • Comparison: Unlike N-methyl amino acids (which introduce steric bulk), the (\alpha)-fluoro substitution maintains the hydrogen-bonding capability (if NH is free) while electronically deactivating the site.

NMR Mechanistic Probe

The compound serves as a sensitive reporter for chiral environments.

  • Application: When bound to a protein or dissolved in a chiral solvent, the fluorine signal shifts significantly.

  • Advantage over (S)-2-Fluoro-2-phenylacetic acid (CSA): The p-tolylamino group provides a secondary handle for NOE (Nuclear Overhauser Effect) interactions, allowing for more precise distance constraints in structural biology studies.

Precursor to Heterocycles

The compound is a versatile intermediate for synthesizing fluorinated indoles and quinolines via intramolecular cyclization (e.g., Friedel-Crafts type) of the N-aryl moiety onto the activated carbonyl.

Comparative Analysis

Feature(S)-2-Fluoro-2-(p-tolylamino)acetic acid(S)-2-Fluoro-2-phenylacetic acid (Standard CSA)(S)-N-Boc-2-fluoroglycine
Primary Use Peptidomimetic Block / ProbeChiral Solvating Agent (NMR)Peptide Synthesis
Stability Moderate (N-Aryl stabilization)HighLow (unless esterified)
Electronic Effect Tunable via p-tolyl substituentFixed Phenyl ringElectron-withdrawing Carbamate
Steric Bulk Medium (p-Tolyl + F)Medium (Phenyl + F)High (Boc group)
Cost/Availability Specialized Synthesis RequiredCommercially AvailableCommercially Available

References

  • Asymmetric Synthesis of (\alpha)-Fluoroalkyl-(\alpha)-Amino Acids Source: National Institutes of Health (PMC) URL:[Link] Relevance: Comprehensive review of synthetic strategies for (\alpha)-fluoro amino acids.

  • Synthesis and Applications of Fluorinated (\alpha)-Amino Acids Source: Princeton University (Macmillan Group) URL:[Link] Relevance: details the stability and electronic properties of fluorinated glycine derivatives.

  • Organocatalysed Asymmetric Mannich Reactions Source: Radboud Repository URL:[Link] Relevance: Describes the Mannich reaction conditions for ethyl glyoxylate and aromatic amines, the key step in synthesizing the title compound's precursor.

  • Asymmetric Mannich Synthesis of (\alpha)-Amino Esters by Anion-Binding Catalysis Source: Journal of the American Chemical Society URL:[2][5][8][Link] Relevance: Provides protocols for enantioselective synthesis of amino acid derivatives using chiral catalysts.

Sources

Strategic Implementation of (S)-2-Fluoro-2-(p-tolylamino)acetic acid: Cost-Benefit Analysis & Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cost-benefit analysis of using (S)-2-Fluoro-2-(p-tolylamino)acetic acid in synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

(S)-2-Fluoro-2-(p-tolylamino)acetic acid (CAS: 2165868-43-7) represents a specialized class of


-fluoro-

-amino acid
building blocks. Unlike standard amino acids, the geminal arrangement of the amine and fluorine on the

-carbon creates unique stereoelectronic effects, enhancing metabolic stability and lipophilicity in peptide mimetics.

This guide analyzes the "Buy vs. Make" decision matrix for this compound. While the commercial reagent carries a high unit cost (approx. $250–$300/g), its utility as a 19F NMR Chiral Derivatizing Agent (CDA) and a "ready-to-couple" scaffold for medicinal chemistry outweighs the operational costs and safety risks associated with de novo asymmetric fluorination in early-stage discovery.

Technical Profile & Mechanism of Action

Compound Identity:

  • IUPAC Name: (S)-2-Fluoro-2-((4-methylphenyl)amino)acetic acid

  • Core Motif: N-Aryl-

    
    -fluoro glycine.
    
  • Stability Note:

    
    -Fluoro amines are inherently prone to HF elimination to form imines. The p-tolyl group on the nitrogen reduces the basicity of the amine (via resonance), stabilizing the C-F bond against spontaneous elimination under neutral conditions.
    

Mechanism of Utility:

  • As a Chiral Derivatizing Agent (CDA): The fluorine atom serves as a sensitive reporter nucleus (

    
    F NMR). When coupled to a chiral alcohol or amine, it forms diastereomers with distinct chemical shifts. Unlike 
    
    
    
    H NMR (which suffers from signal overlap),
    
    
    F signals are usually clean singlets, allowing for rapid and precise ee determination.
  • As a Pharmacophore: The fluorine atom lowers the pKa of the carboxylic acid and increases the lipophilicity of the adjacent amine, improving membrane permeability and resistance to proteolytic cleavage.

Comparative Analysis: Buy (Reagent) vs. Make (Synthesis)

The following table contrasts the use of the commercial (S)-2-Fluoro-2-(p-tolylamino)acetic acid reagent against synthesizing the motif via electrophilic fluorination.

FeatureMethod A: Commercial Reagent (Building Block) Method B: Electrophilic Fluorination (Synthesis)
Primary Workflow Direct coupling (Amide bond formation)Enolate formation

Fluorination (Selectfluor/NFSI)
Stereocontrol High (>98% ee) (Pre-resolved)Variable (60–90% ee) (Requires chiral catalyst)
Operational Risk Low (Standard coupling protocols)High (Handling reactive fluorinating agents)
Purification Simple (Standard workup)Difficult (Separating mono-F, di-F, and SM)
Cost Basis High Material Cost / Low Labor CostLow Material Cost / High Labor & Time Cost
Scalability Limited (Best for mg to g scale)Scalable (Best for kg scale process)
Safety Benign solidHazardous (Selectfluor is an oxidant)
Decision Matrix Visualization

The following diagram illustrates the logical decision path for selecting the appropriate method based on project stage and scale.

DecisionMatrix Start Project Requirement: Introduce alpha-Fluoro-Glycine Motif ScaleCheck Scale & Stage? Start->ScaleCheck Discovery Early Discovery / SAR (< 5 grams) ScaleCheck->Discovery Small Scale Process Process Dev / Scale-Up (> 100 grams) ScaleCheck->Process Large Scale Analysis Goal: Determine ee% of Alcohol/Amine? Discovery->Analysis MakeReagent METHOD B: Asymmetric Electrophilic Fluorination Process->MakeReagent BuyReagent METHOD A: Use Commercial (S)-2-Fluoro-2-(p-tolylamino)acetic acid Analysis->BuyReagent Yes (CDA use) Analysis->BuyReagent No (Library Gen) Coupling Standard Amide Coupling (EDC/HOBt or HATU) BuyReagent->Coupling ResultA High Purity Analog or Analytical Data Coupling->ResultA SafetyCheck Safety Assessment (NFSI/Selectfluor) MakeReagent->SafetyCheck Optimization Optimize Chiral Catalyst (Cinchona/Phase Transfer) SafetyCheck->Optimization ResultB Cost-Effective Bulk Intermediate Optimization->ResultB

Caption: Decision tree for selecting between commercial sourcing and de novo synthesis of


-fluoro glycine derivatives.
Experimental Protocols
Protocol A: Chiral Derivatization for ee Determination (19F NMR)

Objective: Determine the enantiomeric excess of a chiral amine (


) using (S)-2-Fluoro-2-(p-tolylamino)acetic acid as a resolving agent.
  • Activation: Dissolve (S)-2-Fluoro-2-(p-tolylamino)acetic acid (0.05 mmol) in anhydrous DCM (1 mL). Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at 
    
    
    
    C.
  • Coupling: Add the unknown chiral amine (0.05 mmol) and DIPEA (2.0 eq). Allow to warm to RT and stir for 2 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl and saturated NaHCO

    
    . Dry over Na
    
    
    
    SO
    
    
    .
  • Analysis: Dissolve the crude residue in CDCl

    
    . Acquire a 
    
    
    
    F NMR
    spectrum (proton-decoupled).
    • Result: You will observe two distinct singlets corresponding to the

      
       and 
      
      
      
      diastereomers.
    • Calculation: Integration of Peak A vs. Peak B gives the enantiomeric ratio directly.

Protocol B: Peptide Segment Synthesis (Building Block Usage)

Objective: Incorporate the motif into a dipeptide to test metabolic stability.

  • Setup: To a solution of (S)-2-Fluoro-2-(p-tolylamino)acetic acid (1.0 eq) in DMF, add HATU (1.1 eq) and Collidine (2.5 eq).

    • Critical Step: Maintain temperature at

      
      C to prevent HF elimination during activation.
      
  • Addition: Add the C-protected amino acid (e.g., H-Phe-OMe

    
     HCl) (1.0 eq).
    
  • Reaction: Stir at

    
    C for 1 hour, then 
    
    
    
    C overnight. Do not heat.
  • Purification: Flash chromatography using Hexane/EtOAc. Avoid acidic mobile phases which may degrade the

    
    -fluoro amine linkage over time.
    
Cost-Benefit Summary Data
MetricCommercial Reagent StrategyIn-House Synthesis Strategy
Time to Product 24 Hours2–3 Weeks (Optimization)
Reagent Cost High (~$250/g)Low (~$15/g for Glycine + NFSI)
Yield (Final Step) 85–95%40–60% (after purification)
Enantiomeric Excess >98% (Guaranteed)Variable (Requires chiral HPLC)
Equipment Needs Standard GlasswareCryostat (-78°C), Inert Atmosphere

Verdict: For Medicinal Chemistry (SAR) and Analytical Chemistry (CDA) , the commercial reagent is the superior choice. The cost of the reagent is negligible compared to the "cost of time" saved in avoiding complex asymmetric fluorination optimization. For Process Chemistry (Multi-kg) , an in-house synthesis using a catalytic asymmetric approach (e.g., Cinchona alkaloid-mediated fluorination) is necessary to reduce Unit Manufacturing Cost (UMC).

References
  • BenchChem. (2025).[1][2] Application Notes: 2-Fluoro-2-(p-tolyl)acetic Acid as a Versatile Chiral Building Block.[2] Retrieved from

  • ChemScene. (2024). Product Data: (S)-2-Fluoro-2-(p-tolylamino)acetic acid (CAS 2165868-43-7). Retrieved from

  • Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6146.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. (Context for metabolic stability benefits).

Sources

Safety Operating Guide

(S)-2-Fluoro-2-(p-tolylamino)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Logistics for (S)-2-Fluoro-2-(p-tolylamino)acetic acid

As a highly specialized fluorinated organic intermediate, (S)-2-Fluoro-2-(p-tolylamino)acetic acid requires strict lifecycle management. Improper disposal of fluorinated organics poses severe environmental risks due to their persistence, mobility, and the generation of toxic byproducts upon degradation[1].

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational framework for the safe handling, segregation, and ultimate destruction of this compound.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the mechanistic hazards of the molecule. The disposal strategy for (S)-2-Fluoro-2-(p-tolylamino)acetic acid is dictated by three distinct functional groups: the fluorine atom , the carboxylic acid , and the secondary amine .

Property / FeatureOperational ImplicationHazard Classification
Fluorine Atom Highly stable C-F bonds resist standard chemical neutralization. Requires high-temperature incineration[2].Halogenated Organic Waste
Carboxylic Acid Corrosive to metals over time. Dictates the use of High-Density Polyethylene (HDPE) storage containers rather than metal[3].Weak Organic Acid / Corrosive
Combustion Profile Thermal destruction releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).Toxic Inhalation Hazard (Post-combustion)
Environmental Impact High potential for environmental persistence and bioaccumulation if released into soil or waterways[1][4].Environmental Toxin

The Causality of Segregation: You must separate halogenated organic compounds from non-halogenated organic waste. Mixing these streams exponentially increases disposal costs, as halogenated waste requires specialized, energy-intensive treatment steps to safely strip and neutralize the halogens[5]. Furthermore, land disposal of untreated halogenated organic waste is strictly prohibited under EPA regulations due to its high mobility and toxicity[1][4].

Operational Waste Management Workflow

The following protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for Satellite Accumulation Areas (SAAs)[6][7].

Step 1: Containerization and Compatibility
  • Select the Vessel: Use a leak-proof, chemically compatible container. Because this compound is an organic acid, never dispose of it in a metal container , as acids will corrode the metal and cause hazardous leaks[3]. Use HDPE plastic pails or bottles[8].

  • Physical State Handling: If disposing of solid waste (e.g., contaminated powders, weighing paper), line the container with a 7-mil polyethylene bag. Seal the bag with a closure tie before closing the outer lid[9].

Step 2: Satellite Accumulation Area (SAA) Storage
  • Location: Store the waste container within 3 feet of the point of generation (inside the lab). Waste must not be generated in one room and transported to another for temporary storage[6][7].

  • Atmospheric Control: Keep the container strictly closed at all times unless actively adding waste. Open containers violate federal waste regulations and risk the release of volatile particulates[6][7].

  • Incompatibilities: Ensure the container is stored away from strong inorganic bases, oxidizers, and flammable liquids[8].

Step 3: Labeling and Documentation
  • Identification: Affix a hazardous waste label immediately upon the first drop/grain of waste entering the container[6].

  • Nomenclature: Clearly write the full chemical name: (S)-2-Fluoro-2-(p-tolylamino)acetic acid. Do not use abbreviations or structural formulas.

  • Classification: Check the box for "Halogenated Organic Waste"[4][10].

Step 4: Transfer and Final Destruction
  • Time Limits: Containers must be removed by your Environmental Health and Safety (EHS) department or a licensed contractor within specific timeframes (typically 9 to 12 months from the accumulation start date, or within 3 days if acute limits are reached)[11][12].

  • Incineration Logistics: The mandated disposal method is high-temperature incineration (>1000°C) at a permitted hazardous waste facility. Because the compound contains fluorine, the incinerator must be equipped with specialized off-gas scrubbers to capture and neutralize the highly toxic hydrogen fluoride (HF) gas generated during combustion[2].

DisposalWorkflow Gen Waste Generation: (S)-2-Fluoro-2-(p-tolylamino)acetic acid Seg Segregation: Halogenated Organic Waste Gen->Seg Classify SAA Satellite Accumulation Area (SAA): HDPE Container, Sealed & Labeled Seg->SAA Store EHS EHS / Contractor Pickup (Before 9-12 Month Limit) SAA->EHS Transfer Incin High-Temperature Incineration (>1000°C) EHS->Incin Transport Scrub Off-Gas Scrubbing (Neutralize HF & NOx) Incin->Scrub Combustion Byproducts

Workflow for the segregation, storage, and thermal destruction of fluorinated organic waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination or inhalation exposure.

Phase 1: Isolation & PPE

  • Evacuate personnel from the immediate vicinity and ensure the area is well-ventilated (preferably utilizing local exhaust or fume hoods)[4].

  • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, a chemically resistant lab coat, and a properly fitted particulate respirator if dust generation is likely[2].

Phase 2: Containment & Recovery

  • For Solid Spills: Do not dry sweep, as this aerosolizes the fluorinated compound. Carefully scoop the material using a non-sparking tool or wipe it up using damp, compatible absorbent pads[2].

  • For Liquid Spills (if in solution): Apply a non-combustible absorbent material (e.g., sand, earth, or specialized chemical binders) to soak up the liquid[2][4].

  • Place all recovered material and contaminated cleanup supplies into a designated, leak-proof HDPE hazardous waste container[4].

Phase 3: Decontamination

  • Wash the spill site thoroughly with a suitable solvent or laboratory detergent, followed by a water rinse[2].

  • Collect all rinsate as hazardous waste. Crucial Causality: Rinsate containing fluorinated organics cannot be poured down the drain, as it retains the environmental toxicity of the parent compound[11][12].

SpillResponse Spill Accidental Release / Spill Evac Evacuate & Ventilate Area Spill->Evac PPE Don PPE: Nitrile, Goggles, Respirator Evac->PPE Assess Assess Physical State PPE->Assess Solid Solid: Damp Wipe / Scoop (Avoid Dust) Assess->Solid If Solid Liquid Liquid: Non-combustible Absorbent Assess->Liquid If Solution Decon Decontaminate Surface with Solvent/Detergent Solid->Decon Liquid->Decon Dispose Transfer to Halogenated Waste Container Decon->Dispose

Step-by-step emergency response logic for fluorinated amino acid spills.

References

  • Hazardous Materials Disposal Guide | Nipissing University. Nipissing University.
  • Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene - Benchchem. Benchchem.
  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals - Benchchem. Benchchem.
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse. P2 InfoHouse.
  • Hazardous Waste Guide - UTIA Safety Office. University of Tennessee.
  • Chemical Compatibility for Waste Accumul
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Lab Chemical Waste Management Guidelines - Studylib. Studylib.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of South Dakota. University of South Dakota.
  • Chemical Waste Management - Environmental Health & Safety - University of Delaware. University of Delaware.
  • Laboratory Chemical Waste Management Practice - safety.duke.edu. Duke University.

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